threo-Ifenprodil hemitartrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFFGLAKFWLGJ-RRQZTXAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H120N4O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1601.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Threo-Ifenprodil Hemitartrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threo-ifenprodil hemitartrate is a well-characterized neuropharmacological agent that exhibits a unique and selective mechanism of action, primarily targeting the glutamatergic system. This technical guide provides an in-depth exploration of its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. As a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit, ifenprodil (B1662929) has become an invaluable tool in neuroscience research and a lead compound for the development of therapeutics for a range of neurological and psychiatric disorders. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its mechanism and associated research workflows.
Core Mechanism of Action: Selective Antagonism of GluN2B-Containing NMDA Receptors
The primary mechanism of action of threo-ifenprodil is its function as a non-competitive, allosteric antagonist of the NMDA receptor, with high selectivity for receptors containing the GluN2B subunit.[1][2] NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[3][4] These receptors are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits.[3][4] The specific GluN2 subunit (A-D) incorporated into the receptor complex dictates its pharmacological and biophysical properties.[3]
Ifenprodil's selectivity for GluN2B-containing receptors is of significant therapeutic interest, as excessive activation of these receptors has been implicated in excitotoxic neuronal death in various pathological conditions.[1][3]
Molecular Binding Site
Structural and pharmacological studies have revealed that ifenprodil binds to a unique site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[3][4][5] This binding is distinct from the agonist binding sites for glutamate (on GluN2) and glycine (B1666218) (on GluN1), classifying ifenprodil as a non-competitive antagonist.[3][4] The binding of ifenprodil to this allosteric site induces a conformational change in the receptor that inhibits its function.[6]
Effects on Receptor Gating and Ion Flow
Ifenprodil's binding to the GluN1/GluN2B interface modulates the gating properties of the NMDA receptor channel.[3][6] Specifically, it has been shown to:
-
Decrease Channel Open Probability: Ifenprodil reduces the likelihood of the channel being in an open state, thereby decreasing the overall influx of Ca²⁺ and Na⁺ ions.[3][6]
-
Favor Low Open Probability Gating Modes: It biases the receptor towards conformations where the channel is closed for longer durations.[3]
-
Increase the Energetic Barrier to Activation: The binding of ifenprodil makes it more difficult for the receptor to transition into an active, open state.[3]
The inhibition is incomplete and voltage-independent.[3][7] Interestingly, the potency of ifenprodil can be influenced by extracellular factors such as pH, with its inhibitory effect being more pronounced in acidic conditions, which are often present during ischemic events.[6]
Downstream Signaling Pathways
By modulating Ca²⁺ influx through GluN2B-containing NMDA receptors, ifenprodil can influence numerous downstream signaling cascades. One notable pathway is the mTOR signaling pathway. In models of depression, ifenprodil has been shown to activate mTOR signaling, which is implicated in neuroplasticity and the synthesis of synaptic proteins.[8] This suggests that ifenprodil's therapeutic effects may extend beyond simple channel blockade to the modulation of intracellular signaling pathways that support neuronal health and function.
Additionally, ifenprodil has been observed to modulate the levels of pro-inflammatory cytokines in the hippocampus, suggesting an immunomodulatory role.[4][8] It has been shown to reverse stress-induced elevations of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Threo-Ifenprodil Hemitartrate: A Technical Guide to its Sigma Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity of threo-ifenprodil hemitartrate for sigma-1 (σ1) and sigma-2 (σ2) receptors. Threo-ifenprodil, a stereoisomer of ifenprodil, is a well-known antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. However, it also exhibits significant affinity for sigma receptors, a class of intracellular proteins implicated in a variety of cellular functions and pathological conditions.[1][2] This document consolidates quantitative binding data, details established experimental protocols for assessing receptor affinity, and illustrates the key signaling pathways associated with ifenprodil's interaction with sigma receptors.
Quantitative Binding Affinity Data
The binding affinity of this compound for sigma-1 and sigma-2 receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | Sigma-1 (σ1) | 59.1 | [3][4] |
| This compound | Sigma-2 (σ2) | 2 | [1][3][4] |
As the data indicates, this compound displays a notably higher affinity for the sigma-2 receptor compared to the sigma-1 receptor.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of threo-ifenprodil for sigma receptors is typically achieved through in vitro radioligand competition binding assays. These assays measure the ability of the unlabeled test compound (threo-ifenprodil) to displace a radiolabeled ligand that is known to bind to the target receptor.[5][6]
Principle
A fixed concentration of a high-affinity radioligand for the sigma receptor subtype of interest is incubated with a biological preparation containing the receptor (e.g., brain membrane homogenates).[6] Increasing concentrations of the unlabeled competitor compound (threo-ifenprodil) are added, and the amount of radioligand bound to the receptor is measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
General Protocol for Sigma-1 Receptor Binding Assay
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[5][6]
-
Tissue Preparation: Membranes from guinea pig brain or other tissues expressing high levels of sigma-1 receptors are prepared by homogenization and centrifugation.[6]
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.
-
Incubation: The tissue membranes, --INVALID-LINK---pentazocine, and varying concentrations of threo-ifenprodil are incubated together.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 is determined from these curves, and the Ki is calculated.
General Protocol for Sigma-2 Receptor Binding Assay
-
Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.[5][6]
-
Masking Ligand: To ensure specific binding to sigma-2 receptors, a selective sigma-1 receptor ligand (e.g., (+)-pentazocine) is added to the assay to block the binding of [3H]DTG to sigma-1 sites.[6]
-
Tissue Preparation: Rat liver membranes are often used as they have a high density of sigma-2 receptors.[7]
-
Assay Procedure: The remainder of the procedure is similar to the sigma-1 binding assay, involving incubation, filtration, and scintillation counting to determine the displacement of [3H]DTG by threo-ifenprodil.
Workflow for Radioligand Competition Binding Assay.
Signaling Pathways
Ifenprodil's interaction with sigma receptors, particularly the sigma-1 subtype, can modulate intracellular signaling cascades. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[8]
Upon binding of an agonist like ifenprodil, the sigma-1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to other intracellular sites.[8] This can lead to the modulation of various downstream effectors, including the inositol (B14025) trisphosphate (IP3) receptor, which in turn influences intracellular calcium (Ca2+) signaling.[8]
Ifenprodil-Mediated Sigma-1 Receptor Signaling.
The precise signaling pathways associated with the sigma-2 receptor are less well-characterized due to the fact that the receptor has not yet been cloned. However, its high affinity for threo-ifenprodil suggests that this compound could be a valuable tool for elucidating its function.
Conclusion
This compound is a potent ligand for both sigma-1 and sigma-2 receptors, with a marked preference for the sigma-2 subtype. The established radioligand binding assay protocols provide a robust framework for quantifying this affinity. The interaction of threo-ifenprodil with the sigma-1 receptor can initiate signaling cascades involving the modulation of intracellular calcium levels. Further research into the functional consequences of threo-ifenprodil's high-affinity binding to the sigma-2 receptor is warranted and may reveal novel therapeutic applications for this compound and its derivatives.
References
- 1. Interactions of erythro-ifenprodil, threo-ifenprodil, erythro-iodoifenprodil, and eliprodil with subtypes of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. threo Ifenprodil hemitartrate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth in PC12 Cells by Ifenprodil: The Role of Sigma-1 and IP3 Receptors | PLOS One [journals.plos.org]
An In-depth Technical Guide to threo-Ifenprodil Hemitartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
threo-Ifenprodil hemitartrate is a synthetic, stereoisomer-specific compound recognized for its potent and selective antagonism of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and key experimental methodologies for its study. The document includes detailed quantitative data on its binding affinities and functional inhibition at various receptors, step-by-step experimental protocols, and visual diagrams of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
Ifenprodil (B1662929), a phenylethanolamine derivative, exhibits a complex pharmacology with activity at multiple receptor systems. The threo stereoisomer of Ifenprodil, in its hemitartrate salt form, has garnered significant attention for its high selectivity as a non-competitive antagonist of NMDA receptors containing the GluN2B subunit.[1] These receptors are critical in mediating excitatory neurotransmission and are implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegenerative diseases.[2][3] Beyond its primary target, threo-Ifenprodil also interacts with sigma (σ) receptors and α1-adrenergic receptors, albeit with different affinities. Understanding the nuanced pharmacology of this compound is essential for its application as a research tool and for the development of novel therapeutics targeting GluN2B-mediated pathways.
The hemitartrate salt form of threo-Ifenprodil is commonly used in research and pharmaceutical preparations. The selection of a specific salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the compound's physicochemical properties, such as solubility, stability, and bioavailability.[4][5] Tartrate is a common counterion used in the pharmaceutical industry to improve these characteristics, facilitating easier handling and formulation.[6][7]
Mechanism of Action
This compound exerts its primary effect through allosteric inhibition of GluN2B-containing NMDA receptors. It binds to a unique site at the interface of the GluN1 and GluN2B N-terminal domains (NTDs), distinct from the agonist binding sites for glutamate (B1630785) and glycine (B1666218).[8][9] This binding induces a conformational change in the receptor, which reduces the probability of channel opening and subsequent Ca2+ influx, even in the presence of agonists.[10] This non-competitive antagonism is voltage-independent.[11]
The inhibition of GluN2B-containing NMDA receptors by threo-Ifenprodil has significant downstream consequences on intracellular signaling cascades. NMDA receptor activation is a key trigger for synaptic plasticity, and the influx of Ca2+ through the channel activates numerous downstream effectors. By blocking this initial signal, threo-Ifenprodil can modulate the activity of pathways crucial for both long-term potentiation (LTP) and long-term depression (LTD), processes fundamental to learning and memory.[2][12] Key signaling molecules affected by GluN2B inhibition include:
-
Calcium/calmodulin-dependent protein kinase II (CaMKII): A critical enzyme in LTP induction that is activated by Ca2+ influx through NMDA receptors.[2]
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival and plasticity and can be modulated by NMDA receptor activity.[13][14][15][16][17]
-
Ras-ERK signaling pathway: Also known as the MAPK/ERK pathway, it is involved in cell proliferation, differentiation, and synaptic plasticity.
-
cAMP response element-binding protein (CREB): A transcription factor that plays a crucial role in long-term memory formation and is regulated by NMDA receptor-mediated Ca2+ signaling.[18]
Recent studies have also indicated that Ifenprodil can activate the mTOR signaling pathway, which is involved in protein synthesis and cell growth, and may contribute to its potential antidepressant-like effects.[19]
Pharmacological Profile: Quantitative Data
The following tables summarize the binding affinity (Ki) and functional inhibitory activity (IC50) of this compound at its primary and secondary targets.
Table 1: Binding Affinity (Ki) of this compound at Various Receptors
| Receptor Target | Ki (nM) | Species/Tissue | Radioligand | Reference(s) |
| Primary Target | ||||
| GluN2B-containing NMDA Receptor | Not directly measured via Ki | |||
| Off-Targets | ||||
| Sigma-1 (σ1) Receptor | 59.1 | Rat Brain | ||
| Sigma-2 (σ2) Receptor | 2 | Rat Brain | ||
| Alpha-1 (α1) Adrenergic Receptor | ~8-fold lower affinity than Ifenprodil |
Table 2: Functional Inhibitory Activity (IC50) of this compound
| Receptor/Channel | IC50 (µM) | Experimental System | Method | Reference(s) |
| Primary Target | ||||
| GluN1/GluN2B NMDA Receptor | 0.17 - 0.88 | Cultured Rat Cortical Neurons | Whole-cell patch clamp | [11] |
| 0.75 (high affinity component) | Cultured Rat Hippocampal Neurons | Whole-cell patch clamp | [10] | |
| 161 (low affinity component) | Cultured Rat Hippocampal Neurons | Whole-cell patch clamp | [10] | |
| Off-Targets | ||||
| hERG Potassium Channel | 0.088 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay for Sigma Receptors
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Rat brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand for sigma receptors
-
(+)-Pentazocine to mask sigma-1 sites when measuring sigma-2 binding
-
This compound stock solution
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
Incubation tubes
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in the assay buffer to a protein concentration of approximately 200-400 µg/mL.
-
-
Binding Assay:
-
Set up incubation tubes containing:
-
100 µL of membrane preparation.
-
50 µL of varying concentrations of this compound (for competition assay).
-
50 µL of [³H]-DTG at a final concentration of ~1-2 nM.
-
For sigma-2 receptor binding, include 300 nM (+)-pentazocine to block binding to sigma-1 sites.
-
For non-specific binding, add a high concentration (e.g., 10 µM) of a non-labeled sigma ligand like haloperidol.
-
Total assay volume is typically 250 µL.
-
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgCl2, 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
NMDA and glycine stock solutions.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass pipettes.
Methodology:
-
Cell Preparation:
-
Prepare cultured neurons on coverslips or obtain acute brain slices from rodents.
-
Place the preparation in the recording chamber and perfuse with aCSF.
-
-
Recording:
-
Pull glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
-
Drug Application:
-
Evoke NMDA receptor-mediated currents by applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
After establishing a stable baseline current, co-apply varying concentrations of this compound with the NMDA/glycine solution.
-
Record the inhibition of the NMDA-evoked current at each concentration of threo-Ifenprodil.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the threo-Ifenprodil concentration and fit the data with a Hill equation to determine the IC50 value.
-
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 20 kDa molecular weight cutoff).
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection.
-
Ringer's solution or aCSF for perfusion.
-
This compound for systemic administration or reverse dialysis.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution or aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
After collecting stable baseline samples, administer this compound (e.g., via intraperitoneal injection or by including it in the perfusion fluid for reverse dialysis).
-
Continue collecting dialysate samples to monitor changes in neurotransmitter levels.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for the concentration of neurotransmitters of interest (e.g., glutamate, dopamine) using HPLC with appropriate detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Analyze the time course of the effect of this compound on neurotransmitter release.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.
Caption: Mechanism of action of threo-Ifenprodil at the GluN2B-containing NMDA receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Conclusion
This compound is a valuable pharmacological tool for the investigation of GluN2B-containing NMDA receptor function and its role in health and disease. Its high selectivity makes it a preferred compound for dissecting the contributions of this specific NMDA receptor subtype in complex biological systems. A thorough understanding of its mechanism of action, off-target effects, and the appropriate experimental methodologies for its study is crucial for obtaining reliable and interpretable results. This technical guide provides a foundational resource for researchers and drug development professionals working with or considering the use of this compound in their studies. Further research into its downstream signaling effects and in vivo pharmacology will continue to elucidate its therapeutic potential.
References
- 1. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Threo-Ifenprodil Hemitartrate: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of threo-Ifenprodil hemitartrate, a significant pharmacological tool in neuroscience research. It details the compound's chemical properties, its multifaceted mechanism of action, and methodologies for its experimental application.
Core Chemical Properties
This compound is a synthetic compound recognized for its high affinity and selectivity as an antagonist for specific neurotransmitter receptors. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | (1S,2S)-threo-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemitartrate | |
| Molecular Formula | C₂₁H₂₇NO₂ · ½C₄H₆O₆ | [1][2] |
| Molecular Weight | 400.49 g/mol | [1][2] |
| CAS Number | 1312991-83-5 | [1] |
| Purity | ≥98% (as determined by HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSOSoluble to 10 mM in water | [2][3] |
Mechanism of Action
This compound exhibits a complex pharmacological profile, acting as a potent modulator of several key receptor systems. Its primary and secondary mechanisms are detailed below.
The principal mechanism of action for threo-Ifenprodil is its role as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] It demonstrates marked selectivity for NMDA receptors containing the GluN2B subunit.[5][6]
-
Binding Site : Ifenprodil (B1662929) acts as an allosteric modulator, binding to a specific site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[7][8][9]
-
Inhibitory Action : This binding stabilizes a closed conformation of the ion channel, preventing the influx of Ca²⁺ even when the agonists glutamate (B1630785) and glycine (B1666218) (or D-serine) are bound to the receptor.[7][10] This inhibition is voltage-independent.[6][11]
The signaling pathway below illustrates the canonical activation of a GluN2B-containing NMDA receptor and the inhibitory point of threo-Ifenprodil.
Beyond its well-characterized effects on NMDA receptors, threo-Ifenprodil also interacts with other receptor systems, which may contribute to its overall pharmacological profile.
-
Sigma (σ) Receptor Agonism : It is a potent agonist at both σ₁ and σ₂ receptors.[12]
-
hERG Channel Inhibition : Threo-Ifenprodil acts as an inhibitor of the hERG potassium channel, a property that confers antiarrhythmic activity.[12]
-
α-Adrenergic Antagonism : The compound also exhibits activity as an α-adrenergic vasodilator, although the threo-isomer has a reduced affinity for α₁-adrenoceptors compared to the erythro-isomer.[2][13]
The binding affinities and inhibitory concentrations for these targets are summarized in the table below.
| Target Receptor/Channel | Metric | Value | Reference(s) |
| NMDA (GluN2B) | IC₅₀ | 0.22 µM | [14] |
| NMDA (GluN2A) | IC₅₀ | 324.8 µM | |
| Sigma-1 (σ₁) | Kᵢ | 59.1 nM | [12] |
| Sigma-2 (σ₂) | Kᵢ | 2 nM | [12][13] |
| hERG K⁺ Channel | IC₅₀ | 88 nM | [12] |
Experimental Protocols & Methodologies
The study of this compound involves a range of in vitro and in vivo experimental techniques. Below are outlines of key protocols cited in the literature.
This protocol is used to determine the binding affinity (Kᵢ) of threo-Ifenprodil for its target receptors.
-
Objective : To quantify the displacement of a radiolabeled ligand from σ₂ receptors by threo-Ifenprodil.
-
Methodology :
-
Tissue Preparation : Prepare synaptic membranes from rat cerebral cortex via differential centrifugation.[15]
-
Incubation : Incubate the membrane preparation with a radiolabeled sigma ligand (e.g., [³H]ifenprodil) in the presence of varying concentrations of unlabeled threo-Ifenprodil.[13]
-
Separation : Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis : Plot the percentage of specific binding against the concentration of threo-Ifenprodil. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
This method assesses the functional inhibition of specific NMDA receptor subtypes.
-
Objective : To measure the inhibitory effect of threo-Ifenprodil on currents mediated by recombinant NMDA receptors.
-
Methodology :
-
Expression : Inject Xenopus laevis oocytes with cRNAs encoding specific NMDA receptor subunits (e.g., NR1A and NR2B).[14][16]
-
Recording : After 2-4 days to allow for protein expression, perform two-electrode voltage-clamp recordings. Clamp the oocyte at a holding potential of approximately -70 mV.[16]
-
Application : Perfuse the oocyte with a solution containing NMDA and glycine to elicit an inward current. Apply varying concentrations of threo-Ifenprodil to the perfusion bath.
-
Measurement : Measure the peak current amplitude in the absence and presence of the inhibitor.
-
Analysis : Construct a concentration-response curve to determine the IC₅₀ value for threo-Ifenprodil at the specific receptor subtype.[14]
-
This protocol evaluates the neuroprotective effects of threo-Ifenprodil in a rodent model of stroke.[9]
-
Objective : To assess the ability of threo-Ifenprodil to reduce infarct volume following an ischemic insult.
-
Methodology :
-
Animal Model : Induce focal cerebral ischemia in rodents (e.g., mice) using the middle cerebral artery occlusion (MCAo) model.
-
Drug Preparation : Prepare a stock solution of this compound in DMSO, followed by dilution in a vehicle such as saline or PEG300 for injection.[9]
-
Administration : Administer the compound (e.g., 10 mg/kg, intraperitoneal injection) at a clinically relevant time point, such as at the onset of reperfusion.
-
Neurological Assessment : Perform behavioral tests to assess neurological deficits at various time points post-MCAo.
-
Infarct Volume Analysis : After a set period (e.g., 24-72 hours), euthanize the animal, harvest the brain, and stain coronal sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
The workflow for such an in vivo study is depicted below.
References
- 1. scbt.com [scbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ifenprodil, a Novel NMDA Receptor Antagonist : Site and Mechanism...: Ingenta Connect [ingentaconnect.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Interactions of erythro-ifenprodil, threo-ifenprodil, erythro-iodoifenprodil, and eliprodil with subtypes of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 125I-ifenprodil: synthesis and characterization of binding to a polyamine-sensitive site in cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Threo-Ifenprodil Hemihydrate: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-Ifenprodil hemitartrate is a synthetic phenylethanolamine that has garnered significant interest within the neuroscience community for its potent neuroprotective effects.[1] It functions as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the GluN2B subunit.[1][2] Over-activation of NMDA receptors, a phenomenon known as excitotoxicity, leads to excessive calcium influx and subsequent neuronal cell death, a key pathological process in a range of neurological disorders.[2] Ifenprodil's ability to selectively modulate GluN2B-containing NMDA receptors provides a targeted therapeutic strategy to mitigate excitotoxicity and preserve neuronal function.[1][2] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the neuroprotective actions of this compound.
Core Mechanism of Action
Ifenprodil (B1662929) exerts its neuroprotective effects primarily through the allosteric modulation of NMDA receptors. It binds to a unique site at the interface of the GluN1 and GluN2B subunits, leading to a non-competitive inhibition of the receptor's ion channel.[1][3][4][5] This binding reduces the probability of the channel opening in response to glutamate (B1630785) and glycine, thereby attenuating the influx of calcium ions (Ca2+) that triggers excitotoxic cascades.[6][7] Recent structural studies have elucidated the precise binding pocket, providing a framework for the development of next-generation GluN2B-selective antagonists.[3]
Beyond its primary action on NMDA receptors, Ifenprodil also exhibits antagonist activity at alpha-1 adrenergic receptors, which contributes to its vasodilatory effects.[6][7][8] This dual mechanism may be particularly beneficial in conditions like ischemic stroke, where both excitotoxicity and compromised cerebral blood flow are critical pathological factors.[6]
Signaling Pathways
The primary signaling cascade influenced by Ifenprodil in a neuroprotective context is the excitotoxicity pathway. By limiting Ca2+ influx through GluN2B-containing NMDA receptors, Ifenprodil prevents the activation of downstream neurotoxic events.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Role of GluN2B receptors in synaptic plasticity
An In-depth Technical Guide to the Role of GluN2B Receptors in Synaptic Plasticity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, the cellular mechanism underlying learning and memory. NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits. The identity of the GluN2 subunit (GluN2A-D) confers distinct biophysical and pharmacological properties to the receptor complex, influencing glutamate (B1630785) affinity, channel opening probability, and current decay kinetics.[1] This guide focuses on the GluN2B subunit, a key player in mediating synaptic plasticity. Its unique structural features, particularly its long C-terminal domain, allow it to couple to specific intracellular signaling cascades that can trigger either long-term potentiation (LTP) or long-term depression (LTD), depending on the nature of the synaptic activity. Understanding the precise role and mechanisms of GluN2B is paramount for developing novel therapeutics for neurological and psychiatric disorders characterized by dysfunctional synaptic plasticity.[2][3]
The Dichotomous Role of GluN2B in Synaptic Plasticity
The involvement of GluN2B-containing NMDA receptors (GluN2B-NMDARs) in synaptic plasticity is complex and often appears contradictory, with evidence supporting its role in both the strengthening (LTP) and weakening (LTD) of synapses. A prevailing hypothesis suggests that the specific downstream signaling pathways engaged by GluN2B are determined by the magnitude and dynamics of calcium (Ca²⁺) influx through the receptor channel.
GluN2B in Long-Term Depression (LTD)
A substantial body of evidence points to a preferential role for GluN2B in the induction of LTD. Low-frequency stimulation (LFS) protocols, which typically induce LTD, are thought to cause a modest, prolonged increase in intracellular Ca²⁺. This level of Ca²⁺ influx through GluN2B-NMDARs is believed to preferentially activate protein phosphatases, leading to the dephosphorylation of AMPA receptors and their subsequent removal from the synapse, resulting in synaptic depression.
Studies have demonstrated that selective pharmacological blockade of GluN2B subunits can prevent the induction of LTD. For instance, in juvenile rat hippocampus, low concentrations (1 μM) of the GluN2B-selective antagonist Ro 25-6981 are sufficient to block LFS-induced LTD.[1][4] Similarly, in the lateral amygdala, LTD induction is prevented by the blockade of GluN2B, but not GluN2A, receptors.[5] This suggests that in certain brain regions and developmental stages, GluN2B diheteromers (containing two GluN1 and two GluN2B subunits) are the primary mediators of LTD.[1]
GluN2B in Long-Term Potentiation (LTP)
While often linked to LTD, GluN2B-NMDARs are also critically involved in LTP. High-frequency stimulation (HFS) protocols that induce LTP cause a large, transient influx of Ca²⁺, which is thought to overwhelm phosphatases and preferentially activate protein kinases. The long intracellular C-terminal domain of the GluN2B subunit is a key structural element in this process, acting as a scaffold for crucial signaling molecules.[6]
Notably, GluN2B directly binds to Calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme for LTP induction.[2][3][7] Upon Ca²⁺ influx through the NMDAR, CaMKII is activated and binds to the GluN2B C-terminus, anchoring it at the postsynaptic density (PSD).[7][8] This localization is critical for the subsequent phosphorylation of downstream targets, including AMPA receptors, which enhances their function and promotes their insertion into the synaptic membrane. Disruption of the GluN2B-CaMKII interaction has been shown to impair LTP and spatial learning.[2][7]
The role of GluN2B in LTP can be dependent on the receptor's overall composition. Evidence suggests that triheteromeric NMDARs, containing both GluN2A and GluN2B subunits, are the dominant form involved in LTP in the juvenile hippocampus.[1] This is supported by findings that higher concentrations of the antagonist Ro 25-6981 (10 μM), which inhibit these triheteromers, are required to block LTP.[1][4]
Signaling Pathways Mediated by GluN2B
The activation of GluN2B-NMDARs initiates distinct intracellular signaling cascades that determine the direction of synaptic plasticity. The critical factor is the pattern of Ca²⁺ entry, which engages different downstream effectors.
LTP Induction Pathway
High-frequency stimulation leads to a large Ca²⁺ influx through synaptic NMDARs, including those containing GluN2B. This robust signal activates CaMKII, which binds directly to the C-terminal tail of GluN2B. This interaction is essential for trapping activated CaMKII at the synapse, where it phosphorylates various substrates, including AMPA receptor subunits (e.g., GluA1 at S831), increasing their channel conductance.[8] Activated CaMKII also facilitates the trafficking and insertion of new AMPA receptors into the postsynaptic membrane, leading to a lasting potentiation of the synapse.[3]
Caption: GluN2B-mediated signaling pathway for Long-Term Potentiation (LTP).
LTD Induction Pathway
In contrast, low-frequency stimulation results in a smaller, more sustained elevation of intracellular Ca²⁺. This calcium pattern is thought to preferentially activate a different set of enzymes, primarily protein phosphatases like calcineurin (PP2B) and protein phosphatase 1 (PP1). These phosphatases act to dephosphorylate AMPA receptors, which promotes their internalization from the synaptic membrane via endocytosis, weakening the synapse. While the diagram below shows a simplified view, specific signaling molecules like Ras-GRF1 have also been implicated in coupling GluN2B-mediated Ca²⁺ influx to LTD pathways.[8]
Caption: GluN2B-mediated signaling pathway for Long-Term Depression (LTD).
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the role of GluN2B in synaptic plasticity, primarily in the hippocampus.
Table 1: Effect of GluN2B Antagonists on LTP and LTD
| Brain Region | Animal Model | Induction Protocol | Antagonist | Concentration | Effect on Plasticity | Reference |
|---|---|---|---|---|---|---|
| Hippocampus CA1 | P14 Rat | LFS (1 Hz, 900 stimuli) | Ro 25-6981 | 1 µM | Blocks LTD | [1] |
| Hippocampus CA1 | P14 Rat | HFS (100 Hz, 1s) | Ro 25-6981 | 1 µM | No effect on LTP | [1] |
| Hippocampus CA1 | P14 Rat | HFS (100 Hz, 1s) | Ro 25-6981 | 10 µM | Blocks LTP | [1] |
| Lateral Amygdala | Not Specified | LFS | Ro 25-6981 | Not Specified | Prevents LTD | [5] |
| Lateral Amygdala | Not Specified | HFS | Ro 25-6981 | Not Specified | No effect on LTP | [5] |
| Perirhinal Cortex | Adult Rat | LFS | Ifenprodil | Not Specified | Blocks LTD |[1] |
Table 2: Magnitude of Synaptic Plasticity
| Brain Region | Animal Model | Induction Protocol | Resulting Plasticity (vs. Baseline) | Reference |
|---|---|---|---|---|
| Hippocampus CA1 | P14 Rat | LFS (1 Hz, 900 stimuli) | ~74% (26% depression) | [1] |
| Hippocampus CA1 | Rat | HFS (100 Hz, 100 pulses) | ~191% LTP | [3] |
| Hippocampus CA1 | Rat | LFS (1 Hz, 500 pulses) | ~57% LTD |[3] |
Experimental Protocols
Investigating the function of GluN2B-NMDARs requires precise experimental techniques. Below are detailed methodologies for key experiments.
Acute Hippocampal Slice Electrophysiology for LTP/LTD Recording
This is the canonical method for studying synaptic plasticity ex vivo. It allows for the recording of field excitatory postsynaptic potentials (fEPSPs), which represent the summed activity of a population of synapses.
Methodology:
-
Animal Euthanasia and Brain Extraction: Mice or rats (age dependent on study, e.g., P14) are euthanized in accordance with institutional guidelines (e.g., cervical dislocation). The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂/5% CO₂) "cutting" solution.[9]
-
Cutting Solution Composition (in mM): Sucrose 110, NaCl 60, NaHCO₃ 28, NaH₂PO₄ 1.25, KCl 3, MgSO₄ 7, CaCl₂ 0.5, Glucose 5, Sodium Ascorbate 0.6.[9]
-
-
Slicing: The brain is sectioned into 350-400 µm thick transverse hippocampal slices using a vibratome in the ice-cold cutting solution.[9]
-
Recovery: Slices are transferred to a holding chamber containing artificial cerebrospinal fluid (ACSF) saturated with 95% O₂/5% CO₂, typically at a warmer temperature (e.g., 30-32°C) for at least 1 hour to recover.
-
Standard ACSF Composition (in mM): NaCl 117, KCl 5.3, MgSO₄ 1.3, NaH₂PO₄ 1, NaHCO₃ 26, Glucose 10, CaCl₂ 2.5.[10]
-
-
Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF (30°C). A stimulating electrode is placed in the Schaffer collateral pathway (axons from CA3 neurons), and a recording electrode is placed in the stratum radiatum of the CA1 area to record fEPSPs.[9][11]
-
Baseline Recording: A stable baseline of synaptic responses is established by delivering single test pulses at a low frequency (e.g., 0.02-0.05 Hz) for at least 20-30 minutes. The stimulus intensity is adjusted to elicit a response that is 30-50% of the maximal amplitude.[9][10]
-
Plasticity Induction:
-
LTP Induction (HFS): A high-frequency tetanus is delivered, such as one or more trains of 100 pulses at 100 Hz.[12] Another common protocol is theta-burst stimulation (TBS), consisting of bursts of high-frequency pulses (e.g., 10 bursts of 4 pulses at 100 Hz, with bursts delivered at 5 Hz).[9][10]
-
LTD Induction (LFS): A prolonged low-frequency stimulation is applied, such as 900 pulses at 1 Hz.[1][12]
-
-
Post-Induction Recording: Following the induction protocol, fEPSPs are recorded for at least 60 minutes using the same baseline test pulse parameters to measure the change in synaptic strength.
Caption: Experimental workflow for hippocampal slice electrophysiology.
Co-Immunoprecipitation for Protein Interactions
This biochemical assay is used to determine if two proteins, such as GluN2B and CaMKII, physically associate within the cell.
Methodology:
-
Tissue/Cell Lysis: Hippocampal tissue or cultured neurons are homogenized in a lysis buffer containing detergents and protease/phosphatase inhibitors to solubilize proteins and maintain their native state.
-
Antibody Incubation: A primary antibody specific to a "bait" protein (e.g., anti-GluN2B) is added to the cell lysate and incubated to allow the antibody to bind to its target protein.
-
Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, forming a larger complex. The complex is then pelleted by centrifugation.
-
Washing: The pellet is washed several times with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.
-
Western Blot Analysis: The eluted sample is run on an SDS-PAGE gel to separate proteins by size. The proteins are then transferred to a membrane and probed with a second primary antibody against the suspected interacting "prey" protein (e.g., anti-CaMKII). A positive band indicates that the prey protein was associated with the bait protein in the original lysate.[13]
Implications for Drug Development
The central role of GluN2B in synaptic plasticity and its dysregulation in various neuropathologies makes it a compelling target for therapeutic intervention.[2][14]
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease, aberrant NMDAR activity contributes to excitotoxicity. Selective antagonists for extrasynaptic GluN2B receptors, which are often linked to cell death pathways, could offer a neuroprotective strategy without interfering with the pro-survival signaling of synaptic NMDARs.[14][15][16]
-
Depression: There is growing evidence that GluN2B antagonists possess rapid antidepressant properties, possibly by modulating synaptic plasticity pathways that are disrupted in major depressive disorder.[14]
-
Chronic Pain: GluN2B-containing NMDARs in the spinal cord are implicated in the central sensitization that underlies chronic pain states, making selective antagonists a promising avenue for novel analgesics.[17]
The development of drugs targeting GluN2B must navigate the challenge of separating the receptor's roles in physiological plasticity from its contributions to pathology. Modulators that can selectively target extrasynaptic populations or specific protein-protein interactions (like GluN2B-CaMKII) may provide the required specificity to enhance therapeutic efficacy and minimize side effects.
References
- 1. Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses [frontiersin.org]
- 3. GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. NMDA GluN2A and GluN2B receptors play separate roles in the induction of LTP and LTD in the amygdala and in the acquisition and extinction of conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. genes2cognition.org [genes2cognition.org]
- 10. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. The receptor subunits generating NMDA receptor mediated currents in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Spinophilin dependent regulation of GluN2B-containing NMDAR-dependent calcium influx, GluN2B surface expression, and cleaved caspase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. conservancy.umn.edu [conservancy.umn.edu]
Threo-Ifenprodil Hemitarate and Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive activation of excitatory amino acid receptors, is a key mechanism in a host of neurological disorders. The N-methyl-D-aspartate (NMDA) receptor, a prominent player in excitatory neurotransmission, is a primary target for therapeutic intervention. Threo-ifenprodil hemitartrate, a selective antagonist of NMDA receptors containing the GluN2B subunit, has emerged as a significant neuroprotective agent. This technical guide provides a comprehensive overview of the core mechanisms of threo-ifenprodil in mitigating excitotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction
Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system, and its action is mediated by both ionotropic and metabotropic receptors. The ionotropic NMDA receptor is crucial for synaptic plasticity, learning, and memory. However, its overactivation leads to a massive influx of calcium ions (Ca²⁺), initiating a cascade of neurotoxic events collectively known as excitotoxicity.[1] This process is implicated in the pathophysiology of stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2]
Threo-ifenprodil is a non-competitive antagonist of the NMDA receptor with high selectivity for receptors containing the GluN2B subunit.[3][4] Its unique mechanism of action, targeting a specific subtype of NMDA receptors often associated with excitotoxic cell death, makes it a promising candidate for neuroprotective therapies with a potentially favorable side-effect profile compared to non-selective NMDA receptor antagonists.[5]
Mechanism of Action of Threo-Ifenprodil
Ifenprodil (B1662929) exerts its inhibitory effect by binding to a specific site at the interface of the GluN1 and GluN2B N-terminal domains (NTDs).[6] This allosteric modulation reduces the probability of channel opening without directly competing with glutamate or glycine (B1666218) binding.[7] The inhibition is voltage-independent and use-dependent, meaning its efficacy is enhanced when the receptor is activated.[8]
By selectively blocking GluN2B-containing NMDA receptors, which are often located extrasynaptically and are strongly linked to cell death pathways, ifenprodil effectively curtails the excessive Ca²⁺ influx that triggers excitotoxicity.[9] This targeted action spares the function of synaptic GluN2A-containing receptors, which are more critical for normal synaptic transmission and plasticity.
Quantitative Data: Potency and Selectivity
The potency and selectivity of ifenprodil have been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) is a key parameter demonstrating its efficacy.
| Receptor Subtype | Experimental System | IC₅₀ (nM) | Reference |
| GluN1/GluN2B | Recombinant receptors in Xenopus oocytes | 156 | [4] |
| GluN1/GluN2B | Recombinant receptors in Xenopus oocytes | 210 - 220 | [3] |
| GluN1/GluN2A | Recombinant receptors in Xenopus oocytes | >100,000 | [3] |
| GluN1/GluN2A | Recombinant receptors in Xenopus oocytes | 28,000 | [4] |
| Native NMDA receptors | Cultured rat hippocampal neurons | 750 (high-affinity component) | [8] |
Experimental Protocols
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to determine the IC₅₀ of ifenprodil on specific NMDA receptor subtypes expressed in a controlled environment.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B or GluN2A).
-
Incubation: Incubate the injected oocytes for 2-4 days to allow for receptor expression.
-
Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Apply agonists (e.g., 100 µM glutamate and 10 µM glycine) to elicit a baseline NMDA receptor-mediated current.
-
Co-apply varying concentrations of threo-ifenprodil with the agonists to measure the inhibition of the current.
-
Construct a concentration-response curve to calculate the IC₅₀ value.[7]
-
Intracellular Calcium Imaging
This method visualizes and quantifies changes in intracellular calcium concentration in response to an excitotoxic insult and the effect of ifenprodil.
Methodology:
-
Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) on glass coverslips.
-
Dye Loading: Incubate the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope.
-
Continuously perfuse with an imaging buffer (e.g., HBSS).
-
-
Data Acquisition:
-
Acquire a baseline fluorescence signal.
-
Induce excitotoxicity by perfusing with a solution containing a high concentration of glutamate or NMDA.
-
To test the effect of ifenprodil, pre-incubate the cells with the desired concentration of ifenprodil for 15-30 minutes before the excitotoxic challenge.
-
Record the changes in fluorescence intensity over time.[10][11]
-
-
Analysis: Analyze the fluorescence data to quantify the change in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used.
Cell Viability Assays (MTT and LDH)
These assays are used to quantify the extent of cell death following an excitotoxic insult and to assess the neuroprotective effects of ifenprodil.
A. MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
Methodology:
-
Cell Treatment: Plate neurons in a 96-well plate and treat with the excitotoxic agent in the presence or absence of ifenprodil.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[12][13]
B. Lactate (B86563) Dehydrogenase (LDH) Assay
This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.
Methodology:
-
Cell Treatment: Treat neurons in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD⁺. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.
-
Measurement: The formation of NADH is measured by a colorimetric reaction at 490 nm. The amount of LDH released is proportional to the number of dead cells.[14][15]
Signaling Pathways in Excitotoxicity and Ifenprodil's Intervention
Excitotoxicity is initiated by the overstimulation of NMDA receptors, leading to a pathological increase in intracellular Ca²⁺. This calcium overload triggers a cascade of downstream signaling events that ultimately lead to neuronal death through apoptosis and necrosis. Ifenprodil, by blocking GluN2B-containing NMDA receptors, acts at the apex of this cascade.
Ifenprodil's blockade of Ca²⁺ influx prevents mitochondrial calcium overload, a critical step in excitotoxicity.[10] This preserves mitochondrial function, reducing the generation of reactive oxygen species (ROS) and preventing the depletion of ATP.[9] Consequently, the downstream activation of apoptotic pathways, characterized by the activation of caspases and the dysregulation of Bcl-2 family proteins, is suppressed.[1] Furthermore, ifenprodil has been shown to modulate autophagy, a cellular process for degrading and recycling damaged components, which can be either protective or detrimental depending on the context of the neuronal injury.[16][17]
Conclusion
This compound represents a targeted approach to combating excitotoxicity by selectively inhibiting GluN2B-containing NMDA receptors. Its mechanism of action is well-characterized, and its neuroprotective effects have been demonstrated in numerous preclinical models. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of ifenprodil and similar compounds in neurological disorders where excitotoxicity plays a significant role. Future research should continue to explore the intricate downstream effects of GluN2B antagonism to fully elucidate its neuroprotective mechanisms and optimize its clinical application.
References
- 1. NMDA receptor 2B-selective antagonist ifenprodil-induced apoptosis was prevented by glycogen synthase kinase-3 inhibitors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupling diverse routes of calcium entry to mitochondrial dysfunction and glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. reprocell.com [reprocell.com]
- 14. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 16. biorxiv.org [biorxiv.org]
- 17. Modafinil protects hippocampal neurons by suppressing excessive autophagy and apoptosis in mice with sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
The Threo-Ifenprodil Hemitarate Binding Site on the NMDA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a glutamate- and glycine-gated ion channel crucial for excitatory synaptic transmission in the central nervous system. Its role in synaptic plasticity, learning, and memory is well-established.[1] Dysregulation of NMDA receptor activity is implicated in numerous neurological disorders, making it a significant therapeutic target.[2][3] Ifenprodil (B1662929), a phenylethanolamine compound, is a noncompetitive antagonist of the NMDA receptor with high selectivity for subtypes containing the GluN2B subunit.[4][5][6] This selectivity has made ifenprodil and its derivatives valuable tools for dissecting the physiological roles of different NMDA receptor populations and promising candidates for neuroprotective agents.[4][7][8] This technical guide provides an in-depth exploration of the threo-ifenprodil hemitartrate binding site on the NMDA receptor, detailing its molecular architecture, the mechanism of allosteric inhibition, and the experimental methodologies used in its characterization.
The Ifenprodil Binding Site: A Unique Allosteric Pocket
Structural and functional studies have revealed that ifenprodil binds to a unique, allosteric site distinct from the agonist binding sites for glutamate (B1630785) and glycine (B1666218).[1] This binding site is located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[1][3][9] The NTD, also known as the leucine/isoleucine/valine-binding protein (LIVBP)-like domain, is a large extracellular region that plays a critical role in the allosteric modulation of receptor activity.[4][6][8]
The high affinity and selectivity of ifenprodil for GluN2B-containing receptors are determined by the specific amino acid residues within this binding pocket.[4][6] The binding of ifenprodil induces a conformational change in the receptor, leading to inhibition of ion channel gating.[10][11] This allosteric mechanism allows for a more nuanced modulation of receptor function compared to competitive antagonists that directly block the agonist binding site.
Molecular Determinants of Ifenprodil Binding
Crystal structures of the GluN1/GluN2B NTD heterodimer in complex with ifenprodil have provided atomic-level insights into the binding site.[2][3][12] The binding pocket is a cleft formed at the interface of the two subunits. Several residues from both GluN1 and GluN2B contribute to the binding of ifenprodil through a combination of hydrophobic and hydrophilic interactions.[4][6] The binding mechanism is often described as a "Venus-flytrap" model, where the two lobes of the GluN2B NTD close around the ifenprodil molecule.[4][6][8]
The following diagram illustrates the location of the ifenprodil binding site on the NMDA receptor.
Caption: Location of the ifenprodil binding site at the GluN1/GluN2B NTD interface.
Quantitative Data on Ifenprodil Binding and Inhibition
The affinity of ifenprodil for NMDA receptors varies significantly depending on the subunit composition. The following tables summarize key quantitative data from various studies.
Table 1: Ifenprodil Inhibition of NMDA Receptor Subtypes
| Receptor Subtype | IC50 (µM) | Reference(s) |
| NR1A/NR2B | 0.21 - 0.34 | [13][14][15] |
| NR1A/NR2A | > 100 - 146 | [13][14] |
| NR1A/NR2B (high-affinity component) | 0.21 | [15] |
| NR1A/NR2B (low-affinity component) | 58 | [15] |
Table 2: Dissociation Constants (Kd) for [3H]Ifenprodil Binding
| Receptor Source | Kd (nM) | Reference(s) |
| Recombinant human NR1a/NR2B | 33.5 | [16] |
| Native rat receptors (cortex/hippocampus) | 24.8 | [16] |
| Porcine hippocampal membranes (high-affinity) | 10.4 | [17] |
| Porcine hippocampal membranes (low-affinity) | 2200 | [17] |
Table 3: Effect of Spermine on Ifenprodil Inhibition
| Condition | Ifenprodil IC50 (µM) | Reference(s) |
| Absence of spermine | 0.3 | [7][18] |
| 1 mM spermine | 1.4 | [7] |
| 3 mM spermine | 1.8 | [7] |
Allosteric Modulation and Signaling
Ifenprodil acts as a negative allosteric modulator.[19] Its binding to the NTD interface induces a conformational change that is transmitted to the ligand-binding domain (LBD) and the transmembrane domain (TMD), ultimately reducing the probability of channel opening.[10][12][20] This inhibitory effect is noncompetitive with respect to glutamate and glycine.[1] However, there is a reciprocal allosteric interaction, where agonist binding can increase the affinity for ifenprodil, and vice versa.[6]
Ifenprodil's binding also enhances the inhibitory effects of other negative allosteric modulators like protons (H+) and zinc (Zn2+), and interferes with the potentiation by polyamines such as spermine.[1][21] This suggests a complex interplay between different modulatory sites on the NMDA receptor.
The following diagram illustrates the allosteric modulation mechanism of ifenprodil.
Caption: Mechanism of ifenprodil-induced allosteric inhibition of the NMDA receptor.
Experimental Protocols
The characterization of the ifenprodil binding site has relied on a variety of sophisticated experimental techniques. Detailed below are generalized protocols for key methodologies.
Radioligand Binding Assay
This technique is used to determine the affinity (Kd) and density (Bmax) of ifenprodil binding sites, as well as the inhibitory constant (Ki) of competing ligands.[22][23]
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cells expressing recombinant NMDA receptors in a cold lysis buffer.[24]
-
Centrifuge the homogenate to pellet the membranes.[24]
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[24]
-
Determine the protein concentration of the membrane preparation.[24]
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]ifenprodil), and either buffer (for total binding), a high concentration of unlabeled ifenprodil (for non-specific binding), or varying concentrations of a test compound (for competition assays).[22][24]
-
Incubate the plate to allow binding to reach equilibrium.[24]
-
-
Separation and Detection:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[22]
-
For saturation assays, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.[23]
-
For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50.[22] Calculate the Ki using the Cheng-Prusoff equation.[22]
-
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: Workflow for determining the binding affinity of a compound for the ifenprodil site.
Whole-Cell Electrophysiology
This technique measures the effect of ifenprodil on NMDA receptor-mediated ion currents in living cells.[7][25]
Protocol:
-
Cell Preparation:
-
Patch-Clamp Recording:
-
Using a glass micropipette filled with an internal solution, form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the patch of membrane under the pipette to gain electrical access to the cell interior (whole-cell configuration).
-
Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).[12]
-
-
Drug Application:
-
Data Analysis:
-
Plot the normalized current as a function of ifenprodil concentration and fit the data with a dose-response curve to determine the IC50.[7]
-
X-ray Crystallography
This powerful technique provides high-resolution structural information about the ifenprodil binding site.[2][3]
Protocol:
-
Protein Expression and Purification:
-
Express the extracellular NTDs of the GluN1 and GluN2B subunits in a suitable expression system (e.g., insect cells).[2]
-
Purify the protein heterodimer to homogeneity using chromatography techniques.
-
-
Crystallization:
-
Co-crystallize the purified NTD heterodimer with ifenprodil by screening a wide range of crystallization conditions.
-
-
Data Collection and Structure Determination:
Conclusion
The this compound binding site on the NMDA receptor represents a critical target for the development of novel therapeutics for neurological disorders. Located at the interface of the GluN1 and GluN2B N-terminal domains, this allosteric site allows for subunit-selective modulation of receptor activity. A deep understanding of the molecular determinants of ifenprodil binding, the mechanism of allosteric inhibition, and the experimental methodologies used to study this interaction is essential for researchers and drug development professionals working to create safer and more effective NMDA receptor modulators. The continued exploration of this and other allosteric sites on the NMDA receptor holds immense promise for the future of neuropharmacology.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [3H]ifenprodil binding to NMDA receptors in porcine hippocampal brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil (Journal Article) | OSTI.GOV [osti.gov]
- 21. Zinc and ifenprodil allosterically inhibit two separate polyamine-sensitive sites at N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. spandidos-publications.com [spandidos-publications.com]
Stereoisomers of Ifenprodil: A Technical Guide to Their Synthesis, Activity, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifenprodil (B1662929), a phenylethanolamine derivative, is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the GluN2B subunit. Its molecular structure contains two chiral centers, giving rise to four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). These stereoisomers exhibit significant differences in their pharmacological activity, not only at the NMDA receptor but also at other targets such as sigma (σ) and alpha (α)-adrenergic receptors. This technical guide provides an in-depth overview of the stereoisomers of ifenprodil, focusing on their synthesis and separation, comparative pharmacological activity, and the experimental protocols used for their evaluation. All quantitative data are presented in structured tables for clear comparison, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction
Ifenprodil is a potent GluN2B-selective NMDA receptor antagonist that has been investigated for various neurological conditions.[1][2] The differential pharmacology of its stereoisomers is of significant interest in drug development, as isolating the most active and selective isomer can lead to improved therapeutic profiles with fewer off-target effects. The (1R,2R)-stereoisomer has been identified as the most potent and selective ligand for the GluN2B subunit of the NMDA receptor.[1][3] This guide details the stereoselective activity and the methodologies to characterize these differences.
Synthesis and Separation of Ifenprodil Stereoisomers
The four stereoisomers of ifenprodil can be prepared through diastereoselective reduction of a ketone precursor, followed by the separation of the resulting enantiomers using chiral High-Performance Liquid Chromatography (HPLC).[1][3]
Experimental Workflow: Synthesis and Analysis
The general workflow for obtaining and analyzing the individual stereoisomers of ifenprodil is outlined below.
References
Methodological & Application
Application Notes and Protocols for threo-Ifenprodil Hemitarate in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-Ifenprodil hemitartrate is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a notable preference for receptors containing the GluN2B subunit.[1][2] This subunit selectivity renders ifenprodil (B1662929) an invaluable pharmacological tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors. These receptors are critically involved in synaptic plasticity, learning and memory, and the pathophysiology of various neurological disorders.[1][3][4] Ifenprodil acts as a non-competitive antagonist, binding to an allosteric site at the interface of the GluN1 and GluN2B N-terminal domains, which in turn modulates receptor gating and reduces the channel's open probability.[2][3][5]
These application notes provide a comprehensive guide for utilizing this compound in electrophysiological experiments, specifically using the patch-clamp technique to investigate its effects on NMDA receptor-mediated currents.
Data Presentation
Quantitative Effects of threo-Ifenprodil on NMDA Receptors
The inhibitory potency of ifenprodil is influenced by several factors, including the subunit composition of the NMDA receptor and the concentration of agonists like glutamate (B1630785) (NMDA) and glycine (B1666218).
| Receptor/Channel Subunit | Cell Type | IC50 Value | Key Findings |
| GluN1/GluN2B NMDA Receptors | Xenopus oocytes | 0.34 µM | High-affinity inhibition. The inhibitory effect is modulated by glycine concentration.[2] |
| GluN1/GluN2A NMDA Receptors | Xenopus oocytes | 146 µM | Demonstrates approximately 400-fold lower affinity compared to GluN1/GluN2B receptors, highlighting its selectivity.[2] |
| NMDA Receptors | Rat Cultured Cortical Neurons | 0.88 µM (with 10 µM NMDA) | Inhibition is activity-dependent, with apparent affinity increasing with higher NMDA concentrations.[1][6] |
| NMDA Receptors | Rat Cultured Cortical Neurons | 0.17 µM (with 100 µM NMDA) | Increased NMDA concentration leads to a lower IC50 value, indicating a more potent block.[1][6] |
| NMDA Receptors | Rat Hippocampal Neurons | 0.75 µM (high-affinity component) | Inhibition displays a two-component mechanism with distinct affinities.[7] |
| NMDA Receptors | Rat Hippocampal Neurons | 161 µM (low-affinity component) | The low-affinity component is associated with allosteric inhibition of the glycine modulatory site.[7] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol outlines the direct measurement of NMDA receptor-mediated currents from individual neurons or cells expressing recombinant receptors.
1. Cell Preparation:
-
Cultured Neurons: Primary neurons (e.g., cortical or hippocampal) can be cultured on coverslips.[8]
-
Brain Slices: Acute brain slices from rodents can be prepared.[8]
-
Expression Systems: Xenopus oocytes or mammalian cell lines (e.g., HEK293) can be used for expressing specific NMDA receptor subunit combinations.[2][9]
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES. Adjust pH to 7.3 with NaOH. This solution should also contain blockers for non-NMDA glutamate receptors (e.g., 10 µM CNQX) and voltage-gated channels (e.g., 1 µM tetrodotoxin (B1210768) for sodium channels).[8]
-
Intracellular (Pipette) Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2-7.4 with CsOH.[2]
-
Agonist Solution: Prepare the extracellular solution containing the desired concentrations of NMDA (e.g., 10-100 µM) and a saturating concentration of the co-agonist glycine (e.g., 10 µM).[1][8]
-
Ifenprodil Application Solution: Prepare desired final concentrations of this compound by diluting a stock solution into the agonist-containing extracellular solution on the day of the experiment.[2]
3. Apparatus:
-
A standard patch-clamp setup including a microscope, micromanipulators, an amplifier, and data acquisition software is required.[2]
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[2]
4. Recording Procedure:
-
Transfer a coverslip with cultured cells or a brain slice to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Identify a target cell for recording.
-
Approach the cell with the patch pipette containing the intracellular solution while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.[2][8]
-
Begin recording baseline currents.
-
Apply the agonist solution to evoke NMDA receptor-mediated currents.
-
Once a stable baseline response to the agonist is established, co-apply the agonist solution containing the desired concentration of ifenprodil.
-
Record the inhibited current until a steady-state block is achieved.[2]
-
To test for reversibility, wash out the ifenprodil-containing solution by perfusing with the agonist solution alone. Recovery may take 1-2 minutes.[2][7]
5. Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence (control) and presence of various concentrations of ifenprodil.
-
Calculate the percentage of inhibition for each concentration of ifenprodil.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the ifenprodil concentration.
-
Fit the concentration-response curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.[2]
Visualizations
Signaling Pathway of Ifenprodil's Action
Caption: Mechanism of ifenprodil's allosteric inhibition of the NMDA receptor.
Experimental Workflow for Electrophysiology
Caption: Standard workflow for a whole-cell patch-clamp experiment with ifenprodil.
References
- 1. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil (Journal Article) | OSTI.GOV [osti.gov]
- 6. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for threo-Ifenprodil Hemitarate in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-ifenprodil hemitartrate is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for subtypes containing the GluN2B subunit.[1] This subunit selectivity renders it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of GluN2B-containing NMDA receptors. These receptors are critically involved in synaptic plasticity, learning and memory, and are implicated in a variety of neurological and psychiatric disorders. Ifenprodil (B1662929) acts as a non-competitive antagonist, binding to a unique allosteric site at the interface between the GluN1 and GluN2B N-terminal domains.[1] This binding modulates receptor gating, resulting in a decreased channel open probability. The inhibitory effects of ifenprodil are subject to modulation by extracellular factors such as pH and the concentration of co-agonists like glycine (B1666218).
These application notes provide a comprehensive guide for the utilization of this compound in patch clamp electrophysiology experiments to investigate its effects on NMDA receptor function.
Data Presentation
Quantitative Effects of threo-Ifenprodil on NMDA Receptor Currents
The following table summarizes the quantitative data on the effects of ifenprodil on NMDA receptors as determined by patch-clamp electrophysiology.
| Receptor Subtype | Cell Type | IC50 Value | Key Findings |
| GluN1/GluN2B | Recombinant (e.g., HEK293 cells, Xenopus oocytes) | ~0.34 µM | High-affinity, voltage-independent inhibition. The inhibitory effect is reduced by increasing glycine concentrations. |
| GluN1/GluN2A | Recombinant (e.g., HEK293 cells, Xenopus oocytes) | ~146 µM | Low-affinity inhibition, demonstrating over 400-fold selectivity for GluN2B over GluN2A subunits. |
| Native NMDA Receptors | Cultured Cortical Neurons | ~0.3 µM | Inhibition of steady-state NMDA-evoked currents. The IC50 value can be influenced by the presence of endogenous modulators like spermine.[2] |
Effects of Ifenprodil on NMDA Receptor (GluN1/GluN2B) Gating Properties
| Parameter | Experimental Condition | Effect of Ifenprodil |
| Channel Open Probability | Single-channel recording | Reduced |
| Mean Open Time | Single-channel recording | Decreased |
| Mean Closed Time | Single-channel recording | Increased |
| Frequency of Channel Opening | Outside-out patches | Reduced[3] |
| Single-Channel Conductance | Outside-out patches | No significant change |
Experimental Protocols
Preparation of Solutions
a. Stock Solution of threo-Ifenprodil Hemitarate (10 mM)
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
-
Note: Ensure the DMSO is anhydrous, as moisture can affect the solubility and stability of the compound.
b. Extracellular (Bath) Solution for NMDA Receptor Recording
-
Composition (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
10 HEPES
-
10 Glucose
-
0.01 Glycine
-
0.0005 Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
0.01 Bicuculline and 0.005 Strychnine to block GABA-A and glycine receptors, respectively.
-
-
Preparation:
-
Dissolve all components in ultrapure water.
-
Adjust the pH to 7.4 with NaOH.
-
Adjust the osmolarity to ~310-320 mOsm with sucrose (B13894) if necessary.
-
Filter-sterilize using a 0.22 µm filter.
-
Store at 4°C.
-
c. Intracellular (Pipette) Solution
-
Composition (in mM):
-
140 CsCl (or Cs-gluconate for better voltage clamp)
-
10 HEPES
-
10 EGTA
-
2 MgCl₂
-
2 ATP-Mg
-
0.2 GTP-Na
-
-
Preparation:
-
Dissolve all components in ultrapure water.
-
Adjust the pH to 7.2 with CsOH.
-
Adjust the osmolarity to ~290-300 mOsm.
-
Aliquot and store at -20°C. Thaw and keep on ice on the day of the experiment.
-
Whole-Cell Patch Clamp Protocol
a. Cell Preparation
-
Cell Types: Primary cultured neurons (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) transiently or stably expressing recombinant GluN1 and GluN2B subunits are suitable.
-
Plating: Plate cells onto glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine) to ensure adherence.
b. Recording Procedure
-
Setup: Place a coverslip with cultured cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution at a constant rate (e.g., 1-2 mL/min).
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a target neuron with the patch pipette while applying slight positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to establish the whole-cell configuration.
-
Holding Potential: Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Baseline Recording: Record a stable baseline current for several minutes.
-
NMDA Application: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell using a fast perfusion system to evoke a baseline NMDA receptor-mediated current.
-
Ifenprodil Application: After obtaining a stable baseline NMDA-evoked current, co-apply the NMDA/glycine solution containing the desired concentration of threo-ifenprodil. Prepare a range of ifenprodil concentrations (e.g., 0.01, 0.1, 1, 10 µM) by diluting the stock solution into the agonist-containing extracellular solution on the day of the experiment.
-
Data Acquisition: Record the inhibited current until a steady-state block is achieved.
-
Washout: To test for the reversibility of the block, perfuse the cell with the agonist-containing solution without ifenprodil.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of ifenprodil. Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of Ifenprodil Action
Caption: Ifenprodil allosterically inhibits GluN2B-containing NMDA receptors.
Experimental Workflow for Patch Clamp Analysis
Caption: Workflow for investigating ifenprodil effects using patch clamp.
Logical Relationship of Ifenprodil's Selective Antagonism
Caption: Logical diagram of ifenprodil's selectivity for GluN2B-NMDA receptors.
References
- 1. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for threo-Ifenprodil Hemitartrate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-Ifenprodil hemitartrate is a stereoisomer of ifenprodil (B1662929), a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the GluN2B subunit.[1] It also demonstrates high affinity as a sigma-2 receptor ligand.[2] This dual activity makes it a valuable pharmacological tool for investigating the roles of GluN2B-containing NMDA receptors and sigma-2 receptors in various physiological and pathological processes within the central nervous system. Preclinical studies in mouse models have explored its potential in conditions such as cerebral ischemia, neurodegenerative diseases, and behavioral disorders.[3]
These application notes provide a comprehensive guide to the in vivo use of this compound in mouse models, including recommended dosages, administration protocols, and relevant biological context.
Data Presentation
In Vivo Dosages of Ifenprodil and its Salts in Mouse Models
The following table summarizes dosages of ifenprodil and its salts used in various mouse models. It is important to note that while the specific this compound salt has limited specific in vivo dosage data in publicly available literature, the dosages for ifenprodil and its tartrate salt provide a strong basis for dose selection. Researchers should perform dose-response studies to determine the optimal dose for their specific model and experimental endpoint.
| Mouse Model | Compound | Dose Range (mg/kg) | Administration Route | Key Findings |
| Focal Cerebral Ischemia | Ifenprodil Tartrate | 10 | Intraperitoneal (i.p.) | Neuroprotective effects |
| Ethanol-Induced Hypnosis | Ifenprodil | 1 - 10 | Intraperitoneal (i.p.) | Modulated hypnotic response to ethanol |
| Ethanol Withdrawal | Ifenprodil | 1 - 10 | Intraperitoneal (i.p.) | Suppressed severity of withdrawal |
| Methamphetamine-Induced Behavioral Sensitization | Ifenprodil | Not Specified | Not Specified | Attenuated behavioral sensitization |
| Hypoxia | Ifenprodil | Not Specified | Not Specified | Increased survival time |
| NMDA-Induced Seizures | Ifenprodil | Not Specified | Not Specified | Partial antagonism of seizures |
Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 10 mM |
| DMSO | 100 mM |
Signaling Pathway of this compound
This compound primarily acts as a non-competitive antagonist at the GluN2B subunit of the NMDA receptor. This action allosterically inhibits the receptor, leading to a reduction in calcium (Ca2+) influx into neurons. This is particularly relevant in pathological conditions associated with glutamate-mediated excitotoxicity. Additionally, it is a potent sigma-2 receptor agonist.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound for Neuroprotection Studies in a Mouse Model of Focal Cerebral Ischemia
This protocol is adapted from established procedures for ifenprodil tartrate and should be optimized for this compound.
1. Animal Model:
-
Species: Mus musculus
-
Strain: C57BL/6J (or other appropriate strain)
-
Age: 10-12 weeks
-
Weight: 22-25 g
-
Sex: Male (or as required by the experimental design)
-
Housing: Standard housing conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water). Acclimatize animals for at least 7 days before the experiment.
2. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Syringes (1 mL) with 27-30 gauge needles
-
Anesthesia (e.g., Isoflurane)
-
Surgical equipment for Middle Cerebral Artery Occlusion (MCAo) procedure (if applicable)
3. Drug Preparation (for a 10 mg/kg dose):
- Note: The vehicle composition (e.g., 10% DMSO, 40% PEG300, 50% Saline) should be optimized for solubility and animal tolerance.
- Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution.
- Prepare the final injection solution on the day of the experiment:
- For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration required is 2.5 mg/mL.
- Dilute the DMSO stock solution with PEG300 and then with saline to achieve the final desired concentration and vehicle ratio.
- Ensure the solution is clear and fully dissolved. Gentle warming may be necessary. Prepare fresh daily.
4. Experimental Procedure:
- Induction of Ischemia (e.g., MCAo): Anesthetize the mouse and perform the surgical procedure to induce focal cerebral ischemia.
- Drug Administration: At the time of reperfusion (or as dictated by the experimental design), administer the prepared this compound solution (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.
- Control Group: Administer an equivalent volume of the vehicle solution to the control group.
- Post-operative Care: Allow animals to recover in a warm environment. Provide easy access to food and water. Monitor for any signs of distress.
5. Endpoint Analysis:
-
Infarct Volume Measurement: At a predetermined time point (e.g., 24-72h post-ischemia), euthanize the animals and harvest the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Neurological Scoring: Assess neurological deficits at various time points using a standardized scoring system.
-
Histological Analysis: Perform immunohistochemistry or other histological analyses to assess neuronal death, inflammation, or other relevant markers.
Caption: Experimental workflow for a neuroprotection study.
Protocol 2: Assessment of Behavioral Effects in Mice
This protocol provides a general framework for studying the effects of this compound on mouse behavior. The specific behavioral test will depend on the research question.
1. Animal Model and Drug Preparation:
-
Follow the guidelines outlined in Protocol 1 for animal specifications and drug preparation. Doses may need to be adjusted based on the behavioral paradigm.
2. Experimental Procedure:
- Habituation: Habituate the mice to the testing room and equipment for a specified period before the experiment to reduce stress-induced variability.
- Drug Administration: Administer this compound or vehicle via i.p. injection at a predetermined time before the behavioral test (e.g., 30-60 minutes).
- Behavioral Testing: Conduct the chosen behavioral test. Examples include:
- Open Field Test: To assess locomotor activity and anxiety-like behavior.
- Elevated Plus Maze: To measure anxiety-like behavior.
- Forced Swim Test or Tail Suspension Test: To evaluate antidepressant-like effects.
- Rotarod Test: To assess motor coordination and balance.
- Data Collection: Record the relevant behavioral parameters using automated tracking software or manual scoring.
3. Data Analysis:
-
Analyze the collected data using appropriate statistical methods to compare the effects of this compound with the vehicle control group.
Important Considerations
-
Stereoisomer Specificity: threo-Ifenprodil has different properties compared to the erythro isomer. Ensure the correct stereoisomer is used for the intended experimental purpose.[2]
-
Off-Target Effects: While highly selective for GluN2B, ifenprodil and its analogs may have off-target effects, including on alpha-1 adrenergic receptors.[2] It is crucial to consider these potential effects when interpreting results.
-
Pharmacokinetics: The bioavailability and metabolism of this compound may vary depending on the administration route and mouse strain. Preliminary pharmacokinetic studies may be beneficial.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate its role in various neurological processes and its potential as a therapeutic agent in mouse models.
References
- 1. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of erythro-ifenprodil, threo-ifenprodil, erythro-iodoifenprodil, and eliprodil with subtypes of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Threo-Ifenprodil Hemitarate for Neurological Modeling in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-ifenprodil hemitartrate is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] NMDA receptors are critical for excitatory synaptic transmission, and their overactivation can lead to excitotoxicity, a pathological process implicated in a variety of neurological disorders.[2][3] Human brain organoids, three-dimensional self-organizing structures derived from pluripotent stem cells, offer a powerful in vitro platform to model complex neural development and disease.[4] By recapitulating aspects of human brain architecture and function, organoids provide a unique opportunity to study disease mechanisms and test therapeutic interventions.[4]
These application notes provide a comprehensive guide for utilizing this compound in cerebral organoid cultures to model and investigate neurological conditions associated with NMDA receptor dysfunction and excitotoxicity. Detailed protocols for organoid culture, induction of excitotoxicity, and subsequent treatment with this compound are provided, along with methods for assessing neuroprotection.
Mechanism of Action
This compound acts as a non-competitive antagonist at the NMDA receptor, with high selectivity for receptors containing the GluN2B subunit.[1][3] It binds to a unique site at the interface between the GluN1 and GluN2B subunits, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[1] This binding reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing Ca2+ influx and mitigating the downstream effects of excessive NMDA receptor activation, such as excitotoxic cell death.[3]
Signaling Pathway of Ifenprodil Action
Caption: Mechanism of this compound action at the NMDA receptor.
Applications in Neurological Modeling
The use of this compound in cerebral organoid models can be applied to study a range of neurological disorders where GluN2B-mediated excitotoxicity is implicated, including:
-
Hypoxic-Ischemic Encephalopathy: Modeling brain injury due to oxygen deprivation.
-
Traumatic Brain Injury: Investigating the secondary injury cascades following physical trauma.
-
Neurodegenerative Diseases: Studying the role of excitotoxicity in conditions like Huntington's disease and Alzheimer's disease.
-
Drug Screening: Evaluating the neuroprotective potential of novel compounds that target the NMDA receptor pathway.
Data Presentation
Table 1: Recommended Reagent Concentrations for Excitotoxicity and Neuroprotection Studies in Cerebral Organoids
| Reagent | Stock Concentration | Working Concentration (for Organoids) | Purpose |
| NMDA | 10 mM in water | 50 - 100 µM | Induction of excitotoxicity |
| L-Glutamate | 100 mM in water | 100 - 200 µM | Induction of excitotoxicity |
| Threo-Ifenprodil Hemitarate | 10 mM in DMSO | 1 - 10 µM | Neuroprotection (GluN2B antagonism) |
| Propidium Iodide (PI) | 1 mg/mL in water | 1 µg/mL | Staining of dead cells (live imaging) |
| Hoechst 33342 | 10 mg/mL in water | 5 µg/mL | Staining of all cell nuclei (live imaging) |
| Anti-Cleaved Caspase-3 Antibody | As per manufacturer | As per manufacturer | Immunohistochemical marker for apoptosis |
| Anti-MAP2 Antibody | As per manufacturer | As per manufacturer | Immunohistochemical marker for mature neurons |
Note: The optimal working concentrations may vary depending on the specific iPSC line, organoid age, and culture conditions. A dose-response experiment is recommended to determine the optimal concentrations for your specific model.
Experimental Protocols
Protocol 1: General Culture of Cerebral Organoids
This protocol is a generalized method for generating cerebral organoids. Commercially available kits can also be used.[5]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC expansion medium
-
Embryoid body (EB) formation medium
-
Neural induction medium
-
Neural differentiation medium
-
Maturation medium
-
Matrigel
-
Ultra-low attachment 96-well and 24-well plates
-
Orbital shaker
Procedure:
-
EB Formation (Day 0): Dissociate hPSCs into single cells and seed 9,000 cells per well in an ultra-low attachment 96-well plate in EB formation medium.
-
Neural Induction (Day 5): Transfer EBs to a 24-well ultra-low attachment plate containing neural induction medium.
-
Matrigel Embedding (Day 7): Embed the neuroepithelial tissues in Matrigel droplets and transfer to a new 24-well plate with neural differentiation medium.
-
Maturation (Day 11 onwards): Transfer the developing organoids to an orbital shaker in maturation medium. Perform a full medium change every 3-4 days. Organoids are typically ready for experiments after 30-60 days of maturation.
Protocol 2: Induction of Excitotoxicity in Cerebral Organoids
This protocol describes how to induce an excitotoxic insult in mature cerebral organoids.[1][6]
Materials:
-
Mature cerebral organoids (Day 30-60)
-
Maturation medium
-
NMDA or L-Glutamate stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Baseline Culture: Culture mature cerebral organoids in standard maturation medium.
-
Preparation of Excitotoxic Medium: Prepare fresh maturation medium containing the desired final concentration of NMDA (50-100 µM) or L-Glutamate (100-200 µM).
-
Induction: Carefully remove the existing medium from the organoid cultures and replace it with the excitotoxic medium.
-
Incubation: Incubate the organoids in the excitotoxic medium for 24 hours at 37°C and 5% CO2.
-
Washout: After 24 hours, remove the excitotoxic medium and wash the organoids twice with pre-warmed PBS.
-
Recovery: Replace the PBS with fresh, pre-warmed maturation medium and return the organoids to the incubator.
Protocol 3: Neuroprotection Assay with Threo-Ifenprodil Hemitarate
This protocol details the application of this compound to assess its neuroprotective effects against NMDA-induced excitotoxicity.
Materials:
-
Mature cerebral organoids (Day 30-60)
-
Maturation medium
-
This compound stock solution
-
NMDA or L-Glutamate stock solution
Procedure:
-
Pre-treatment: One hour prior to inducing excitotoxicity, replace the medium in the designated treatment group with maturation medium containing this compound (1-10 µM). A vehicle control (DMSO) should be run in parallel.
-
Induction of Excitotoxicity: After the 1-hour pre-treatment, add NMDA or L-Glutamate to the medium to the final desired concentration, in both the ifenprodil-treated and untreated control wells.
-
Incubation: Co-incubate the organoids with the excitotoxic agent and this compound (or vehicle) for 24 hours.
-
Washout and Recovery: After 24 hours, wash the organoids as described in Protocol 2 and return them to fresh maturation medium (with or without ifenprodil, depending on the experimental design).
-
Analysis: Assess cell death and neuronal integrity 24-48 hours after the washout, using methods described in Protocol 4.
Protocol 4: Assessment of Cell Death and Neuroprotection
Materials:
-
Treated and control organoids
-
Propidium Iodide (PI) and Hoechst 33342 for live imaging
-
Reagents for LDH assay
-
4% Paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions (15% and 30%) for cryoprotection
-
Optimal Cutting Temperature (OCT) compound
-
Primary and secondary antibodies for immunohistochemistry
-
Microscope (fluorescence or confocal)
Methods:
-
Live/Dead Staining (Live Imaging):
-
Add PI (1 µg/mL) and Hoechst 33342 (5 µg/mL) to the culture medium.
-
Incubate for 30 minutes.
-
Image the organoids using a fluorescence microscope.
-
Quantify the ratio of PI-positive (dead) cells to Hoechst-positive (total) cells.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Collect the culture medium from each well at the end of the experiment.
-
Perform the LDH assay according to the manufacturer's instructions to quantify cell death by measuring the release of LDH from damaged cells.
-
-
Immunohistochemistry:
-
Fix organoids in 4% PFA overnight at 4°C.
-
Cryoprotect the organoids by incubating in 15% sucrose followed by 30% sucrose.
-
Embed the organoids in OCT and freeze.
-
Cryosection the organoids (10-20 µm thickness).
-
Perform immunostaining with antibodies against cleaved caspase-3 (apoptosis) and MAP2 (mature neurons).
-
Image the sections using a confocal microscope and quantify the immunopositive areas.
-
Experimental Workflow and Logic Diagrams
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Logical relationship between experimental conditions and expected outcomes.
References
- 1. N-methyl-d-aspartate Receptor-mediated Preconditioning Mitigates Excitotoxicity in Human Induced Pluripotent Stem Cell-derived Brain Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fujifilmcdi.com [fujifilmcdi.com]
- 3. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. Excitotoxicity and NMDA receptor-mediated acquired neuroprotection in human iPSC-derived brain organoids - heiDOK [archiv.ub.uni-heidelberg.de]
Application Notes and Protocols for threo-Ifenprodil Hemitartrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Threo-Ifenprodil hemitartrate is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B (formerly NR2B) subunit.[1][2][3] This specificity makes it an invaluable tool in neuroscience research for differentiating NMDA receptor subtypes and investigating their roles in physiological and pathological processes.[4][5][6] It is widely used to study synaptic plasticity, excitotoxicity, and various neurological disorders.[7][8] Additionally, threo-Ifenprodil is a potent agonist for sigma (σ) receptors, particularly the σ2 subtype.[2][3][9] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for in vitro and in vivo applications.
Data Presentation
Solubility Data
The solubility of this compound can vary slightly between batches and suppliers due to factors like hydration. It is always recommended to consult the batch-specific Certificate of Analysis. The data below is a summary from various sources.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 40.05 mg/mL | 100 mM[10] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[11] |
| Ethanol | ~30 mg/mL[12] | ~75 mM | Purge with an inert gas before capping.[12] |
| Water | 4 mg/mL | 10 mM[10] | |
| PBS (pH 7.2) | ~1 mg/mL[12] | ~2.5 mM | Aqueous solutions are not recommended for long-term storage.[12] |
| Dimethyl formamide (B127407) (DMF) | ~50 mg/mL[12] | ~125 mM | Purge with an inert gas before capping.[12] |
Molecular Weight of this compound is ~400.5 g/mol .[1][3][12]
Storage and Stability
| Form | Storage Temperature | Stability | Notes |
| Crystalline Solid | -20°C[12] | ≥ 4 years[12] | Store protected from light. |
| Stock Solution in DMSO/Ethanol | -20°C or -80°C | Up to 1 month at -20°C[1][11], 1 year at -80°C[11] | Aliquot to avoid repeated freeze-thaw cycles.[11] |
| Aqueous Solution | 4°C | Not recommended for more than one day.[12] | Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, typically DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM). To prepare 1 mL of a 100 mM stock solution, add 1 mL of DMSO to 40.05 mg of the compound (using MW 400.49 g/mol ).
-
Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate in a water bath to ensure the compound is fully dissolved. The solution should be clear.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store the aliquots at -20°C or -80°C.
Dilution for Working Solutions: For cell culture experiments, further dilute the stock solution into your aqueous culture medium or buffer immediately before use.[12] Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cellular toxicity.[12]
Protocol 2: Preparation of Solutions for In Vivo Experiments
For in vivo administration, the final formulation must be biocompatible. This often involves a co-solvent system.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or ddH₂O
Example Formulation (for Intraperitoneal Injection): This formulation aims for a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Prepare Stock Solution: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[11]
-
Vehicle Preparation: To prepare 1 mL of the final working solution, follow these steps in order: a. Add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300. b. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture and mix again until clear. d. Add 500 µL of sterile saline or ddH₂O to bring the total volume to 1 mL.[11]
-
Administration: The mixed solution should be prepared fresh and used immediately for optimal results.[7][11] For a 10 mg/kg dose in a 25g mouse, the final concentration would be 2.5 mg/mL for a 100 µL injection volume.[7]
Visualizations
Signaling Pathway of Ifenprodil
Ifenprodil acts as a non-competitive allosteric inhibitor of NMDA receptors, specifically binding to the N-terminal domain (NTD) at the interface of the GluN1 and GluN2B subunits.[1][6][13] This binding stabilizes a closed conformation of the ion channel, preventing calcium (Ca²⁺) influx in response to glutamate (B1630785) and glycine (B1666218) binding.
Caption: Mechanism of Ifenprodil at the NMDA receptor.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and using this compound in a cell-based in vitro experiment.
Caption: General workflow for in vitro experiments.
References
- 1. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. threo Ifenprodil hemitartrate (2892) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifenprodil, a Novel NMDA Receptor Antagonist : Site and Mechanism...: Ingenta Connect [ingentaconnect.com]
- 6. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Interactions of erythro-ifenprodil, threo-ifenprodil, erythro-iodoifenprodil, and eliprodil with subtypes of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: threo-Ifenprodil Hemitartrate Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-Ifenprodil hemitartrate is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[1][2][3] It also exhibits activity as a σ receptor agonist.[2][3] Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes in neuroscience research and drug discovery. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure their stability and efficacy.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid.[4] Understanding its solubility in various solvents is fundamental to preparing appropriate stock solutions for in vitro and in vivo studies.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~30 - 100 mg/mL[4][5] | ~100 mM[6][7] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |
| Ethanol | ~30 mg/mL[4] | Not specified | --- |
| Dimethylformamide (DMF) | ~50 mg/mL[4] | Not specified | --- |
| Water | ~4 - 6 mg/mL | ~10 - 15 mM[1][6][7] | Gentle warming may be required to fully dissolve.[1] |
| PBS (pH 7.2) | ~1 mg/mL[4] | Not specified | --- |
Note: The molecular weight of this compound is approximately 400.49 g/mol .[1][6][7] Batch-specific molecular weights may vary, so it is recommended to refer to the certificate of analysis.
Experimental Protocols
Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 100 mM stock solution (MW: 400.49 g/mol ), you would need 40.05 mg of the compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Preparation of an Aqueous Stock Solution
This protocol outlines the preparation of a 10 mM stock solution in water.
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile conical tube or vial
-
Calibrated pipette
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Determine the required mass: For 1 mL of a 10 mM aqueous stock solution, weigh out 4.005 mg of this compound.
-
Add the solvent: Add the desired volume of nuclease-free water to the tube containing the powder.
-
Dissolve the compound: Vortex the solution thoroughly. Gentle warming may be necessary to achieve complete dissolution.[1]
-
Use immediately: It is highly recommended to prepare and use aqueous solutions on the same day.[1][4]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and its solutions.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[4] | Some suppliers suggest storage at room temperature.[1][3][7][8] Always refer to the manufacturer's instructions. |
| Organic Stock Solutions | -20°C or -80°C | Up to 1 month at -20°C[1][5], up to 1 year at -80°C[5] | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | 4°C or -20°C | Not recommended for more than one day.[4] | Prepare fresh before each experiment for optimal results. |
Visualized Workflows and Pathways
Workflow for Stock Solution Preparation and Storage
The following diagram illustrates the general workflow for preparing and storing this compound stock solutions.
Caption: Workflow for this compound stock solution preparation.
Simplified Signaling Pathway of NMDA Receptor Inhibition by Ifenprodil
threo-Ifenprodil acts as an antagonist at the NMDA receptor, specifically targeting the GluN2B subunit. The following diagram depicts a simplified representation of this interaction.
Caption: Inhibition of NMDA receptor by threo-Ifenprodil.
References
- 1. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. threo Ifenprodil hemitartrate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bio-techne.com [bio-techne.com]
- 7. rndsystems.com [rndsystems.com]
- 8. threo Ifenprodil hemitartrate - 50mg | Lab On A Chip [lab-on-a-chip.com]
Application Notes and Protocols for Threo-Ifenprodil Hemitartrate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of threo-ifenprodil hemitartrate in various rodent models. This document includes detailed experimental protocols, summarized quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Threo-ifenprodil is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high affinity for the GluN2B subunit.[1][2] Its mechanism of action involves binding to the interface between the GluN1 and GluN2B subunits, leading to allosteric inhibition of the receptor and a reduction in calcium influx into neurons.[2] This targeted antagonism makes ifenprodil (B1662929) a valuable tool for investigating the role of GluN2B-containing NMDA receptors in a variety of physiological and pathological processes. It has been extensively studied for its neuroprotective properties in models of neurological and psychiatric disorders.[2]
Data Presentation: Quantitative Summary of Threo-Ifenprodil Administration
The following tables summarize key quantitative data from preclinical studies involving the administration of ifenprodil in rodent models.
Table 1: Ifenprodil Administration in Neuroprotection Models
| Model | Rodent Species/Strain | Ifenprodil Dose & Route | Key Quantitative Findings & Outcomes |
| Focal Cerebral Ischemia (MCAo) | Mouse (C57BL/6J) | 10 mg/kg, i.p. | Reduction in infarct volume.[2] |
| Hypoxic-Ischemic Brain Damage | Mouse | 20 mg/kg, i.p. | Attenuated neuronal apoptosis and brain damage.[3] |
| Subarachnoid Hemorrhage (SAH) | Rat (Sprague-Dawley) | 10 mg/kg, i.p. | Improved long-term sensorimotor and spatial learning deficits. |
Table 2: Ifenprodil Administration in Neuropsychiatric and Addiction Models
| Model | Rodent Species/Strain | Ifenprodil Dose & Route | Key Quantitative Findings & Outcomes |
| Depression (CUMS) | Rat | 3 mg/kg, i.p. | Rapidly ameliorated depressive-like behaviors. |
| Parkinson's Disease (6-OHDA) | Rat (Sprague Dawley) | i.p. or intracerebral | Improved motor function.[4] |
| Ethanol-Induced Motor Impairment | Rat (Adolescent) | 10.0 mg/kg, i.p. | Blocked acute tolerance to ethanol's motor-impairing effects. |
| Ethanol (B145695) Withdrawal | Mouse | 1 and 10 mg/kg, i.p. | Suppressed the severity of ethanol withdrawal.[5] |
| Nicotine Addiction | Mouse | 1-10 mg/kg, i.p. | Dose-dependently reduced nicotine-induced enhancement of reward. |
| Methamphetamine Sensitization | Mouse (C57BL/6) | 2.5, 5, or 10 mg/kg, i.p. | Attenuated methamphetamine-induced behavioral sensitization.[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of Ifenprodil
The primary mechanism of ifenprodil involves the inhibition of GluN2B-containing NMDA receptors, which modulates downstream signaling cascades crucial for synaptic plasticity and cell survival.
Caption: Signaling pathway of threo-ifenprodil's neuroprotective effects.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for investigating the effects of threo-ifenprodil in a rodent model.
Caption: A generalized experimental workflow for rodent studies with ifenprodil.
Experimental Protocols
Protocol 1: Neuroprotective Efficacy in a Mouse Model of Focal Cerebral Ischemia (MCAo)
Objective: To evaluate the neuroprotective effects of this compound following ischemic stroke.
Materials:
-
Male C57BL/6J mice (10-12 weeks old, 22-25g)[2]
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Saline)[2]
-
Isoflurane (B1672236) for anesthesia[2]
-
Surgical equipment for Middle Cerebral Artery occlusion (MCAo)
-
Heating pad to maintain body temperature[2]
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining[2]
Procedure:
-
Animal Preparation: Acclimatize mice for at least 7 days under standard housing conditions.[2]
-
Drug Preparation: Prepare a stock solution of ifenprodil in DMSO. On the day of the experiment, dilute the stock with PEG300 and saline to the final desired concentration.[2] For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL.[2]
-
Anesthesia and Surgery: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).[2] Perform the MCAo surgery to induce focal cerebral ischemia. Maintain the core body temperature at 37°C throughout the procedure.[2]
-
Drug Administration: At the time of reperfusion, administer a 10 mg/kg dose of ifenprodil or vehicle via intraperitoneal (i.p.) injection.[2] Subsequent doses can be administered every 24 hours if required by the experimental design.[2]
-
Post-operative Care: Allow the animal to recover in a warm cage. Provide easy access to food and water. Monitor the animal daily for any signs of distress.[2]
-
Endpoint Analysis:
Protocol 2: Antidepressant-like Effects in a Rat Model of Chronic Unpredictable Mild Stress (CUMS)
Objective: To assess the rapid antidepressant-like effects of this compound.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline)
-
Apparatus for behavioral tests (Forced Swim Test, Sucrose (B13894) Preference Test)
-
Materials for CUMS induction (e.g., restraint tubes, water bottles for water deprivation, etc.)
Procedure:
-
CUMS Induction: Subject rats to a CUMS paradigm for several weeks to induce depressive-like behaviors. This involves the application of a variety of mild, unpredictable stressors.
-
Drug Administration: Administer a single intraperitoneal (i.p.) injection of ifenprodil (3 mg/kg) or vehicle.
-
Behavioral Testing:
-
Forced Swim Test (FST): Shortly after drug administration, place the rats in a cylinder of water and record their immobility time.
-
Sucrose Preference Test (SPT): Measure the consumption of a sucrose solution versus water to assess anhedonia.
-
-
Biochemical Analysis: After behavioral testing, collect brain tissue (e.g., hippocampus) to analyze changes in signaling pathways (e.g., mTOR) and levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).
Protocol 3: Effects on a 6-OHDA Rat Model of Parkinson's Disease
Objective: To investigate the neuroprotective effects of this compound on dopaminergic neurons.
Materials:
-
Male Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Vehicle
-
Stereotaxic apparatus for 6-OHDA injection
-
Apparatus for behavioral testing (e.g., rotarod, open field)
Procedure:
-
6-OHDA Lesioning: Create a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle or substantia nigra.[4]
-
Drug Administration: Administer ifenprodil via intraperitoneal (i.p.) or intracerebral injection.[4]
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod test and open-field test to measure coordination and locomotor activity.[4]
-
Histological and Biochemical Analysis: After the behavioral assessments, perfuse the animals and collect brain tissue. Use immunohistochemistry to assess the survival of dopaminergic neurons (e.g., tyrosine hydroxylase staining) and Western blot to analyze proteins related to autophagy and neuronal signaling.[4]
Protocol 4: Oral Administration of this compound
Objective: To administer this compound orally to rodents.
Note: While specific protocols for oral administration of this compound are not abundant in the literature, the following is a general guideline based on common practices for oral drug delivery in rodents.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of ifenprodil in the chosen vehicle at the desired concentration.
-
Animal Handling: Gently restrain the rodent.
-
Gavage Administration:
-
Measure the correct volume of the drug suspension based on the animal's body weight.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Alternative Voluntary Administration: For chronic studies, consider methods that encourage voluntary consumption, such as incorporating the drug into a palatable vehicle like sweetened condensed milk or gelatin.
Conclusion
This compound is a potent and selective GluN2B antagonist with significant therapeutic potential in a range of neurological and psychiatric disorders. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies in rodent models. Careful consideration of the experimental model, drug formulation, and administration protocol is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GluN2B-containing NMDA receptor attenuated neuronal apoptosis in the mouse model of HIBD through inhibiting endoplasmic reticulum stress-activated PERK/eIF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Ifenprodil influences changes in mouse behaviour related to acute and chronic ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Threo-Ifenprodil Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-Ifenprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B subunit.[1][2][3] This selectivity makes it a valuable pharmacological tool for discriminating NMDA receptor subtypes and a lead compound for the development of neuroprotective agents.[1][2][3] Ifenprodil (B1662929) binds to a unique site at the interface between the N-terminal domains of the GluN1 and GluN2B subunits, acting as a noncompetitive antagonist.[2][4] In addition to its primary activity at NMDA receptors, threo-ifenprodil also demonstrates significant binding to sigma (σ) receptors, with high affinity for both σ1 and σ2 subtypes.[5]
This document provides a detailed protocol for a radioligand binding assay to characterize the binding of threo-ifenprodil hemitartrate to its target receptors. The protocol is designed for researchers in pharmacology and drug development to assess the affinity and selectivity of novel compounds targeting the ifenprodil binding site on NMDA receptors.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for various receptors, as determined by radioligand binding assays.
| Target Receptor | Radioligand | Tissue/Cell Source | Binding Affinity (Kᵢ) | IC₅₀ | Reference |
| NMDA Receptor (GluN2B subunit) | [³H]Ifenprodil | Rat Frontal Cortex | - | 0.22 µM | [5][6] |
| NMDA Receptor (GluN1a/NR2B) | [³H]Ifenprodil | Recombinant human receptors | Kᴅ = 33.5 nM | - | [7] |
| NMDA Receptor (GluN1a/NR2B) | [³H]Ifenprodil | Native rat receptors | Kᴅ = 24.8 nM | - | [7] |
| σ₁ Receptor | - | - | 59.1 nM | - | [5] |
| σ₂ Receptor | - | - | 2 nM | - | [5] |
| hERG Potassium Channel | - | - | - | 88 nM | [5] |
Signaling Pathway
Threo-Ifenprodil acts as a negative allosteric modulator of the NMDA receptor by binding to the interface of the GluN1 and GluN2B subunit N-terminal domains. This binding event stabilizes a conformational state of the receptor that reduces the probability of channel opening, thereby inhibiting ion flux. The diagram below illustrates this mechanism.
Caption: Signaling pathway of threo-Ifenprodil at the NMDA receptor.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay using [³H]ifenprodil to determine the affinity of test compounds for the GluN2B subunit of the NMDA receptor.
Materials and Reagents
-
Radioligand: [³H]ifenprodil
-
Membrane Preparation: Rat cortical or hippocampal membranes, or cell lines expressing recombinant GluN1/GluN2B receptors.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test Compounds: Stock solutions of this compound (for standard curve) and other competing ligands.
-
Non-specific Binding Control: 10 µM unlabeled ifenprodil or another suitable high-affinity ligand like CP-101,606.[8]
-
Filtration Apparatus: 96-well cell harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail
-
Scintillation Counter
Experimental Workflow
The following diagram outlines the key steps in the radioligand binding assay protocol.
Caption: Experimental workflow for the radioligand binding assay.
Detailed Methodology
1. Membrane Preparation
-
Homogenize dissected rat frontal cortex or hippocampus in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh ice-cold lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.
2. Binding Assay
-
On the day of the experiment, thaw the membrane aliquots and resuspend them in the binding buffer to a final concentration of approximately 50-100 µg of protein per well.
-
Prepare serial dilutions of the test compounds and the reference compound (unlabeled this compound).
-
In a 96-well plate, combine the following in a total volume of 250-500 µL:
-
Membrane suspension
-
[³H]ifenprodil at a final concentration close to its Kᴅ value (e.g., 0.6 nM to 5 nM).[8][9]
-
Varying concentrations of the test compound.
-
For total binding wells, add binding buffer instead of a test compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled ifenprodil (e.g., 10 µM).[9]
-
-
Incubate the plate at room temperature or 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
3. Filtration and Counting
-
Terminate the binding reaction by rapid filtration through a 96-well cell harvester onto glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow for equilibration.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]
Conclusion
This application note provides a comprehensive framework for conducting a radioligand binding assay for this compound. By following this protocol, researchers can accurately determine the binding affinities of novel compounds for the GluN2B subunit of the NMDA receptor, aiding in the discovery and development of new therapeutics for neurological disorders. It is important to note that ifenprodil also binds to sigma receptors, and secondary assays may be necessary to determine the selectivity profile of new chemical entities.[5][8]
References
- 1. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low concentrations of neuroactive steroids alter kinetics of [3H]ifenprodil binding to the NMDA receptor in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Threo-Ifenprodil Hemitarartrate in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-ifenprodil hemitartrate is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1][2][3] NMDA receptors are critical for synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[4][5] Ifenprodil's specificity for GluN2B-containing NMDA receptors makes it an invaluable pharmacological tool for dissecting the molecular mechanisms of synaptic plasticity and for investigating the therapeutic potential of targeting this specific receptor subtype in various neurological and psychiatric disorders.[1][3]
These application notes provide a comprehensive overview of the use of this compound in LTP studies, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
Ifenprodil (B1662929) binds to a unique site at the interface of the GluN1 and GluN2B N-terminal domains.[1] This binding induces a conformational change that allosterically inhibits the ion channel gating, thereby reducing the influx of Ca²⁺ ions through the NMDA receptor channel upon glutamate (B1630785) and glycine (B1666218) binding.[1] This reduction in calcium influx is a critical event in the induction of both LTP and long-term depression (LTD).[1] The role of GluN2B-containing NMDA receptors in LTP is complex and can be dependent on the specific induction protocol used.[1][4] While general NMDA receptor activation is necessary for most forms of LTP, the specific contribution of the GluN2B subunit is context-dependent.[1]
Data Presentation: Quantitative Effects of Ifenprodil on Synaptic Plasticity
The following table summarizes the quantitative data from key studies on the effects of this compound on LTP and related synaptic phenomena.
| Parameter | Value | Experimental Context | Reference |
| Effective Concentration for LTP Inhibition | 3 µM | Significantly reduced LTP induced by a spike-timing protocol in the CA1 region of the hippocampus. | [1][4] |
| 3 µM | Significantly decreased the slope of the EPSP evoked by high-frequency stimulation. | [1][6] | |
| Effect on NMDA Receptor-Mediated EPSCs | 10 µM | Reduced NMDA EPSCs in amygdala neurons from unpaired control rats. | [7] |
| IC₅₀ for GluN2B-containing NMDA Receptors | 155 nM - 340 nM | Varies depending on experimental conditions and pH. | [8][9] |
| Off-Target Effects (Higher Concentrations) | IC₅₀ of ~10-17 µM | Blockade of high voltage-activated Ca²⁺ channels and P/Q type calcium channels. | [1] |
| Effect on Long-Term Depression (LTD) | Not specified | Ifenprodil inhibited LTD but not LTP in one study. | [10] |
Signaling Pathway of Ifenprodil's Action in LTP
The following diagram illustrates the signaling pathway through which ifenprodil modulates NMDA receptor function and downstream events relevant to LTP.
Caption: Signaling pathway of this compound's modulation of LTP.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on LTP.
Acute Hippocampal Slice Preparation
This protocol outlines the preparation of acute hippocampal slices for electrophysiological recordings.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 4.5 KCl, 1.0 MgCl₂, 2.0 CaCl₂, 26 NaHCO₃, 1.2 NaH₂PO₄, 10 D-glucose. pH 7.4 when bubbled with 95% O₂/5% CO₂.[1]
-
Sucrose-based cutting solution (optional, for improved slice health)
-
Vibratome or tissue chopper
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF or cutting solution.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature (22-25°C) in oxygenated aCSF until use.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction
This protocol describes the recording of fEPSPs and the induction of LTP in the CA1 region of the hippocampus.
Materials:
-
aCSF
-
This compound stock solution
-
Recording chamber and perfusion system
-
Stimulating and recording electrodes (e.g., concentric bipolar tungsten electrode and glass micropipette filled with aCSF)
-
Amplifier and data acquisition system
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[1]
-
Baseline Recording: Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of synaptic responses for at least 20-30 minutes.[1]
-
Ifenprodil Application: Bath-apply this compound at the desired concentration (e.g., 3-10 µM) for a specified period (e.g., 20-30 minutes) before and during the LTP induction protocol.[1]
-
LTP Induction: Induce LTP using one of the following protocols:
-
High-Frequency Stimulation (HFS): One or more trains of 100 Hz for 1 second.[1]
-
Theta-Burst Stimulation (TBS): Bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.
-
Spike-Timing-Dependent Plasticity (STDP) Protocol: A pairing protocol where presynaptic stimulation is followed by postsynaptic depolarization.
-
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.[1]
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the baseline to quantify the percentage of LTP.
Western Blotting for Signaling Protein Phosphorylation
This protocol can be used to assess the effect of ifenprodil on the phosphorylation state of key signaling molecules involved in LTP, such as CaMKII.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]
-
Primary antibodies (e.g., anti-phospho-CaMKII, anti-total-CaMKII)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat hippocampal slices with the experimental conditions (e.g., control, LTP induction, LTP induction + ifenprodil).
-
Homogenize the slices in lysis buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative level of phosphorylation.[1]
Experimental Workflow for Studying Ifenprodil's Effects on LTP
The following diagram outlines a typical experimental workflow for an LTP study using this compound.
Caption: Workflow for studying this compound's effects on LTP.
Conclusion
This compound is a potent and selective tool for investigating the role of GluN2B-containing NMDA receptors in long-term potentiation. Its use in conjunction with the detailed protocols provided in these application notes will enable researchers to further elucidate the complex signaling pathways governing synaptic plasticity and to explore novel therapeutic strategies for a range of neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction- and conditioning-protocol dependent involvement of NR2B-containing NMDA receptors in synaptic potentiation and contextual fear memory in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc modulates bidirectional hippocampal plasticity by effects on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Threo-Ifenprodil Hemitarate in Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of threo-ifenprodil hemitartrate, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, in preclinical models of ischemic stroke. The following sections detail its mechanism of action, summarize key quantitative data from various studies, and provide detailed experimental protocols for its evaluation.
Mechanism of Action
Ischemic stroke triggers a complex pathophysiological cascade, a key component of which is excitotoxicity driven by the overactivation of NMDA receptors due to excessive glutamate (B1630785) release.[1][2] this compound exerts its neuroprotective effects primarily through the selective, non-competitive antagonism of NMDA receptors containing the GluN2B subunit, which are predominantly expressed in the forebrain, a region highly susceptible to ischemic damage.[1] By binding to the GluN2B subunit, ifenprodil (B1662929) allosterically inhibits the NMDA receptor's ion channel, thereby reducing the massive influx of calcium ions (Ca2+) that leads to neuronal injury and death.[1]
Beyond its primary role in mitigating excitotoxicity, emerging evidence suggests that ifenprodil's therapeutic benefits may also stem from its influence on other cellular pathways.[1] Studies indicate that it can modulate inflammatory and apoptotic signaling, which are significant contributors to secondary brain injury following an ischemic event.[1] Additionally, ifenprodil exhibits alpha-1 adrenergic receptor antagonism, which can induce vasodilation and potentially improve cerebral blood flow to the ischemic penumbra, further contributing to its neuroprotective profile.[1]
Signaling Pathways
The primary signaling pathway targeted by ifenprodil in the context of ischemic stroke is the excitotoxicity cascade.
Further research suggests ifenprodil may also impact downstream inflammatory and apoptotic pathways.
Quantitative Data Summary
Numerous preclinical studies have demonstrated the efficacy of ifenprodil and its derivatives in animal models of focal cerebral ischemia. The following tables summarize key quantitative findings from these studies.
| Study | Animal Model | Drug & Dosage | Administration Route & Timing | Key Findings |
| Gotti et al. (1988)[2] | Feline MCAO | Ifenprodil (0.3-3 mg/kg) | i.v. perfusion over 3 hrs post-occlusion | Dose-related reduction in infarct volume, with a 42% reduction at the highest dose.[2] |
| Gotti et al. (1988)[2] | Rat MCAO | SL 82.0715 (1 and 10 mg/kg) | p.o. 30 min post-occlusion | Reduced infarct volume by 34% and 48%, respectively.[2] |
| Dogan et al. (1997)[3] | Rat transient MCAO (3h) | Ifenprodil (10 µg/kg/minute) | i.v. infusion started at occlusion | Significantly reduced brain edema (82.5% vs. 83.5%) and infarct volume (132 mm³ vs. 168 mm³).[3] |
| Tatlisumak et al. (1998)[4] | Cat permanent MCAO (6h) | Ifenprodil | i.v. infusion initiated 5 min post-ischemia for 3 hrs | Significantly smaller ischemic injury size and blood-brain barrier permeability; attenuated brain edema.[4] |
| Legos et al. (2000) | Rat transient MCAO (2h) | Ifenprodil (1 mg/kg) | i.v. bolus + infusion at reperfusion | 40-50% reduction in cortical and subcortical infarct volume. |
| Defrere et al. (2007) | Mouse transient MCAO (1h) | Ifenprodil (10 mg/kg) | i.p. 30 min pre-ischemia | 50% reduction in infarct volume. |
Experimental Protocols
The most common model to evaluate the neuroprotective effects of this compound is the Middle Cerebral Artery Occlusion (MCAO) model in rodents, which mimics human ischemic stroke.[1]
Intraluminal Suture MCAO Protocol
This protocol describes the induction of transient focal cerebral ischemia in a rat model.
Materials:
-
Male spontaneously hypertensive rats (250-350 g)[3]
-
Anesthesia (e.g., isoflurane)
-
Silicon-coated monofilament suture[1]
-
Surgical instruments
-
This compound solution
-
Saline (vehicle control)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Experimental Workflow:
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline neck incision to carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]
-
Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.[1]
-
Suture Insertion: Introduce a silicon-coated monofilament suture into the lumen of the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The typical advancement distance is 18-20 mm in rats.[1]
-
Occlusion Duration: Maintain the suture in place for the desired duration of ischemia (e.g., 60, 90, or 120 minutes for transient MCAO).[1]
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intravenous infusion or intraperitoneal injection). The timing of administration can be before, during, or after the ischemic insult to model prophylactic or therapeutic interventions.[1]
-
Reperfusion: For transient MCAO models, withdraw the suture to allow for reperfusion of the ischemic territory. For permanent MCAO, the suture is left in place.[1]
-
Wound Closure and Recovery: Suture the incision and allow the animal to recover from anesthesia. Monitor physiological parameters such as temperature.[3]
Outcome Assessment
1. Neurological Deficit Scoring: At a predetermined time point post-reperfusion (e.g., 24 hours), assess neurological deficits using a standardized scoring system. A common scale is:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side (moderate deficit).[1]
-
3: Falling to the contralateral side (severe deficit).[1]
-
4: No spontaneous walking with a depressed level of consciousness.[1]
2. Infarct Volume Measurement (TTC Staining):
-
Following neurological assessment, euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for approximately 15-30 minutes.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software to quantify the infarct volume, often expressed as a percentage of the total brain volume or the volume of the contralateral hemisphere to correct for edema.
Conclusion
The preclinical evidence strongly supports the neuroprotective potential of this compound in models of ischemic stroke.[1] Its primary mechanism of action, the selective antagonism of GluN2B-containing NMDA receptors, directly counteracts the excitotoxicity that is a hallmark of ischemic brain injury.[1] Quantitative data consistently show a reduction in infarct volume and improvement in neurological outcomes in animal models.[1] While these findings are promising, further research is necessary to fully elucidate the role of its anti-inflammatory and anti-apoptotic effects and to optimize the therapeutic window and dosage for potential clinical translation.[1] The detailed methodologies provided here serve as a valuable resource for researchers and drug development professionals investigating novel neuroprotective strategies for ischemic stroke.
References
- 1. benchchem.com [benchchem.com]
- 2. Ifenprodil and SL 82.0715 as cerebral anti-ischemic agents. I. Evidence for efficacy in models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ifenprodil, a polyamine site NMDA receptor antagonist, on reperfusion injury after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of ifenprodil on ischemic injury size, blood-brain barrier breakdown, and edema formation in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Threo-Ifenprodil Hemitartrate for Studying Neurodevelopmental Disorders
Introduction
Neurodevelopmental disorders (NDDs) encompass a range of conditions, including Autism Spectrum Disorder (ASD), intellectual disability (ID), and epilepsy, characterized by disruptions in brain development and function.[1] A critical player in neuronal development, synaptic plasticity, learning, and memory is the N-methyl-D-aspartate receptor (NMDAR).[2][3] NMDARs are glutamate-gated ion channels typically composed of two GluN1 and two GluN2 subunits.[3][4] The specific GluN2 subunit (A-D) incorporated into the receptor complex dictates its functional properties and localization.
The GluN2B subunit, in particular, is highly expressed early in development and is crucial for synaptic formation and maturation.[5] Genetic variants and dysregulation of the GRIN2B gene, which encodes GluN2B, have been strongly linked to various NDDs.[5] Threo-ifenprodil is a potent and selective non-competitive antagonist of NMDARs containing the GluN2B subunit.[6][7] This selectivity makes it an invaluable pharmacological tool for researchers and drug development professionals to investigate the specific role of GluN2B-containing NMDARs in the pathophysiology of neurodevelopmental disorders.
Mechanism of Action
Ifenprodil (B1662929) exerts its inhibitory effect through a unique allosteric mechanism. It binds to a specific site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[2][8] This binding does not compete with the agonist binding of glutamate (B1630785) or glycine (B1666218).[2] Instead, it stabilizes the receptor in a closed or non-conducting state, thereby preventing the influx of Ca²⁺ that normally follows receptor activation.[4][9] This action is use-dependent, meaning its blocking efficiency can be influenced by the activation state of the receptor.[6][10] In addition to its primary action on NMDARs, threo-ifenprodil also shows high affinity for sigma-2 (σ₂) receptors, a property that should be considered during experimental design.[11]
Quantitative Data
The following table summarizes the binding affinities and inhibitory concentrations of ifenprodil isomers and related compounds. This data is critical for designing experiments with appropriate concentrations to ensure target selectivity.
| Compound/Isomer | Target/Assay | Species/System | Value (IC₅₀ / Kᵢ) | Reference(s) |
| threo-Ifenprodil | σ₂ Receptors | Rat | Kᵢ ≈ 2 nM | [11] |
| (-) threo-Ifenprodil | NR1A/NR2B NMDA Receptors | Xenopus Oocytes | IC₅₀ = 0.22 µM | [7] |
| (+) threo-Ifenprodil | NR1A/NR2B NMDA Receptors | Xenopus Oocytes | IC₅₀ = 0.76 µM | [7] |
| (1R,2R)-Ifenprodil | GluN2B-NMDA Receptors (Binding) | Not Specified | Kᵢ = 5.8 nM | [12] |
| (1R,2R)-Ifenprodil | GluN2B-NMDA Receptors (Ion Flux) | Two-electrode voltage clamp | IC₅₀ = 223 nM (0.223 µM) | [12] |
| Ifenprodil (general) | NMDA-induced Ca²⁺ influx | Cultured "younger" neurons | IC₅₀ = 0.11 ± 0.07 µM | [13] |
| Ifenprodil (general) | NR1A/NR2A NMDA Receptors | Xenopus Oocytes | IC₅₀ > 100 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro Analysis of NMDAR Currents using Whole-Cell Patch-Clamp
This protocol details the procedure for assessing the inhibitory effect of threo-ifenprodil on NMDAR-mediated currents in cultured neurons, a fundamental technique for studying synaptic function.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
Agonist solution: External solution containing NMDA (e.g., 10-100 µM) and glycine (10 µM)
-
Threo-ifenprodil hemitartrate stock solution (e.g., 1 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Preparation: Culture primary neurons on glass coverslips. After a suitable period in vitro (e.g., 7-14 days), transfer a coverslip to the recording chamber on the microscope stage.
-
Neuron Selection: Identify a healthy neuron (smooth membrane, pyramidal shape) for recording under visual guidance (e.g., DIC optics).
-
Patching: Using a glass micropipette filled with internal solution, form a giga-ohm seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the neuron at a holding potential of -60 mV. Perfuse the chamber with the agonist solution for a set duration (e.g., 2-5 seconds) to evoke an inward NMDA current. Repeat this application every 60 seconds until a stable baseline current is established.
-
Drug Application: Perfuse the chamber with the agonist solution now also containing the desired concentration of threo-ifenprodil (e.g., 0.1 - 1 µM).
-
Post-Drug Recording: Evoke NMDA currents in the presence of ifenprodil until a steady-state inhibition is observed.
-
Washout: Perfuse with the agonist-only solution to observe any reversal of the inhibitory effect.
-
Data Analysis: Measure the peak amplitude of the NMDA currents before, during, and after drug application. Calculate the percentage of inhibition caused by threo-ifenprodil.
Protocol 2: In Vivo Assessment of Motor Coordination using the Rotarod Test
This protocol is used to evaluate the effects of threo-ifenprodil on motor coordination and balance in mouse models of neurodevelopmental disorders. NMDAR antagonists can sometimes impair motor function, and this test helps to identify a therapeutic window.[14]
Materials:
-
Accelerating rotarod apparatus
-
Animal model of an NDD and wild-type controls
-
This compound solution for injection (e.g., dissolved in saline)
-
Vehicle solution (e.g., saline)
Methodology:
-
Habituation (Day 1-2): Place mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes to acclimate them to the apparatus. Repeat this 2-3 times per day.
-
Training (Day 3): Train the mice on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes). Perform 3-4 trials with a 15-20 minute inter-trial interval. Record the latency to fall for each mouse.
-
Drug Administration (Day 4): Divide mice into groups (e.g., wild-type + vehicle, NDD model + vehicle, NDD model + ifenprodil). Administer threo-ifenprodil or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before testing.
-
Testing: Place the mice on the accelerating rotarod and record the latency to fall. The trial ends if the mouse falls off or clings to the rod and makes a full rotation. Perform 3 consecutive trials.
-
Data Analysis: Average the latency to fall across the three trials for each animal. Compare the performance between the different experimental groups using appropriate statistical tests (e.g., ANOVA) to determine if the NDD model shows a deficit and if ifenprodil treatment improves or impairs motor performance.
Preparation of Stock Solutions
Proper preparation and storage of this compound are crucial for experimental reproducibility.
| Property | Value |
| Chemical Name | (1R,2S)-erythro-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemi-(DL)-tartrate |
| Molecular Weight | ~400.49 g/mol (Batch specific M.W. may vary) |
| Solubility | DMSO (~100 mM), Water (~10 mM) |
| Storage | Store solid at room temperature. Store stock solutions at -20°C. |
To Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 4.0 mg of this compound (M.W. 400.49).
-
Add 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Note: For in vivo experiments, ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the animal.
References
- 1. Heterozygosity for neurodevelopmental disorder-associated TRIO variants yields distinct deficits in behavior, neuronal development, and synaptic transmission in mice | eLife [elifesciences.org]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.library.reed.edu [catalog.library.reed.edu]
- 4. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil (Journal Article) | OSTI.GOV [osti.gov]
- 5. NMDA Receptors in Neurodevelopmental Disorders: Pathophysiology and Disease Models | MDPI [mdpi.com]
- 6. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of erythro-ifenprodil, threo-ifenprodil, erythro-iodoifenprodil, and eliprodil with subtypes of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing threo-Ifenprodil hemitartrate concentration in cell culture
Welcome to the technical support center for threo-Ifenprodil hemitartrate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of Ifenprodil in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an atypical non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It exhibits high selectivity for NMDA receptors that contain the GluN2B subunit.[3][4] Ifenprodil binds to the interface between the GluN1 and GluN2B subunits, acting as an allosteric modulator that reduces the influx of calcium ions into neurons, which can be protective against excitotoxicity.[2][5][6][7]
Q2: How should I prepare and store stock solutions of Ifenprodil?
A2: Ifenprodil hemitartrate is sparingly soluble in water but readily soluble in organic solvents like DMSO and ethanol.[5][8] For a high-concentration stock solution, dissolving in DMSO is recommended, with reported solubilities reaching up to 100 mg/mL.[5][9][10] Store powdered Ifenprodil at -20°C for long-term stability (≥4 years).[8] Stock solutions in DMSO can be stored at -80°C for up to a year, but it is best to aliquot to avoid repeated freeze-thaw cycles.[10] Aqueous solutions are not recommended for storage for more than one day.[8]
Q3: What is a typical effective concentration range for Ifenprodil in cell culture?
A3: The effective concentration of Ifenprodil varies significantly depending on the cell type, experimental endpoint, and the expression level of GluN2B-containing NMDA receptors.[3][11] However, a common starting range for in vitro studies, such as those investigating neuroprotection in primary neuronal cultures, is 0.1 to 10 µM.[12] The IC50 for inhibiting NMDA-induced currents at NR1A/NR2B receptors is approximately 0.34 µM.[9]
Q4: What are the known off-target effects of Ifenprodil?
A4: Besides its primary target, Ifenprodil is also a known antagonist of alpha-1 adrenergic receptors, which can contribute to effects like vasodilation.[2][11] It has also been reported to interact with sigma (σ) receptors (with higher selectivity for σ2), serotonin (B10506) (5-HT) receptors, and certain potassium and calcium channels, particularly at higher concentrations.[2][13] These off-target effects are a critical consideration in experimental design.[2]
Data Presentation: Concentration Guidelines
The optimal concentration of Ifenprodil is experiment-dependent. The following tables summarize key quantitative data from the literature to guide your experimental setup.
Table 1: Receptor Binding Affinity and Inhibitory Concentrations
| Target Receptor | Parameter | Reported Value | Cell/System Type |
|---|---|---|---|
| NMDA (GluN2B Subunit) | IC50 | 0.3 µM | Neonatal rat forebrain |
| NMDA (NR1A/NR2B) | IC50 | 0.34 µM | Oocytes |
| NMDA (NR1A/NR2A) | IC50 | 146 µM | Oocytes |
| Sigma-2 (σ2) Receptor | Ki | 2 nM | Not Specified |
| Sigma-1 (σ1) Receptor | Ki | 59.1 nM | Not Specified |
| hERG Potassium Channel | IC50 | 88 nM | Not Specified |
Table 2: Recommended Starting Concentrations for Common Applications
| Application | Cell Type | Recommended Concentration Range | Notes |
|---|---|---|---|
| Neuroprotection Assays | Primary Neuronal Cultures | 0.1 - 10 µM | To counteract glutamate- or NMDA-induced excitotoxicity.[12] |
| Calcium Imaging | Neurons / Transfected Cells | 0.1 - 5 µM | Pre-incubation is required before agonist application.[12] |
| Electrophysiology | Oocytes or Neurons | 0.1 - 10 µM | For studying inhibition of NMDA receptor currents. |
| Off-Target Analysis | Various | > 10 µM | Higher concentrations increase the likelihood of off-target effects.[11] |
Troubleshooting Guide
Problem 1: I am observing high levels of cell death or cytotoxicity after treatment.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response curve to determine the cytotoxic threshold in your specific cell model. Start with a lower concentration range (e.g., 0.1 - 1 µM) and titrate upwards. A standard cell viability assay, such as MTT or LDH, is essential.[12]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic, typically well below 0.5%. Run a vehicle control (medium with the same amount of solvent but no Ifenprodil) to verify that the solvent itself is not causing cell death.[14]
-
-
Possible Cause 3: Off-target effects.
-
Solution: At higher concentrations, Ifenprodil can interact with other receptors, which may induce cytotoxic signaling pathways in certain cell types.[2] Consider if your cells express other potential targets like alpha-1 adrenergic or sigma receptors.
-
Problem 2: I am not observing the expected inhibitory effect on NMDA receptor activity.
-
Possible Cause 1: Concentration is too low.
-
Solution: Gradually increase the concentration. The efficacy of Ifenprodil is highly dependent on the density of GluN2B-containing NMDA receptors on your cells.
-
-
Possible Cause 2: Low or absent expression of the GluN2B subunit.
-
Possible Cause 3: Compound degradation or precipitation.
Problem 3: My results are inconsistent between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Standardize your cell culture practices. Use cells within a consistent range of passage numbers, maintain a consistent seeding density, and ensure uniform incubation times.[16]
-
-
Possible Cause 2: Uncontrolled off-target effects.
-
Solution: If you suspect interference from alpha-1 adrenergic receptor antagonism, pre-treat cells with a selective alpha-1 blocker like Prazosin.[11] This control experiment can help isolate the effects mediated by NMDA receptors.
-
-
Possible Cause 3: pH of the medium.
-
Solution: The activity of NMDA receptors can be modulated by pH. Ensure your culture medium is properly buffered and that the pH is consistent across experiments, as Ifenprodil's action may involve an increase in proton inhibition.[4]
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of Ifenprodil Hemitarate Stock Solution
This protocol describes how to prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (FW: ~400.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Accurately weigh the required amount of Ifenprodil powder. For 1 mL of a 10 mM stock, you will need approximately 4 mg.
-
Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
If dissolution is difficult, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[5]
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Determining Optimal Concentration with a Cell Viability (MTT) Assay
This protocol provides a method for creating a dose-response curve to find the optimal non-toxic concentration of Ifenprodil.
Materials:
-
Cells of interest plated in a 96-well plate
-
Ifenprodil stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.[17]
-
Serial Dilution: Prepare serial dilutions of Ifenprodil in complete culture medium from your stock solution. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a "vehicle only" control (medium + DMSO) and a "medium only" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different Ifenprodil concentrations (or controls) to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[17][18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[17][18]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 (for toxicity) and select an optimal working concentration.
Diagrams
Caption: Ifenprodil allosterically inhibits the GluN2B subunit of the NMDA receptor, blocking Ca²+ influx.
Caption: A troubleshooting workflow for addressing common issues in Ifenprodil experiments.
Caption: Experimental workflow for optimizing Ifenprodil concentration using a cell viability assay.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjpls.org [wjpls.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inconsistent results with threo-Ifenprodil hemitartrate experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving threo-Ifenprodil hemitartrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in the IC50 value of Ifenprodil (B1662929) for GluN2B inhibition between experiments?
A1: High variability in Ifenprodil's IC50 value is a common issue and can stem from several factors related to the compound's mechanism of action and experimental conditions. Ifenprodil is a non-competitive, allosteric modulator that binds to a unique site at the interface between the GluN1 and GluN2B N-terminal domains.[1][2] Its inhibitory potency is known to be sensitive to several experimental parameters.
Troubleshooting Checklist:
-
pH of Buffers: The potency of Ifenprodil is highly dependent on extracellular pH.[3] Ensure that the pH of all assay buffers is consistent and accurately measured for every experiment.
-
Agonist Concentration: Reciprocal effects have been reported between Ifenprodil's potency and the concentration of extracellular ligands like glutamate (B1630785) and glycine.[1][4] Use standardized, non-saturating agonist concentrations to achieve consistent results.
-
Recording Configuration (Electrophysiology): Ifenprodil's inhibitory effect can be less pronounced in whole-cell recordings compared to excised-patch recordings.[1][5] This may be due to the loss of intracellular factors that influence the drug's efficacy.[5] Be consistent with your recording method.
-
Receptor Expression System: The cellular environment can impact receptor conformation and drug affinity. Use a stable, well-characterized cell line or primary culture system and be aware of potential variations between batches.[2]
-
Stereoisomer Purity: Ifenprodil has four stereoisomers, all of which are potent antagonists at GluN2B-containing receptors but with slightly different potencies.[6] Ensure you are using the correct threo-isoform and that the compound's purity is verified.
Data Presentation: Variability in Ifenprodil IC50 Values
The following table summarizes reported IC50 values for Ifenprodil under different experimental conditions, illustrating the compound's sensitivity.
| Receptor Subtype(s) | Experimental System | Method | IC50 Value (µM) | Reference(s) |
| NR1A / NR2B | Xenopus Oocytes | Two-electrode voltage-clamp | 0.22 | [6] |
| NR1 / NR2B | Recombinant | Electrophysiology | 0.155 | [3] |
| Native NMDA Receptors | Cultured Rat Hippocampal Neurons | Whole-cell patch-clamp | 0.75 | [5] |
| NR1A / NR2A | Xenopus Oocytes | Two-electrode voltage-clamp | > 100 | [6] |
| Native NMDA Receptors | Cultured Rat Hippocampal Neurons | Whole-cell patch-clamp | 161 (Low-affinity component) | [5] |
Q2: My results suggest off-target effects. What are the known alternative targets of Ifenprodil?
A2: Yes, Ifenprodil has several well-documented off-target activities that can confound experimental results, especially at higher concentrations.[2] It is crucial to use the lowest effective concentration and run appropriate controls.
Primary Off-Target Effects:
-
α1-Adrenergic Receptors: Ifenprodil is a potent antagonist at α1-adrenergic receptors, which contributes to its vasodilatory effects.[2][7]
-
Sigma (σ) Receptors: It binds to both sigma-1 (σ1) and sigma-2 (σ2) receptors, with a higher affinity for σ2.[2][8]
-
GIRK Channels: Ifenprodil can inhibit G protein-activated inwardly rectifying potassium (GIRK) channels.[2]
-
hERG Potassium Channels: It is also known to be an inhibitor of hERG potassium channels.[8]
To isolate the effects of Ifenprodil on NMDA receptors, pre-treatment with a selective antagonist for the suspected off-target receptor (e.g., prazosin (B1663645) for α1-adrenergic receptors) is the recommended control experiment.[7][9]
Data Presentation: On-Target vs. Off-Target Affinity
This table provides a comparison of Ifenprodil's affinity (Ki) or potency (IC50) for its primary target versus known off-target sites. Use this data to select concentrations that maximize on-target activity while minimizing off-target engagement.
| Target | Measurement | Value (nM) | Reference(s) |
| NMDA Receptor (GluN2B) | IC50 | 220 | [6][8] |
| Sigma-2 (σ2) Receptor | Ki | 2 | [8] |
| Sigma-1 (σ1) Receptor | Ki | 59.1 | [8] |
| hERG Channel | IC50 | 88 | [8] |
| α1-Adrenergic Receptor | Ki | Significant affinity | [7] |
Note: Specific values can vary based on experimental conditions.
Mandatory Visualizations
Ifenprodil's mechanism as a negative allosteric modulator of the NMDA receptor.
A logical workflow for troubleshooting inconsistent results with Ifenprodil.
Q3: My in-vivo results with Ifenprodil don't align with my in-vitro data. What could be the cause?
A3: Discrepancies between in-vitro and in-vivo results are often due to pharmacokinetic and metabolic factors. Ifenprodil is known to undergo rapid biotransformation, which can lead to low bioavailability.[10][11]
Key Pharmacokinetic Considerations:
-
Metabolism: Ifenprodil is subject to extensive phase I and phase II metabolism, primarily in the liver.[10][11] The phenolic group is a key site for glucuronidation, leading to rapid clearance.[10][11]
-
Bioavailability: Due to its fast metabolism, the oral bioavailability of Ifenprodil can be very low.[11] The route of administration (e.g., intraperitoneal vs. intravenous) will significantly impact the concentration of the active compound that reaches the target tissue.[12]
-
Dosing Regimen: For in-vivo studies, particularly those spanning several hours or days, the dosing schedule must account for the compound's metabolic half-life to maintain effective concentrations in the central nervous system.[13]
For in-vivo experiments, it is essential to perform preliminary pharmacokinetic studies to determine the optimal dose and administration route for your specific animal model and experimental paradigm.[13]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the inhibitory effect of Ifenprodil on NMDA receptor currents in cultured neurons.[14]
-
Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips for 7-14 days in vitro.[14]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine. Adjust pH to 7.4 with NaOH.[14]
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2 with CsOH.[14]
-
Agonist Solution: External solution containing 100 µM NMDA.[14]
-
Ifenprodil Solutions: Prepare a dose-response range of this compound dilutions in the agonist solution.[14]
-
-
Recording:
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a neuron, holding the membrane potential at -70 mV.[14]
-
-
Data Acquisition:
-
Apply the agonist solution using a rapid perfusion system to evoke a stable baseline NMDA current.[14]
-
Apply the agonist solutions containing different concentrations of Ifenprodil, allowing sufficient time for the drug to reach equilibrium.[14]
-
Perform a washout with the agonist solution to observe the recovery of the current. The slow kinetics of Ifenprodil mean that a complete recovery may take 1-2 minutes or longer.[5]
-
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA current in the absence and presence of each Ifenprodil concentration.
-
Plot the percentage of inhibition against the Ifenprodil concentration and fit the data with a Hill equation to determine the IC50 value.[3]
-
Protocol 2: Control for α1-Adrenergic Off-Target Effects
This protocol describes how to use prazosin to pharmacologically isolate Ifenprodil's effects on NMDA receptors.[7]
-
Experimental Setup: Use the same experimental setup as your primary experiment (e.g., cell culture, tissue slice, in-vivo model).
-
Prazosin Pre-treatment:
-
Determine a suitable concentration of prazosin, a highly selective α1-adrenergic antagonist, that is sufficient to block the α1-adrenergic receptors in your system (typically in the low nanomolar to micromolar range).
-
Pre-incubate the preparation with prazosin for a sufficient duration to ensure receptor saturation before applying Ifenprodil.
-
-
Ifenprodil Application:
-
In the continued presence of prazosin, apply Ifenprodil and measure the biological response of interest.
-
-
Comparison and Analysis:
-
Compare the effect of Ifenprodil in the presence of prazosin to the effect of Ifenprodil alone.
-
If the observed effect of Ifenprodil persists in the presence of prazosin, it can be more confidently attributed to its action on NMDA receptors.[9] A significantly diminished response indicates the involvement of α1-adrenergic receptors.[7]
-
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
threo-Ifenprodil hemitartrate solubility issues and solutions
Welcome to the technical support center for threo-ifenprodil hemitartrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility challenges and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the hemitartrate salt form of threo-ifenprodil. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the GluN2B subunit.[1][2] It functions as an allosteric modulator, binding at the interface between the GluN1 and GluN2B subunits' N-terminal domains.[1][3][4] It is also known to be an α1 adrenergic receptor antagonist and a cerebral vasodilator.[1]
| Property | Value | Source(s) |
| Molecular Weight | ~400.5 g/mol | [5][6] |
| Appearance | Crystalline solid | [6] |
| pKa (Strongest Basic) | ~9.03 | [1] |
| Storage (Solid) | -20°C | [6] |
Q2: I'm having difficulty dissolving this compound in water. What should I do?
This compound is sparingly soluble in plain water.[1] While some suppliers report solubility up to 10 mM (or ~4 mg/mL), achieving this can be challenging and may require sonication or gentle warming.[5][7] For most experimental applications, it is highly recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[1]
Q3: What are the best solvents for making a concentrated stock solution?
The most effective and commonly used solvents for creating a high-concentration stock solution are Dimethyl Sulfoxide (DMSO) and ethanol.[1][8] Dimethylformamide (DMF) is also a viable option.[1][6] When preparing stock solutions, always use a fresh, anhydrous grade of the solvent, as absorbed moisture can reduce the compound's solubility.[1] It is also good practice to purge the solvent with an inert gas before use.[6]
Q4: Can I dissolve the compound directly in aqueous buffers like PBS?
Yes, you can dissolve this compound directly in aqueous buffers. For example, its solubility in PBS (pH 7.2) is approximately 1 mg/mL.[6][8] This method is useful for experiments where organic solvents must be avoided. However, vigorous vortexing and sonication are often required to achieve complete dissolution.[1]
Q5: My compound precipitated after I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?
This is a frequent issue that occurs when a concentrated organic stock is diluted into an aqueous medium where the compound is less soluble. To prevent precipitation:
-
Add Slowly: Add the stock solution drop-by-drop to the aqueous buffer while continuously vortexing or stirring.[1]
-
Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is minimal (typically <0.5%) to avoid both precipitation and potential physiological effects on your experimental system.[1][6]
-
Check Final Concentration: Crucially, ensure that the final concentration of this compound in the aqueous medium does not exceed its solubility limit in that specific medium.[1]
Q6: How stable are prepared solutions of this compound?
-
Aqueous Solutions: These solutions are not stable for long-term storage. It is strongly recommended to prepare them fresh on the day of use and not to store them for more than one day.[1][6]
-
Stock Solutions (in DMSO/Ethanol): These are significantly more stable. For optimal stability, store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1] Under these conditions, they can be used for up to one month at -20°C or up to six months at -80°C.[1][2]
Solubility Data
The solubility of this compound varies across different solvents. The following table summarizes maximum concentrations reported by various suppliers.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Source(s) |
| Water | 4 - 15 | 10 - 15 | [2][5][7] |
| PBS (pH 7.2) | ~1 | ~2.5 | [6][8] |
| DMSO | 40 - 100 | 100 - 125 | [1][5][7][9] |
| Ethanol | 30 - 50 | ~75 - 125 | [1][6][10] |
| DMF | ~50 | ~125 | [1][6] |
Note: The molecular weight of ~400.49 g/mol is used for mM calculations. Batch-specific molecular weights may vary.[5]
Troubleshooting Guide
Encountering issues with solubility can be a significant roadblock in experiments. This guide provides a systematic approach to resolving common problems.
Problem 1: The compound is not fully dissolving in the chosen solvent.
-
Step 1: Verify Solvent Quality: Confirm that you are using the correct solvent and that it is of high purity (e.g., anhydrous grade for organic solvents). Absorbed water can significantly hinder solubility.[1]
-
Step 2: Apply Gentle Heat: Warm the solution in a water bath set to approximately 37°C for 5-10 minutes. This can often increase the rate of dissolution.[1]
-
Step 3: Use Sonication: Place the vial in an ultrasonic bath for short bursts. This uses high-frequency sound waves to break up compound particulates and facilitate dissolution.[1]
-
Step 4: Adjust pH (Aqueous Solutions Only): Threo-ifenprodil is a weak base, making its aqueous solubility pH-dependent. It is more soluble in acidic conditions (below its pKa of ~9.03).[1] Lowering the pH of your buffer may improve solubility.
Problem 2: The solution appears cloudy or contains visible particulates.
-
Cause: This indicates that the compound has either not fully dissolved or has precipitated out of the solution after initial dissolution.
-
Solution 1: Re-dissolve: Apply the gentle warming and sonication techniques described above.[1]
-
Solution 2: Filter the Solution: For aqueous working solutions, especially in cell-based assays, passing the solution through a 0.22 µm syringe filter can both sterilize it and remove any undissolved particulates.[1]
-
Solution 3: Prepare Fresh: Remember that aqueous solutions are not stable. If the solution has been stored, precipitation may have occurred. Always prepare fresh aqueous solutions for daily use.[1][6]
Caption: A step-by-step workflow for troubleshooting common solubility issues.
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
This protocol describes how to prepare a 100 mM stock solution of this compound (MW: 400.49 g/mol ).
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 40.05 mg of this compound.
-
Weighing: Accurately weigh the powder and place it into a sterile tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is dissolved.
-
Troubleshooting: If particulates remain, warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[1] Alternatively, sonicate for short bursts until the solution is clear.[1]
-
Storage: Aliquot the clear solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparing an Aqueous Working Solution in PBS (1 mg/mL)
This protocol is for creating an organic solvent-free solution.
-
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2)
-
Sterile conical tube or vial
-
Vortex mixer and ultrasonic bath
-
0.22 µm syringe filter (optional, for sterilization)
-
-
Procedure:
-
Weighing: Weigh 1 mg of this compound and place it in a sterile tube.
-
Dissolution: Add 1 mL of sterile PBS (pH 7.2).
-
Mixing: Vortex vigorously. The compound may not dissolve immediately.
-
Sonication: Use an ultrasonic bath to aid dissolution until the solution becomes clear. Gentle warming can also be applied if necessary.[1]
-
Sterilization: For cell culture applications, sterilize the final solution by passing it through a 0.22 µm syringe filter.[1]
-
Use: Use the solution immediately. Do not store for more than one day.[1][6]
-
Mechanism of Action & Signaling Pathway
Threo-ifenprodil exerts its effect by modulating the activity of the NMDA receptor, a crucial ion channel in the central nervous system. Its high affinity for the GluN2B subunit allows for targeted inhibition.
Caption: Ifenprodil allosterically inhibits GluN2B-containing NMDA receptors.
The binding of ifenprodil to the N-terminal domain interface induces a conformational change that prevents the ion channel from opening, thereby blocking the influx of calcium ions (Ca²+) that would normally occur upon receptor activation by glutamate and glycine.[1][11]
Caption: Relationship between pH, ionization state, and aqueous solubility.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil (Journal Article) | OSTI.GOV [osti.gov]
- 4. Subunit arrangement and phenylethanolamine binding in GluN1/GluN2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifenprodil hemitartrate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bio-techne.com [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rupress.org [rupress.org]
Voltage-dependent inhibition by threo-Ifenprodil hemitartrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing threo-Ifenprodil hemitartrate in their experiments. The information is tailored for scientists and drug development professionals investigating the voltage-dependent and independent inhibition of NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for receptors containing the GluN2B subunit.[1][2][3] It binds to a unique site at the interface between the N-terminal domains of the GluN1 and GluN2B subunits.[4][5][6] This allosteric modulation reduces the channel's open probability, thereby inhibiting the influx of calcium ions.[3][4]
Q2: Is the inhibition by Ifenprodil (B1662929) voltage-dependent?
The high-affinity, GluN2B-selective inhibition by ifenprodil is largely voltage-independent .[6][7] However, at higher micromolar concentrations, a low-affinity, voltage-dependent block can be observed. This is likely due to a distinct mechanism involving the blockade of the channel pore itself.[8] It is crucial to distinguish between these two mechanisms in your experimental design and data interpretation.
Q3: What are the known off-target effects of Ifenprodil?
Ifenprodil can interact with other receptors and channels, which may lead to confounding results. The most well-documented off-target effects include:
-
Alpha-1 adrenergic receptors: Ifenprodil is a potent antagonist at these receptors, which can contribute to vasodilatory effects.[3][9]
-
Sigma (σ) receptors: It binds to both σ1 and σ2 receptors, with a higher affinity for the σ2 subtype.[3][10][11][12]
-
Voltage-gated ion channels: At micromolar concentrations, Ifenprodil can inhibit voltage-gated calcium and sodium channels, as well as hERG potassium channels.[3][8][13]
Q4: How should I prepare and store Ifenprodil hemitartrate stock solutions?
For optimal stability and solubility, prepare stock solutions in a suitable solvent like DMSO.[14] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the desired final concentration in your recording solution. Protect the solutions from light.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition observed | 1. Incorrect Ifenprodil concentration: The concentration may be too low for the specific receptor subtype or experimental conditions. 2. Degradation of Ifenprodil: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Low expression of GluN2B subunits: The cell type or tissue preparation may not express sufficient levels of GluN2B-containing NMDA receptors. | 1. Perform a dose-response curve: Determine the IC50 for your specific system. Typical high-affinity inhibition occurs in the nanomolar range.[4] 2. Prepare fresh stock solutions: Aliquot and store properly to maintain compound integrity. 3. Verify GluN2B expression: Use techniques like Western blotting or immunocytochemistry to confirm the presence of the GluN2B subunit. Consider using a heterologous expression system with known subunit composition for positive control experiments. |
| Observing voltage-dependent inhibition | 1. High concentration of Ifenprodil: You may be observing the low-affinity pore block rather than the high-affinity allosteric inhibition. 2. Off-target effects: Inhibition of voltage-gated channels could be contributing to the observed effect. | 1. Lower the Ifenprodil concentration: Use concentrations in the nanomolar range to specifically target the high-affinity, voltage-independent site. 2. Run control experiments: Use specific blockers for voltage-gated channels to isolate the effect on NMDA receptors. |
| Unexpected physiological responses (e.g., changes in vascular tone) | 1. Off-target effects on alpha-1 adrenergic receptors: This is a common off-target effect of Ifenprodil.[9] | 1. Use a selective alpha-1 adrenergic antagonist: Pre-treat your preparation with a specific blocker like prazosin (B1663645) to saturate the adrenergic receptors before applying Ifenprodil. If the effect persists, it is more likely mediated by NMDA receptors.[15] |
| High non-specific binding in radioligand assays | 1. Suboptimal membrane preparation: Contaminants in the membrane prep can increase non-specific binding. 2. Inappropriate blocking agents or incubation times. | 1. Optimize membrane preparation: Ensure high-purity membrane fractions. 2. Optimize assay conditions: Use a high concentration of unlabeled Ifenprodil or another potent GluN2B-selective antagonist to define non-specific binding. Adjust incubation time and temperature to reach equilibrium for specific binding without excessively increasing non-specific binding.[3] |
Quantitative Data Summary
| Parameter | Value | Receptor/Channel | Reference |
| IC50 (High-affinity) | 0.12 - 0.34 µM | GluN2B-containing NMDA receptors | [4][14] |
| IC50 (Low-affinity) | ~161 µM | NMDA receptors | [7] |
| Ki (σ1 receptor) | 59.1 nM | Sigma-1 receptor | [10] |
| Ki (σ2 receptor) | 2 nM | Sigma-2 receptor | [10] |
| IC50 (hERG channel) | 88 nM | hERG potassium channel | [10] |
| IC50 (TTX-resistant Na+ channels) | 2.6 µM | Tetrodotoxin-resistant Sodium channels | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine. Adjust pH to 7.4 with NaOH.[3]
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2 with CsOH.[3]
-
Agonist Solution: External solution containing 100 µM NMDA and 10 µM glycine.[15]
-
Ifenprodil Solutions: Prepare a series of dilutions of this compound in the agonist solution.
Procedure:
-
Transfer the cultured cells or brain slice to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply the agonist solution using a rapid perfusion system to evoke a baseline inward NMDA current.
-
Once a stable baseline response is obtained, apply the agonist solution containing different concentrations of Ifenprodil.
-
Allow sufficient time for the drug to reach equilibrium and for the current to stabilize.
-
Wash out the drug with the agonist solution to observe recovery.
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA current in the absence and presence of Ifenprodil.
-
Calculate the percentage of inhibition for each concentration of Ifenprodil.
-
Plot the concentration-response curve and fit the data to determine the IC50 value.
Visualizations
Caption: Ifenprodil's inhibitory action on GluN2B-containing NMDA receptors.
Caption: Logic for troubleshooting unexpected Ifenprodil effects.
References
- 1. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. benchchem.com [benchchem.com]
- 4. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ifenprodil on voltage-gated tetrodotoxin-resistant Na+ channels in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ifenprodil hemitartrate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 12. Interactions of erythro-ifenprodil, threo-ifenprodil, erythro-iodoifenprodil, and eliprodil with subtypes of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Threo-Ifenprodil Hemitartrate Binding Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering high background in the threo-ifenprodil hemitartrate binding assay.
Troubleshooting Guide: High Background Signal
High background, or high non-specific binding, can obscure the specific binding signal of threo-ifenprodil to the GluN2B subunit of the NMDA receptor, leading to unreliable data. The following guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Logical Flow for Troubleshooting High Background
This diagram illustrates a step-by-step process to diagnose and resolve high background issues in your assay.
Caption: A flowchart for systematically troubleshooting high background in a binding assay.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in the ifenprodil (B1662929) binding assay?
High non-specific binding can stem from several factors:
-
Radioligand Issues: The radiolabeled ifenprodil may be of poor quality, at too high a concentration, or may have degraded. Hydrophobic ligands like ifenprodil are also inherently prone to higher non-specific binding.[1]
-
Protein Concentration: Using an excessive amount of membrane preparation can increase the number of non-specific binding sites.[2]
-
Buffer Composition: Suboptimal pH, ionic strength, or the absence of blocking agents in the assay buffer can contribute to high background.
-
Inadequate Washing: Insufficient or inefficient washing steps may not adequately remove all unbound radioligand.
-
Filter Binding: The radioligand can bind directly to the filter paper used in the separation step.
-
Off-Target Binding: Threo-ifenprodil can also bind to sigma receptors, which may contribute to the non-specific signal if not properly blocked.[3]
Q2: How can I reduce non-specific binding related to the radioligand?
-
Verify Radioligand Quality: Ensure the [³H]ifenprodil is not degraded. If possible, check its purity.
-
Optimize Radioligand Concentration: Use a concentration of [³H]ifenprodil at or below its Kd for the GluN2B receptor. A common starting concentration is around 0.6 nM.[4] Using a concentration that is too high can lead to signal saturation.[2]
-
Include a Blocking Agent: To account for binding to non-NMDA sites, such as sigma receptors, include a compound like trifluoperazine (B1681574) (100 µM) or use an excess of a selective unlabeled competitor to define non-specific binding.[4]
Q3: What is the optimal protein concentration to use?
The ideal protein concentration should be high enough to provide a robust specific binding signal but low enough to minimize non-specific binding. This needs to be determined empirically for your specific membrane preparation. A typical starting point is around 50 µg of protein per assay tube.[4] It's recommended to perform a protein concentration curve to find the optimal amount where specific binding is high and non-specific binding is low.
Q4: What should be included in the assay buffer to minimize background?
The composition of your assay buffer is critical. Consider the following:
-
Buffer System and pH: A commonly used buffer is 50 mM Tris/acetate at pH 7.0. Another option is a HEPES-based buffer (e.g., 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1.2 mM MgCl₂).
-
Blocking Agents: Including a carrier protein like Bovine Serum Albumin (BSA) or gelatin in the buffer can help to reduce the binding of the radioligand to non-receptor surfaces.[1]
Q5: How can I optimize the washing procedure?
-
Number of Washes: Perform multiple washes (e.g., 3-4 times) with ice-cold wash buffer to effectively remove unbound radioligand.[4]
-
Wash Buffer Volume: Use a sufficient volume for each wash, for instance, 3 ml per wash.[4]
-
Wash Buffer Composition: The wash buffer should generally be the same as the assay buffer to maintain the integrity of the receptor-ligand complex during washing.
Q6: How do I prevent the radioligand from sticking to the filters?
-
Pre-treat Filters: Soaking the glass fiber filters in a solution of 0.3% polyethyleneimine (PEI) before use can significantly reduce the non-specific binding of the radioligand to the filter material.[4]
-
Ensure Filters are Dry: Before adding the scintillation cocktail, make sure the filters are completely dry. Residual water can interfere with counting efficiency.[1]
Experimental Protocols
Standard [³H]Ifenprodil Binding Assay Protocol
This protocol is a starting point and may require optimization for your specific experimental conditions.
| Parameter | Condition | Notes |
| Receptor Source | Rat frontal cortex membranes or cells expressing recombinant GluN2B | |
| Radioligand | [³H]threo-Ifenprodil | Final concentration: ~0.6 nM[4] |
| Assay Buffer | 50 mM Tris/acetate, pH 7.0 | |
| Protein Concentration | ~50 µg per tube | To be optimized |
| Blocking Agent for Non-NMDA sites | 100 µM Trifluoperazine | To block [³H]ifenprodil binding to non-NMDA sites[4] |
| Non-Specific Binding (NSB) Definition | 10 µM unlabeled threo-ifenprodil | |
| Total Assay Volume | 500 µl | |
| Incubation | 2 hours at 25°C (room temperature) | To reach equilibrium[4] |
| Separation | Rapid filtration through Whatman GF/B or GF/C filters | Filters should be presoaked in 0.3% PEI[4] |
| Washing | 4 x 3 ml ice-cold assay buffer | |
| Detection | Liquid scintillation counting | Filters should be completely dried before adding scintillant[1] |
Alternative HEPES-Based Buffer Protocol
| Parameter | Condition | Notes |
| Receptor Source | Wistar rat brain homogenates | |
| Radioligand | [³H]threo-Ifenprodil | Final concentration: ~4.7 nM[5] |
| Assay Buffer | 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂ | |
| Protein Concentration | 0.5 mg/mL | |
| Non-Specific Binding (NSB) Definition | 100 µM CP101,606 | A selective GluN2B antagonist[5] |
| Total Assay Volume | 200 µl | |
| Incubation | 1 hour at 25°C with shaking (110 rpm) | [5] |
| Separation | Rapid filtration | |
| Washing | To be optimized | |
| Detection | Liquid scintillation counting |
Signaling Pathway
GluN2B-Mediated Excitotoxic Signaling
Overactivation of GluN2B-containing NMDA receptors is linked to excitotoxicity and pro-death signaling pathways. This diagram outlines a simplified view of this process.
Caption: Simplified signaling cascade of GluN2B-mediated excitotoxicity.
References
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands [mdpi.com]
- 4. Low concentrations of neuroactive steroids alter kinetics of [3H]ifenprodil binding to the NMDA receptor in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: threo-Ifenprodil Hemitartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with threo-ifenprodil hemitartrate. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term stability?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for an extended period.
Q2: What is the recommended procedure for preparing and storing stock solutions of this compound?
The stability of this compound is significantly lower in solution compared to its solid form.
-
Organic Stock Solutions (e.g., DMSO, Ethanol): Prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Aqueous solutions of ifenprodil (B1662929) are not recommended for storage for more than one day.
Q3: What are the primary factors that can cause degradation of this compound in solution?
Based on its chemical structure, this compound is susceptible to degradation through several mechanisms:
-
Hydrolysis: The molecule may undergo hydrolysis under highly acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group is a potential site for oxidative degradation.
-
Photolysis: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
The appearance of unknown peaks in an HPLC chromatogram is often indicative of the formation of degradation products. To identify these potential degradants and ensure your analytical method can effectively separate them from the parent compound, it is recommended to perform a forced degradation study. It is also crucial to protect the compound from light and store it at the recommended temperatures to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of the this compound stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage of aliquots at -80°C and minimize freeze-thaw cycles. Verify the purity and concentration of the stock solution using a validated stability-indicating analytical method, such as HPLC. |
| Precipitation of the compound upon dilution of an organic stock solution into aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | When diluting, add the organic stock solution to the aqueous buffer slowly while vortexing or stirring. Ensure the final concentration of the organic solvent in the working solution is minimal. It may be necessary to adjust the pH of the aqueous buffer, as ifenprodil's solubility can be pH-dependent. |
| Inconsistent experimental results. | Instability of the compound in the experimental buffer or medium. | Prepare fresh working solutions immediately before use. If the experiment is lengthy, consider the stability of this compound under the specific experimental conditions (pH, temperature, light exposure) and consider re-adding the compound if significant degradation is expected. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used. The method must be capable of separating the intact this compound from all potential degradation products.
Stress Conditions:
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidation | Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light. |
| Thermal Degradation | Store solid this compound at 60°C for 7 days. Also, prepare a solution of the compound and expose it to the same conditions. |
| Photostability | Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions. |
Data Presentation of Forced Degradation Results (Example)
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products | Retention Time (min) of Major Degradant(s) |
| 0.1 M HCl, 60°C, 48h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH, 60°C, 48h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂, RT, 48h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Thermal (Solid), 60°C, 7 days | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Photolytic (Solution) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Stability Study Protocol for Solutions at Different pH and Temperatures
Objective: To determine the stability of this compound in buffered aqueous solutions at various pH values and temperatures over time.
Methodology:
-
Prepare a series of buffered solutions at different pH values (e.g., pH 4, 7, and 9).
-
Prepare stock solutions of this compound and dilute them to a final known concentration in each of the buffered solutions.
-
Divide the samples for each pH into different temperature storage conditions (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
Data Presentation of Solution Stability (Example)
Table for 4°C
| Time (hours) | % Remaining at pH 4 | % Remaining at pH 7 | % Remaining at pH 9 |
|---|---|---|---|
| 0 | 100 | 100 | 100 |
| 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 48 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 72 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table for 25°C
| Time (hours) | % Remaining at pH 4 | % Remaining at pH 7 | % Remaining at pH 9 |
|---|---|---|---|
| 0 | 100 | 100 | 100 |
| 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 48 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 72 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table for 40°C
| Time (hours) | % Remaining at pH 4 | % Remaining at pH 7 | % Remaining at pH 9 |
|---|---|---|---|
| 0 | 100 | 100 | 100 |
| 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 48 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 72 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Ifenprodil's inhibitory action on the NMDA receptor signaling pathway.
threo-Ifenprodil hemitartrate cross-reactivity with other receptors
<
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the cross-reactivity of threo-ifenprodil hemitartrate with various receptors. Understanding the selectivity profile of this compound is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological target of threo-ifenprodil?
A1: Threo-ifenprodil is a well-established non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exhibits high selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit.[1][3][4][5][6] It acts as an allosteric modulator, binding to a unique site at the interface between the N-terminal domains of the GluN1 and GluN2B subunits.[2][4][5]
Q2: What are the known off-target receptors and sites of action for threo-ifenprodil?
A2: While highly selective for GluN2B-containing NMDA receptors, ifenprodil (B1662929) is known to interact with other receptors, particularly at higher concentrations. The most well-documented off-target activities are antagonism at alpha-1 adrenergic receptors and binding to sigma (σ) receptors.[7][8] Specifically, threo-ifenprodil has a high affinity for sigma-2 (σ2) receptors.[9]
Q3: My experimental results suggest potential off-target effects. How can I confirm if these are due to ifenprodil's cross-reactivity?
A3: To confirm off-target effects, a combination of control experiments is recommended:
-
Use a more selective GluN2B antagonist: Compare the effects of ifenprodil with a structurally different and more selective GluN2B antagonist. If the effect persists with the more selective compound, it is more likely mediated by NMDA receptors.
-
Employ specific antagonists for suspected off-targets: To test for alpha-1 adrenergic receptor involvement, pre-apply a selective alpha-1 antagonist (e.g., prazosin) before ifenprodil application.[7] If the effect of ifenprodil is blocked or reduced, it suggests an off-target action.
-
Utilize knockout models: The most definitive approach is to use cell lines or animal models lacking the specific receptor subunit (e.g., GluN2B knockout) to validate the on-target effect.[4]
Q4: How can I minimize the impact of ifenprodil's cross-reactivity in my experiments?
A4: Minimizing off-target effects is crucial for data integrity:
-
Dose-response curves: Determine the lowest effective concentration of ifenprodil that elicits the desired effect on GluN2B receptors. This minimizes the likelihood of engaging off-target receptors, which generally have lower affinity.
-
Control experiments: As outlined in Q3, always include appropriate controls to differentiate between on-target and off-target effects.
-
Orthogonal approaches: Use multiple methods to investigate your biological question. For example, complement pharmacological studies with genetic approaches like siRNA or CRISPR to validate findings.
Ifenprodil Cross-Reactivity Data
The following table summarizes the binding affinities of ifenprodil for its primary target and known off-target receptors. This data is essential for designing experiments and interpreting results.
| Receptor Subtype | Ligand/Assay Condition | Affinity (K_i) | Affinity (IC₅₀) | Species |
| Primary Target | ||||
| NMDA (GluN2B) | [³H]Ifenprodil Binding | 5.8 nM | Human | |
| Electrophysiology (NR1A/NR2B) | 0.11 µM - 0.34 µM | Rat, Xenopus Oocytes | ||
| Electrophysiology (NR1A/NR2B) | 223 nM | Xenopus Oocytes | ||
| Off-Targets | ||||
| NMDA (GluN2A) | Electrophysiology (NR1A/NR2A) | >100 µM | Xenopus Oocytes | |
| Sigma-2 (σ₂) | [³H]Ifenprodil Binding | ~2 nM | Rat | |
| Alpha-1 Adrenergic | Not specified | Not specified | Not specified | |
| Serotonergic (5-HT) | Not specified | Not specified | Not specified | |
| Sigma-1 (σ₁) | Not specified | Not specified | Not specified |
Note: Affinity values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Experimental Protocols
1. Radioligand Binding Assay for NMDA Receptor Affinity
This protocol provides a general framework for determining the binding affinity of ifenprodil to NMDA receptors using a radiolabeled ligand.
-
Objective: To determine the dissociation constant (K_d) and binding site density (B_max) or the inhibitory constant (K_i) of ifenprodil.
-
Materials:
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[11]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of unlabeled ifenprodil.
-
Equilibration: Allow the binding reaction to reach equilibrium (time and temperature to be optimized).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[11]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine K_d, B_max, or IC₅₀ values. The K_i can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
2. Whole-Cell Patch-Clamp Electrophysiology for Functional Activity
This protocol allows for the direct measurement of NMDA receptor-mediated currents and their inhibition by ifenprodil.[7]
-
Objective: To determine the functional potency (IC₅₀) of ifenprodil on specific NMDA receptor subtypes.
-
Materials:
-
Primary neurons or cell lines expressing the NMDA receptor subtypes of interest.[4][7]
-
Patch-clamp amplifier and data acquisition system.[7]
-
Glass pipettes for recording.
-
External and internal recording solutions.
-
NMDA and glycine (B1666218) (co-agonists).
-
Ifenprodil solutions at various concentrations.
-
-
Procedure:
-
Cell Preparation: Culture primary neurons or transfected cells on coverslips.
-
Recording: Establish a whole-cell patch-clamp configuration on a selected cell.[7]
-
Baseline Current: Perfuse the cell with an external solution containing NMDA and glycine to evoke a baseline NMDA receptor-mediated current.[7]
-
Drug Application: Apply ifenprodil at various concentrations to the perfusion solution and record the resulting inhibition of the NMDA current.[7]
-
Washout: Wash out the ifenprodil to observe the reversal of the inhibitory effect.
-
Data Analysis: Measure the peak current amplitude at each ifenprodil concentration. Normalize the data to the baseline current and fit a concentration-response curve to determine the IC₅₀ value.[4]
-
Visual Guides
Signaling Pathways
Caption: Ifenprodil's on-target vs. off-target signaling pathways.
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for investigating ifenprodil's cross-reactivity.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting guide for unexpected ifenprodil results.
References
- 1. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interactions of erythro-ifenprodil, threo-ifenprodil, erythro-iodoifenprodil, and eliprodil with subtypes of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating Threo-Ifenprodil Hemitartrate's Selectivity for GluN2B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of threo-ifenprodil hemitartrate's selectivity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor against other common NMDA receptor antagonists. The information presented is supported by experimental data from electrophysiological and radioligand binding assays to assist researchers in selecting the most appropriate tool for their studies.
Introduction to Threo-Ifenprodil and GluN2B Selectivity
This compound is a well-established non-competitive antagonist of the NMDA receptor, demonstrating significant selectivity for receptors containing the GluN2B subunit.[1][2][3][4] NMDA receptors are critical for excitatory synaptic transmission, plasticity, and various neurological functions.[1][2] These receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D).[1][4] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties.[1][4] Ifenprodil (B1662929) exerts its inhibitory effect by binding to a unique site at the interface of the GluN1 and GluN2B N-terminal domains (NTDs).[1][2][5] This allosteric modulation reduces the channel's open probability without directly competing with the glutamate (B1630785) or glycine (B1666218) binding sites.[1][2][6] The selectivity of ifenprodil for GluN2B-containing receptors makes it a valuable pharmacological tool for dissecting the roles of different NMDA receptor subtypes in physiological and pathological processes.[3][7]
Comparative Analysis of NMDA Receptor Antagonists
The following table summarizes the inhibitory potency (IC50 or Ki) of threo-ifenprodil and other NMDA receptor antagonists across various GluN2 subunits. This data is crucial for evaluating the selectivity profile of each compound.
Table 1: Inhibitory Potency (IC50/Ki in nM) of NMDA Receptor Antagonists at Different GluN2 Subunits
| Compound | GluN1/GluN2A | GluN1/GluN2B | GluN1/GluN2C | GluN1/GluN2D | Selectivity for GluN2B vs. GluN2A | Primary Off-Targets |
| Threo-Ifenprodil | ~25,000 | 120 - 340 | >100,000 | >100,000 | >200-fold | Sigma receptors (σ1 and σ2) |
| Ro 25-6981 | 52,000 | 9 - 18 | >10,000 | >10,000 | >5000-fold | Minimal within tested range |
| CP-101,606 | >3,000 | 61 | - | - | >50-fold | - |
| NVP-AAM077 | 31 - 270 | 215 - 29,600 | - | - | Prefers GluN2A | - |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., cell type, agonist concentrations, pH). The data presented here are representative values from the literature.
Experimental Methodologies
The validation of a compound's selectivity for a specific receptor subunit relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize NMDA receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ifenprodil or [3H]Ro 25-6981 for GluN2B), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a powerful electrophysiological technique to study the function of ion channels expressed in large cells like Xenopus oocytes.
Protocol:
-
Oocyte Preparation:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and BaCl2 at pH 7.4).
-
Impale the oocyte with two microelectrodes filled with a high salt solution (e.g., 3 M KCl), one for voltage recording and one for current injection.
-
-
Data Acquisition:
-
Clamp the oocyte membrane potential at a holding potential (e.g., -40 mV).
-
Apply the NMDA receptor agonists (glutamate and glycine) to elicit an inward current.
-
After a stable baseline current is achieved, co-apply the agonists with varying concentrations of the antagonist.
-
Record the resulting currents using a voltage-clamp amplifier.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of different antagonist concentrations.
-
Normalize the current responses to the control response (agonists alone).
-
Plot the normalized current as a function of the antagonist concentration and fit the data to the Hill equation to determine the IC50 value.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.
Caption: Simplified NMDA receptor signaling pathway.
Caption: Workflow for TEVC experiments.
Conclusion
This compound remains a valuable tool for studying GluN2B-containing NMDA receptors due to its significant selectivity. However, researchers should be mindful of its potential off-target effects, particularly at sigma receptors.[2][8][9] For studies requiring higher selectivity, compounds like Ro 25-6981 may be a more suitable alternative. The choice of antagonist should be guided by the specific experimental needs and a thorough understanding of the compound's pharmacological profile. The experimental protocols outlined in this guide provide a foundation for the rigorous validation of antagonist selectivity, ensuring the reliability and accuracy of research findings in the field of neuroscience and drug development.
References
- 1. Two electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 2. Further characterization of [3H]ifenprodil binding to sigma receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 125I-ifenprodil: synthesis and characterization of binding to a polyamine-sensitive site in cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 8. Heterocyclic amino alcohols related to ifenprodil as sigma receptor ligands: binding and conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ifenprodil and SL 82.0715 potently inhibit binding of [3H](+)-3-PPP to sigma binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Threo-Ifenprodil Hemitarartrate versus Ifenprodil
For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is critical for optimizing therapeutic efficacy and minimizing off-target effects. This guide provides a detailed comparison of threo-ifenprodil hemitartrate and ifenprodil (B1662929), focusing on their efficacy as N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data.
Ifenprodil, a phenylethanolamine derivative, is a well-established non-competitive antagonist of the NMDA receptor, exhibiting high selectivity for the GluN2B subunit.[1][2] This selectivity has made it a valuable pharmacological tool and a lead compound for the development of neuroprotective agents.[1][2][3] However, "ifenprodil" as a term can be ambiguous, as the molecule possesses two chiral centers, giving rise to four distinct stereoisomers: (±)-erythro-ifenprodil and (±)-threo-ifenprodil. The commonly available form of ifenprodil is often the racemic (±)-erythro isomer. This compound, on the other hand, is a specific diastereomeric form. This guide will dissect the efficacy of the threo form in comparison to the more commonly referenced erythro form of ifenprodil.
Quantitative Comparison of Efficacy
The primary measure of efficacy for ifenprodil and its stereoisomers is their inhibitory activity at the GluN2B-containing NMDA receptor. The following tables summarize the half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) from published studies.
| Compound | Receptor Subtype | IC50 (µM) | Reference |
| (-)-threo-Ifenprodil | NR1A/NR2B | 0.22 | [4] |
| (+)-threo-Ifenprodil | NR1A/NR2B | 0.76 | [4] |
| (+)-erythro-Ifenprodil | NR1A/NR2B | 0.21 | [4] |
| (-)-erythro-Ifenprodil | NR1A/NR2B | 0.81 | [4] |
| Racemic Ifenprodil | NR1A/NR2B | 0.34 | [5] |
| (-)-threo-Ifenprodil | NR1A/NR2A | > 100 | [4] |
| (+)-threo-Ifenprodil | NR1A/NR2A | > 100 | [4] |
| (+)-erythro-Ifenprodil | NR1A/NR2A | > 100 | [4] |
| (-)-erythro-Ifenprodil | NR1A/NR2A | > 100 | [4] |
| Racemic Ifenprodil | NR1A/NR2A | 146 | [5] |
Table 1: Inhibitory Potency of Ifenprodil Stereoisomers at Recombinant NMDA Receptors.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| threo-Ifenprodil | Sigma-2 (σ2) | ~2 | [6] |
| erythro-Ifenprodil | Sigma-2 (σ2) | ~2 | [6] |
Table 2: Binding Affinity of Ifenprodil Diastereomers at Sigma-2 Receptors.
From the data, it is evident that both (-)-threo-ifenprodil and (+)-erythro-ifenprodil exhibit the highest potency for the GluN2B subunit, with IC50 values of 0.22 µM and 0.21 µM, respectively.[4] Their corresponding enantiomers are approximately four times less potent.[4] All stereoisomers demonstrate significant selectivity for the GluN2B subunit over the GluN2A subunit, with IC50 values for GluN2A being over 100 µM.[4] This high degree of selectivity is a key characteristic of the ifenprodil class of compounds.
Interestingly, while the potency at the NMDA receptor shows stereoselectivity, both threo- and erythro-ifenprodil exhibit high affinity for sigma-2 (σ2) receptors.[6] However, threo-ifenprodil has been noted to have a lower affinity for α1-adrenoceptors compared to erythro-ifenprodil, making it slightly more selective for sigma-2 sites.[6]
Experimental Protocols
The quantitative data presented above were primarily generated using two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through channels expressed in the membrane of large cells like Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B in a 1:2 ratio).[7]
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for protein expression.[7]
-
Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.[8]
-
The membrane potential is clamped at a holding potential (e.g., -40 mV or -70 mV).[5][7]
-
NMDA receptor-mediated currents are elicited by the application of glutamate (B1630785) and glycine (B1666218).
-
The inhibitory effect of different concentrations of ifenprodil stereoisomers is measured by their ability to reduce the agonist-evoked current.
-
IC50 values are calculated from the concentration-response curves.
-
Figure 1: Workflow for Two-Electrode Voltage Clamp Experiments.
Radioligand Binding Assay
This technique is used to determine the affinity of a ligand for a receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized, and the cell membranes are isolated by centrifugation.[9]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]ifenprodil) and varying concentrations of the unlabeled test compound (the stereoisomers of ifenprodil).[10]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[9]
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.[10]
Signaling Pathway
Ifenprodil acts as a negative allosteric modulator of the NMDA receptor.[11] By binding to the interface of the GluN1 and GluN2B N-terminal domains, it reduces the probability of channel opening upon glutamate and glycine binding.[11][12] This inhibition of the NMDA receptor blocks the influx of Ca2+ into the neuron, which is a critical step in numerous downstream signaling cascades, including those involved in synaptic plasticity and excitotoxicity.
Figure 2: Simplified NMDA Receptor Signaling Pathway.
Figure 3: Stereoisomeric Relationship of Ifenprodil.
Conclusion
References
- 1. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Interactions of erythro-ifenprodil, threo-ifenprodil, erythro-iodoifenprodil, and eliprodil with subtypes of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 8. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Threo-Ifenprodil Hemitartrate and Ro 25-6981: GluN2B Antagonists in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two widely studied selective antagonists of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor: threo-Ifenprodil hemitartrate and Ro 25-6981. This document synthesizes experimental data on their respective performances, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to aid in experimental design and interpretation.
Both threo-Ifenprodil and Ro 25-6981 are invaluable tools for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in a range of neurological disorders. While both compounds target the same subunit, their in vivo efficacy, potency, and pharmacokinetic profiles can differ, influencing their suitability for specific research applications.
Mechanism of Action at the GluN2B Subunit
Threo-Ifenprodil and Ro 25-6981 are non-competitive antagonists that bind to a specific site on the amino-terminal domain (ATD) of the GluN2B subunit of the NMDA receptor.[1][2] This allosteric modulation inhibits receptor function, thereby reducing calcium influx into neurons, a key event in excitotoxicity. Ro 25-6981 generally exhibits a higher affinity and potency for the GluN2B subunit compared to Ifenprodil (B1662929).[1]
dot
Caption: Allosteric inhibition of the GluN2B-containing NMDA receptor by threo-Ifenprodil or Ro 25-6981.
Quantitative In Vivo Performance Comparison
The following tables summarize quantitative data from various in vivo studies, offering a comparative overview of the efficacy of this compound and Ro 25-6981 in models of neurological disorders.
Table 1: Neuroprotective Effects in Rodent Models of Ischemic Stroke (MCAO)
| Compound | Species | Dose and Route | Key Quantitative Outcome |
| This compound | Rat | 10 mg/kg, i.p. | Significant reduction in infarct volume and improvement in neurological deficit scores.[3][4][5] |
| This compound | Cat | 0.3-3 mg/kg, i.v. | Dose-dependent reduction in infarct volume (up to 42%).[3] |
| Ro 25-6981 | Rat | 6 mg/kg, i.v. | 67.8% decrease in total infarct volume.[6] |
Table 2: Anticonvulsant Activity in Developing Rats (PTZ-induced Seizures)
| Compound | Age of Rats | Dose and Route | Key Quantitative Outcome |
| This compound | 12-day-old | 10, 20, 40 mg/kg, i.p. | Suppression of the tonic phase of generalized tonic-clonic seizures.[7] |
| This compound | 25-day-old | 10, 20, 40 mg/kg, i.p. | Ineffective.[7] |
| Ro 25-6981 | 12-day-old | 1, 3, 10 mg/kg, i.p. | Significant decrease in seizure severity and incidence of the tonic phase of GTCS.[8] |
| Ro 25-6981 | 25-day-old | 1, 3, 10 mg/kg, i.p. | Failed to suppress seizures.[8] |
Table 3: Analgesic Effects in Rodent Pain Models
| Compound | Animal Model | Dose and Route | Key Quantitative Outcome |
| This compound | Rat (CCD) | Intrathecal | Marked suppression of thermal hyperalgesia and mechanical allodynia.[9] |
| This compound | Rat (Oxaliplatin-induced) | 50 mg/kg, p.o. | Significant inhibition of mechanical allodynia.[10] |
| Ro 25-6981 | Rat (CCI) | 30-300 nmol, intrathecal | Dose-dependent attenuation of thermal hyperalgesia.[11] |
| Ro 25-6981 | Rat (Oxaliplatin-induced) | 300 nmol, i.t. | Significant inhibition of mechanical allodynia.[10] |
Table 4: Anti-Parkinsonian Effects in Rodent and Primate Models
| Compound | Animal Model | Dose and Route | Key Quantitative Outcome |
| This compound | Marmoset (MPTP-lesioned) | 10 mg/kg | Antiparkinsonian effects equivalent to L-DOPA.[12] |
| Ro 25-6981 | Rat (6-OHDA-lesioned) | 0.39-12.5 mg/kg, i.p. | Induced contraversive rotations, potentiated L-DOPA action.[13][14] |
| Ro 25-6981 | Marmoset (MPTP-lesioned) | Not specified | Reversed parkinsonian symptoms.[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo research. Below are representative experimental protocols for the administration of this compound and Ro 25-6981 in rodent models.
Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To assess the neuroprotective effects of the compounds against focal cerebral ischemia.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C throughout the surgery.
-
Surgical Procedure:
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Drug Administration:
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 and 48 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 48 hours, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[3][5]
-
Caption: Simplified GluN2B downstream signaling cascade.
Conclusion
Both this compound and Ro 25-6981 are potent and selective antagonists of the GluN2B subunit of the NMDA receptor, demonstrating significant in vivo efficacy in various models of neurological disorders. Ro 25-6981 generally exhibits higher potency than threo-Ifenprodil. The choice between these two compounds for in vivo studies will depend on the specific research question, the desired pharmacokinetic profile, and the animal model being used. The experimental protocols and data presented in this guide are intended to provide a foundation for the informed selection and use of these critical research tools.
References
- 1. ovid.com [ovid.com]
- 2. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. Effects of ifenprodil treatment on pain behaviour, inflammation, and nociceptive responses in the spinal cord of complete freund’s adjuvant-induced chronic polyarthritis rat [erepo.usm.my]
- 8. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ifenprodil induced antinociception and decreased the expression of NR2B subunits in the dorsal horn after chronic dorsal root ganglia compression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. N-methyl D-aspartate receptor subtype 2B antagonist, Ro 25-6981, attenuates neuropathic pain by inhibiting postsynaptic density 95 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiparkinsonian actions of ifenprodil in the MPTP-lesioned marmoset model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antiparkinsonian activity of Ro 25-6981, a NR2B subunit specific NMDA receptor antagonist, in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Threo-Ifenprodil Hemitartrate Selectivity with Knockout Cell Lines: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the selectivity of threo-ifenprodil hemitartrate, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist, using knockout (KO) cell line technology. By objectively comparing its performance with alternatives and providing detailed experimental data, this document serves as a valuable resource for researchers investigating NMDA receptor pharmacology.
Introduction to this compound
Ifenprodil (B1662929) is a non-competitive antagonist of NMDA receptors with a documented high affinity for receptors containing the GluN2B subunit.[1][2] It functions as an allosteric modulator, binding at the interface between the GluN1 and GluN2B N-terminal domains.[1] This selectivity has established ifenprodil as a critical pharmacological tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors.[1][2] However, rigorous validation of its selectivity is paramount for the accurate interpretation of experimental findings. Threo-ifenprodil is a specific stereoisomer of ifenprodil.[3][4]
The Critical Role of Knockout Cell Lines in Selectivity Validation
The definitive method for validating the subunit selectivity of a compound like this compound involves the use of knockout cell lines engineered to lack specific NMDA receptor subunits.[1] This approach allows for an unambiguous assessment of a compound's activity on a homogenous population of receptors with a defined subunit composition.[1] CRISPR-Cas9 technology is a highly efficient method for generating such knockout cell lines, enabling precise gene editing to ablate the protein of interest.[5][6]
Comparative Analysis of NMDA Receptor Antagonists
The following tables summarize the key properties and comparative potency of ifenprodil and other representative NMDA receptor antagonists with varying subunit selectivities.
Table 1: Comparison of NMDA Receptor Antagonists
| Compound | Target Subunit(s) | Mechanism of Action | Key Characteristics | Potential Off-Target Effects |
| Ifenprodil | GluN2B | Non-competitive antagonist | High selectivity for GluN2B-containing receptors.[1] | α1-adrenergic receptors, sigma receptors.[1][3] |
| Ro 25-6981 | GluN2B | Non-competitive antagonist | Higher potency and selectivity for GluN2B than Ifenprodil.[1] | - |
| MK-801 | Non-selective NMDA receptors | Uncompetitive, open-channel blocker | Blocks all NMDA receptor subtypes; use- and voltage-dependent.[7] | - |
| NVP-AAM077 (PEAQX) | Preferentially GluN2A-containing NMDA receptors | Competitive at the glutamate (B1630785) binding site | Allows for the dissection of GluN2A- versus GluN2B-mediated effects.[7] | - |
Table 2: Comparative Potency (IC50) of Ifenprodil and Ro 25-6981
| Antagonist | Receptor Subtype | IC50 (µM) |
| Ifenprodil | GluN1/GluN2B | 0.34[7][8] |
| GluN1/GluN2A | 146[7][8] | |
| Ro 25-6981 | NR1C/NR2B | 0.009[7] |
| NR1C/NR2A | 52[7] |
Experimental Protocols
Generation of Knockout Cell Lines (CRISPR-Cas9)
A robust method for generating knockout cell lines involves utilizing CRISPR-Cas9 gene-editing technology.[5][6]
Objective: To create cell lines lacking specific NMDA receptor subunits (e.g., GluN2B) to serve as a negative control for validating drug selectivity.
Methodology:
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the gene encoding the desired NMDA receptor subunit (e.g., GRIN2B).
-
Vector Construction: Clone the designed gRNAs into a suitable expression vector that also contains the Cas9 nuclease.
-
Transfection: Introduce the gRNA/Cas9 expression vector into the host cell line (e.g., HEK293) using a suitable transfection method.
-
Single-Cell Cloning: Isolate single cells to generate clonal populations.
-
Validation: Screen the resulting clones to identify those with the desired gene knockout. This can be confirmed through DNA sequencing to identify frameshift mutations and Western blotting to confirm the absence of the target protein.[6]
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of NMDA receptor-mediated currents in individual cells.[7]
Objective: To determine the inhibitory effect of this compound on NMDA receptor currents in wild-type versus knockout cell lines.
Methodology:
-
Cell Preparation: Culture wild-type and knockout cell lines expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. Include 10 µM glycine (B1666218) as a co-agonist.[1]
-
Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.[1]
-
-
Current Evocation: Clamp the cell at a holding potential of -70 mV. Evoke NMDA receptor-mediated currents by the rapid application of 100 µM NMDA and 10 µM glycine.[1]
-
Drug Application: Generate a concentration-response curve by applying increasing concentrations of this compound and measuring the inhibition of the NMDA-evoked current.[1]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a sigmoidal dose-response equation. A significantly lower IC₅₀ value for GluN1/GluN2B expressing cells compared to cells expressing other subunits validates the selectivity of this compound.[1]
Visualizing Workflows and Mechanisms
To further clarify the processes involved in validating this compound selectivity, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for validating threo-Ifenprodil's selectivity.
Caption: NMDA receptor signaling and threo-Ifenprodil's inhibitory mechanism.
Conclusion
The use of knockout cell lines provides a robust and indispensable method for the definitive validation of the subunit selectivity of pharmacological agents such as this compound. This approach, in combination with rigorous electrophysiological analysis, allows for a clear differentiation of a compound's activity on specific receptor subtypes. Such precise characterization is essential for its reliable application in both fundamental research and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of erythro-ifenprodil, threo-ifenprodil, erythro-iodoifenprodil, and eliprodil with subtypes of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to GluN2B Antagonists: IC50 Values and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity and neuronal function. Its GluN2B subunit, in particular, has emerged as a significant therapeutic target for a range of neurological disorders, including stroke, neuropathic pain, and depression. The development of selective GluN2B antagonists is a key area of research, demanding robust and standardized methods for comparing the potency of different compounds. This guide provides a comparative analysis of various GluN2B antagonists, focusing on their half-maximal inhibitory concentration (IC50) values, the experimental protocols for their determination, and the underlying signaling pathways.
Data Presentation: Comparative IC50 and Ki Values of GluN2B Antagonists
The potency of a drug is a critical factor in its therapeutic efficacy. For GluN2B antagonists, this is often quantified by the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the NMDA receptor's response. Another relevant metric is the equilibrium dissociation constant (Ki), which reflects the binding affinity of the antagonist to the receptor. The following table summarizes the IC50 and Ki values for a selection of prominent GluN2B antagonists, as determined in various studies. It is important to note that these values can be influenced by experimental conditions, such as the specific recombinant receptor subunits used and the pH of the recording solution.
| Antagonist | Receptor Subtype | IC50 (nM) | Ki (nM) | Experimental Conditions | Reference |
| Ifenprodil | GluN1/GluN2B | 190 | - | Mouse GluN2B coexpressed with rat GluN1 | [1] |
| GluN1/GluN2B | 210 - 810 | - | [1] | ||
| Ro 25-6981 | GluN1/GluN2B | - | - | [2] | |
| CP-101,606 (Traxoprodil) | GluN1/GluN2B | - | - | [2] | |
| Radiprodil | GluN1/GluN2B | - | - | [3] | |
| CERC-301 (MK-0657) | GluN1/GluN2B | - | - | [3] | |
| Compound 45e | GluN1/GluN2B | 79.32 | 3.26 | Patch clamp assays | [4] |
| ST3 | GluN1/GluN2B | - | 782 | [2][5] | |
| PD 174494 | GluN1/GluN2B | - | - | [2] | |
| PD 196860 | GluN1/GluN2B | - | - | [2] | |
| 3-benzazepine (compound 53) | GluN1/GluN2B | - | 157 | [6] | |
| 3-benzazepine (compound 48) | GluN1/GluN2B | - | 2.2 | [6] | |
| OptoNAM-3 | GluN1/GluN2B | 380 | - | In the dark | [7] |
| 93-31 | GluN1/GluN2B | 190 (pH 6.9) | - | Xenopus oocytes | [8] |
Experimental Protocols: Determination of IC50 Values using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
A standardized and reliable method for determining the IC50 values of GluN2B antagonists is crucial for accurate comparison. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes expressing recombinant NMDA receptors is a widely accepted and robust method.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) followed by manual removal of the vitelline membrane.
-
Prepare complementary RNA (cRNA) for the desired GluN1 and GluN2B subunits from linearized cDNA templates.
-
Inject the oocytes with a mixture of GluN1 and GluN2B cRNA (typically in a 1:1 ratio) into the oocyte nucleus or cytoplasm.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96) at room temperature.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
-
Apply a solution containing agonists (e.g., 100 µM glutamate (B1630785) and 30 µM glycine) to elicit a maximal NMDA receptor-mediated current.
-
To determine the IC50, co-apply the agonist solution with increasing concentrations of the GluN2B antagonist.
-
Allow the current to reach a steady-state at each antagonist concentration.
-
Wash out the antagonist with the agonist solution to ensure the reversibility of the inhibition.
3. Data Analysis:
-
Measure the peak or steady-state current amplitude at each antagonist concentration.
-
Normalize the current responses to the maximal current elicited by the agonists alone.
-
Plot the normalized current as a function of the antagonist concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
Mandatory Visualization
Caption: Postsynaptic signaling cascade initiated by GluN2B-containing NMDA receptor activation.
Caption: Experimental workflow for determining IC50 values of GluN2B antagonists using TEVC.
References
- 1. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. What are the new molecules for GluN2B antagonists? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to threo-Ifenprodil Hemitarate and Other Sigma Receptor Ligands for Researchers
This guide provides a comprehensive comparison of threo-Ifenprodil hemitartrate with other prominent sigma receptor ligands. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. The guide includes detailed experimental protocols and visual diagrams of key signaling pathways and workflows to facilitate a deeper understanding of these compounds.
Quantitative Data Presentation: Ligand Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and other selected sigma receptor ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The data is compiled from various pharmacological studies and presented to allow for easy comparison of ligand selectivity and potency.
| Ligand | Sigma-1 (σ₁) Ki (nM) | Sigma-2 (σ₂) Ki (nM) | Receptor Selectivity (σ₁/σ₂) | Primary Activity |
| This compound | 59.1[1][2] | 2[1][3] | 0.034 | σ Receptor Agonist, GluN2B-selective NMDA Receptor Antagonist[1] |
| (+)-Pentazocine | 1.7 - 8[4][5] | >1000[4] | >125 | σ₁ Receptor Agonist[6] |
| PRE-084 | 2.2[7] | 13091[7] | 0.00017 | Highly Selective σ₁ Receptor Agonist[7] |
| Siramesine | 17[8][9] | 0.12[8][9] | 0.007 | Selective σ₂ Receptor Agonist[8][9] |
| Haloperidol | 2.2 - 6.5[4][10] | >1000[4] | >153 | σ₁ Receptor Antagonist, D₂ Receptor Antagonist[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are fundamental for the characterization and comparison of sigma receptor ligands.
Radioligand Binding Assay for Sigma-1 (σ₁) Receptors
This protocol is used to determine the binding affinity of a test compound for the σ₁ receptor.
-
Materials:
-
Membrane preparations from tissues or cells expressing σ₁ receptors (e.g., guinea pig brain).
-
[³H]-(+)-pentazocine (radioligand).
-
Unlabeled (+)-pentazocine (for non-specific binding determination).
-
Test compound stock solutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and either the test compound, assay buffer (for total binding), or a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM, for non-specific binding).
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Radioligand Binding Assay for Sigma-2 (σ₂) Receptors
This protocol determines the binding affinity of a test compound for the σ₂ receptor.
-
Materials:
-
Membrane preparations from tissues or cells expressing σ₂ receptors (e.g., rat liver).
-
[³H]-DTG (1,3-di-o-tolyl-guanidine) (radioligand).
-
Unlabeled DTG (for non-specific binding).
-
(+)-Pentazocine (to mask σ₁ sites).
-
Test compound stock solutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add membrane preparation, [³H]-DTG, and a saturating concentration of (+)-pentazocine (to block binding to σ₁ receptors).
-
Add either the test compound, assay buffer (for total binding), or a high concentration of unlabeled DTG (for non-specific binding).
-
Incubate the plate at room temperature.
-
Filter and wash as described for the σ₁ receptor assay.
-
Measure radioactivity and calculate specific binding.
-
Determine the IC₅₀ and Ki values.
-
Cell Viability (MTS) Assay
This assay is used to assess the effect of sigma receptor ligands on cell proliferation and survival.
-
Materials:
-
Cancer cell line of interest (e.g., EMT-6, MDA-MB-435).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound stock solutions.
-
MTS reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media)[3][4].
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent[3][4].
-
Measure the absorbance at 490 nm using a microplate reader[4].
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to determine if a ligand induces this cell death pathway.
-
Materials:
-
Cell line of interest.
-
Test compound stock solutions.
-
Cell Lysis Buffer.
-
2x Reaction Buffer with DTT.
-
Caspase-3 substrate (DEVD-pNA).
-
Microplate reader.
-
-
Procedure:
-
Treat cells with the test compound to induce apoptosis. Include an untreated control group.
-
Lyse the cells using the Cell Lysis Buffer and collect the cytosolic extract.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the 2x Reaction Buffer containing DTT to each well.
-
Add the Caspase-3 substrate (DEVD-pNA) to initiate the reaction[8].
-
Incubate the plate at 37°C for 1-2 hours[8].
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with sigma-1 and sigma-2 receptors.
Caption: Sigma-1 Receptor Signaling Pathway.
References
- 1. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. abcam.com [abcam.com]
- 8. chondrex.com [chondrex.com]
- 9. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
Efficacy of Threo-Ifenprodil Hemitarate in Different Neuronal Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of threo-ifenprodil hemitartrate in various neuronal cell types, supported by experimental data. It also presents a comparative analysis with alternative compounds, details of experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to Threo-Ifenprodil Hemitarate
This compound, commonly referred to as ifenprodil (B1662929), is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for receptors containing the GluN2B subunit.[1][2] This selectivity makes it a valuable pharmacological tool for investigating the specific roles of GluN2B-containing NMDA receptors in both physiological and pathological conditions. Overactivation of NMDA receptors can lead to excessive calcium influx, resulting in excitotoxicity and subsequent neuronal cell death, a key process in several neurodegenerative diseases.[1] Ifenprodil's ability to selectively block GluN2B-containing NMDA receptors confers a neuroprotective effect against this excitotoxicity.[1][3] It acts as an allosteric modulator, binding to the interface between the N-terminal domains of the GluN1 and GluN2B subunits.[4][5]
Comparative Efficacy Data
The efficacy of ifenprodil is dependent on the neuronal cell type and the developmental stage, which dictates the expression levels of the GluN2B subunit. Younger neurons, for instance, tend to have a higher expression of GluN2B-containing NMDA receptors.[6]
Table 1: IC50 Values for NMDA Receptor Inhibition by Ifenprodil
| Cell Type/System | NMDA Concentration | IC50 Value (µM) | Reference |
| Rat Cultured Cortical Neurons | 10 µM | 0.88 | [7] |
| Rat Cultured Cortical Neurons | 100 µM | 0.17 | [7] |
| Neonatal Rat Forebrain | Not Specified | 0.3 | [1] |
Table 2: Effective Concentrations of Ifenprodil for Neuroprotection
| Cell Type | Experimental Model | Effective Concentration (µM) | Observed Effect | Reference |
| Fetal Mouse Cerebral Cortex Cultures | Glutamate-induced toxicity | 0.1 - 10 | Attenuation of toxicity | [3][4] |
| Primary Cortical Neurons | Glutamate-induced excitotoxicity | 1 | Prevention of delayed calcium dysregulation in "younger" neurons | [8] |
| Rat Hippocampal Neurons in Culture | Glutamate (B1630785) or NMDA-induced toxicity | Not specified, but blocked neurotoxicity | Neuroprotection | [9] |
Table 3: Comparison with Alternative NMDA Receptor Antagonists
| Compound | Target Selectivity | IC50 Value (µM) | Key Characteristics | Reference |
| Ifenprodil | GluN2B-selective | 0.34 (GluN1A/GluN2B) | Activity-dependent antagonist; neuroprotective. | [2] |
| Ro 25-6981 | GluN2B-selective | 0.009 (NR1C/NR2B) | Higher potency for GluN2B than ifenprodil. | [10] |
| NVP-AAM077 | GluN2A-preferring | - | Used to differentiate GluN2A vs. GluN2B effects. | [10][11] |
| TCN-201 | GluN2A-selective | - | Used in studies to show the ineffectiveness of GluN2A antagonism on certain dendritic growth. | [11] |
| MK-801 (Dizocilpine) | Non-selective | - | Open-channel blocker, can have more side effects. | [9][10] |
| JNJ16259685 | mGluR1 NAM | - | Used in combination with ifenprodil for enhanced neuroprotection. | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to assess the efficacy of ifenprodil.
Protocol 1: Primary Cortical Neuron Culture and Excitotoxicity Assay
This protocol is fundamental for studying the neuroprotective effects of compounds like ifenprodil in an in vitro setting.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents. The cells are resuspended in a suitable medium (e.g., Neurobasal medium) and plated onto culture vessels pre-coated with poly-D-lysine or poly-L-ornithine. Cultures are maintained at 37°C in a humidified 5% CO2 incubator and are typically ready for experiments between 7 and 14 days in vitro (DIV).[4]
-
Induction of Excitotoxicity: To induce excitotoxicity, neuronal cultures are exposed to high concentrations of NMDA (50-500 µM) or glutamate.[4]
-
Treatment: For neuroprotection studies, cultures are pre-incubated with ifenprodil (typically in a concentration range of 0.1 to 10 µM) for 30-60 minutes before the addition of the excitotoxic agent. Alternatively, co-treatment can be performed.[4]
-
Assessment of Cell Viability: Neuronal death is quantified 24 hours after the excitotoxic insult. A common method is the Lactate Dehydrogenase (LDH) assay, which measures the activity of LDH released from damaged cells into the culture medium.[9] Another method is using trypan blue exclusion to count viable and non-viable cells.[8]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of NMDA receptor-mediated currents in individual neurons, providing precise data on the inhibitory effects of ifenprodil.
-
Cell Preparation: Primary neuronal cultures or acute brain slices are prepared.[10]
-
Recording: A whole-cell patch-clamp configuration is established on a target neuron. The cell is voltage-clamped at a holding potential of -70 mV.[10]
-
Evoking NMDA Currents: The neuron is perfused with an external solution containing blockers of other channels (e.g., CNQX for non-NMDA receptors) to isolate NMDA receptor currents. A solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (B1666218) (e.g., 10 µM) is applied to evoke a baseline current.[10]
-
Drug Application: Ifenprodil is then applied at various concentrations to determine its inhibitory effect on the NMDA-evoked current.[7][10]
Visualizing the Mechanism of Action
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Ifenprodil Inhibition
The following diagram illustrates the signaling cascade leading to excitotoxicity upon over-activation of NMDA receptors and the point of intervention for ifenprodil.
Caption: Ifenprodil's mechanism in preventing excitotoxicity.
Experimental Workflow for Assessing Neuroprotection
This diagram outlines the typical workflow for an experiment designed to evaluate the neuroprotective efficacy of this compound.
Caption: Workflow for a neuroprotection assay.
Conclusion
This compound is a potent and selective antagonist of GluN2B-containing NMDA receptors, demonstrating significant neuroprotective effects in various neuronal cell types, particularly those with high GluN2B expression. Its efficacy is well-documented in cultured cortical and hippocampal neurons. When designing experiments, it is crucial to consider the developmental stage of the neurons and to include appropriate controls, such as alternative NMDA receptor antagonists, to dissect the specific contribution of GluN2B subunit inhibition. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of ifenprodil and related compounds in neurological disorders characterized by excitotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | GluN2B but Not GluN2A for Basal Dendritic Growth of Cortical Pyramidal Neurons [frontiersin.org]
- 12. The GluN1/GluN2B NMDA receptor and metabotropic glutamate receptor 1 negative allosteric modulator has enhanced neuroprotection in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ifenprodil Analogues in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of ifenprodil (B1662929) and its analogues. Ifenprodil is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity.[1][2] Over-activation of NMDA receptors leads to excessive calcium influx, triggering neuronal cell death pathways implicated in stroke, traumatic brain injury, and neurodegenerative diseases.[1][3] The development of ifenprodil analogues aims to enhance neuroprotective efficacy, improve selectivity, and explore novel therapeutic mechanisms.[4][5] This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Mechanisms of Neuroprotection
The neuroprotective effects of ifenprodil and its derivatives stem from their interaction with several key signaling pathways. While the primary mechanism involves the allosteric inhibition of GluN2B-containing NMDA receptors, newer analogues have been designed to engage other neuroprotective targets like the Sigma 1 Receptor (S1R).
1. GluN2B-NMDA Receptor Antagonism
Ifenprodil and many of its analogues bind to a unique site at the interface between the GluN1 and GluN2B N-terminal domains (NTDs).[6][7] This binding allosterically inhibits the receptor, reducing the influx of Ca²⁺ during excitotoxic conditions and thereby preventing the activation of downstream cell death cascades.[3][8] This targeted approach is believed to offer a better safety profile compared to non-selective NMDA receptor blockers like MK-801, which have been associated with significant psychotomimetic side effects.[1]
2. Sigma 1 Receptor (S1R) Modulation and Antioxidant Pathways
Recent research has explored hybrid molecules merging structural features of ifenprodil and other neuroactive compounds.[3] A novel series of ifenprodil analogues has been shown to exhibit high affinity for the Sigma 1 Receptor (S1R), an intracellular chaperone protein known to modulate calcium signaling and promote cell survival.[9][10] These analogues induce the expression of antioxidant genes, such as NRF2 and SOD1, offering an additional layer of neuroprotection by combating oxidative stress, a common downstream effect of excitotoxicity.[3][10]
Comparative Performance Data
The following tables summarize quantitative data for ifenprodil and several key analogues, comparing their binding affinities and neuroprotective efficacy in various experimental models.
Table 1: Comparative Receptor Binding Affinities
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity | Reference(s) |
| Ifenprodil | GluN1/GluN2B | - | 72 | ~400-fold vs GluN2A | [11][12] |
| S1R | 145 | - | - | [3] | |
| S2R | 3300 | - | S1R/S2R: 0.04 | [3] | |
| SL-82.0715 | GluN1/GluN2B | - | ~3x less potent than Ifenprodil | N/A | [13] |
| CP-101,606 | GluN1/GluN2B | 16 - 88.5 | 220 (triheteromeric) | High for GluN2B | [5][12] |
| Ro25-6981 | GluN1/GluN2B | 9 | - | High for GluN2B | [4] |
| Analogue 5h | S1R | 1.4 | - | S2R/S1R: 60 | [3] |
| S2R | 84 | - | - | [3] | |
| Analogue 5d | S1R | 3.0 | - | S2R/S1R: 38 | [3] |
| S2R | 115 | - | - | [3] |
Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity and functional inhibition, respectively. Lower values indicate higher potency.
Table 2: In Vitro Neuroprotective Efficacy
| Compound | Model | Assay | Concentration | Outcome | Reference(s) |
| Ifenprodil | Cultured Hippocampal Neurons | Glutamate-induced toxicity (LDH assay) | N/A | Potent neuroprotection | [13] |
| Primary Cortical Neurons | Glutamate-induced Ca²⁺ influx & apoptosis | N/A | Reduced Ca²⁺ influx and apoptosis | [8] | |
| SL-82.0715 | Cultured Hippocampal Neurons | Glutamate-induced toxicity (LDH assay) | N/A | Neuroprotective, but 3x less potent than Ifenprodil | [13] |
| Analogues 5d, 5i | SH-SY5Y Neuroblastoma Cells | Gene Expression (RT-PCR) | 12.5 µM | Increased mRNA levels of NRF2 and SOD1 | [3][10] |
Table 3: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Dosage | Outcome | Reference(s) |
| Ifenprodil | Rat Model of Status Epilepticus | 20-30 mg/kg | Limited efficacy in terminating seizures | [14] |
| Rat Model of Parkinson's Disease (6-OHDA) | N/A | Improved motor function, enhanced autophagy | [11] | |
| Rat Model of Subarachnoid Hemorrhage | N/A | Improved long-term neurologic deficits, reduced neuronal death | [8] | |
| MK-801 | Rat Model of Status Epilepticus | 1 mg/kg | Terminated seizures in 50% of animals | [14] |
Experimental Protocols & Workflows
Detailed and standardized methodologies are crucial for the objective comparison of neuroprotective agents. Below are representative protocols for key assays cited in this guide.
Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of ifenprodil analogues for the GluN1/GluN2B or Sigma 1 receptors.
Materials:
-
Rat brain homogenates (source of receptors).
-
Radioligand (e.g., [³H]ifenprodil for GluN1/GluN2B, --INVALID-LINK---pentazocine for S1R).
-
Test compounds (ifenprodil analogues) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-labeled ligand, e.g., CP-101,606).
-
Assay buffer (e.g., HEPES buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare a dilution series of the test compounds.
-
Incubation: In test tubes, combine the brain homogenate, assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
This assay evaluates the ability of a compound to protect neurons from cell death induced by an excitotoxic concentration of glutamate.
Objective: To quantify the neuroprotective effect of ifenprodil analogues.
Materials:
-
Primary hippocampal or cortical neurons in culture (e.g., 96-well plates).
-
Glutamate solution (e.g., 100 µM).
-
Test compounds (ifenprodil analogues) at various concentrations.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Plate reader.
Procedure:
-
Cell Culture: Culture primary neurons for 2-3 weeks to allow for mature synapse formation.[13]
-
Pre-treatment: Add the test compounds at various concentrations to the cell culture medium and incubate for a specified period (e.g., 30 minutes).
-
Excitotoxic Insult: Add a high concentration of glutamate to the wells (with the test compounds still present).[13] Control wells should include: no treatment (baseline LDH), glutamate only (maximum toxicity), and test compound only (to check for inherent toxicity).
-
Incubation: Expose the cells to glutamate for a defined period (e.g., 15 minutes), then wash and replace with fresh medium containing the test compounds.[13]
-
Damage Assessment: After 24 hours, collect the culture medium.[13]
-
LDH Measurement: Quantify the amount of LDH released into the medium from damaged cells using a commercially available kit, following the manufacturer's instructions. LDH is a stable cytosolic enzyme that is released upon cell lysis.
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound relative to the "glutamate only" control. Plot the results to determine the EC₅₀ (half-maximal effective concentration) of the compound.
Analysis and Conclusion
The comparative analysis reveals distinct profiles for different ifenprodil analogues.
-
Classic Analogues (e.g., SL-82.0715, CP-101,606): These compounds primarily act via GluN2B antagonism. While effective in various preclinical models of excitotoxicity, their potency can be influenced by the specific subunit composition of the NMDA receptors (e.g., diheteromeric vs. triheteromeric receptors), which can vary across brain regions and developmental stages.[12][13] Ifenprodil itself shows limited efficacy in certain in vivo models like status epilepticus when compared to broad-spectrum NMDA antagonists, highlighting the potential need for additional mechanisms of action for robust neuroprotection in complex pathologies.[14]
-
Novel S1R-Ligand Analogues (e.g., 5d, 5h): This new class of compounds presents a multi-target approach. By combining potential (though not explicitly confirmed) NMDA receptor activity with potent S1R modulation, they offer a dual mechanism of action.[3] Their ability to upregulate endogenous antioxidant pathways (NRF2, SOD1) provides a means to combat oxidative stress, a key component of neurodegenerative processes that is not directly addressed by pure NMDA antagonism.[9][10] The high affinity and selectivity of compounds like 5h (Ki = 1.4 nM) for the S1R make them particularly promising candidates for further investigation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands [arts.units.it]
- 10. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Affinity of Threo-Ifenprodil Hemitarate for Triheteromeric NMDA Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity of threo-ifenprodil hemitartrate for various N-methyl-D-aspartate (NMDA) receptor subtypes, with a particular focus on triheteromeric receptors. This document summarizes key experimental data, details the methodologies used for their acquisition, and visualizes the relevant biological and experimental frameworks.
Ifenprodil (B1662929) and its derivatives are crucial pharmacological tools for dissecting the roles of GluN2B-containing NMDA receptors in physiological and pathological processes.[1] Threo-ifenprodil acts as a non-competitive antagonist, binding to a unique allosteric site at the interface of the GluN1 and GluN2B N-terminal domains.[1][2] Its affinity for NMDA receptors is highly dependent on the subunit composition, with a notable preference for receptors containing the GluN2B subunit.[3][4][5]
Quantitative Comparison of Binding Affinities
The affinity of this compound and its stereoisomers varies significantly across different NMDA receptor subunit compositions. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies, primarily through electrophysiological recordings on recombinant receptors expressed in Xenopus oocytes or mammalian cell lines.
| NMDA Receptor Subtype | Ligand | IC50 (µM) | Maximal Inhibition (%) | Reference(s) |
| Diheteromeric Receptors | ||||
| GluN1/GluN2A | (-)-threo-Ifenprodil | > 100 | - | [3] |
| Ifenprodil (unspecified) | 146 | - | [4][5] | |
| GluN1/GluN2B | (-)-threo-Ifenprodil | 0.22 | - | [3] |
| (+)-threo-Ifenprodil | 0.76 | - | [3] | |
| Ifenprodil (unspecified) | 0.34 | ~90 | [4][5] | |
| Triheteromeric Receptors | ||||
| GluN1/GluN2A/GluN2B | Ifenprodil (unspecified) | 6-fold higher than GluN1/GluN2B | >60% residual current | [6] |
| GluN1/GluN2B/GluN2D | Ifenprodil (unspecified) | - | ~65 | [7] |
Note: The term "Ifenprodil (unspecified)" refers to studies where the specific stereoisomer was not mentioned. It is often the case that the racemic mixture or the erythro-isomer is used.
The data clearly indicate that threo-ifenprodil exhibits a significantly higher affinity for diheteromeric GluN1/GluN2B receptors compared to those containing the GluN2A subunit.[3][4] The presence of a GluN2A subunit in a triheteromeric receptor, forming a GluN1/GluN2A/GluN2B complex, markedly reduces the affinity of ifenprodil compared to a pure GluN1/GluN2B receptor.[6] Similarly, in triheteromeric receptors composed of GluN1, GluN2B, and GluN2D subunits, ifenprodil does not achieve full inhibition, suggesting a lower affinity or altered binding pocket compared to diheteromeric GluN1/GluN2B receptors.[7]
Experimental Protocols
The determination of the binding affinity of compounds like this compound for NMDA receptors is primarily achieved through electrophysiological techniques and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This is a common method for characterizing the pharmacology of recombinant ion channels.
1. Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are surgically harvested from female Xenopus laevis.
-
The oocytes are defolliculated, typically using collagenase treatment.
-
Complementary RNAs (cRNAs) encoding the desired NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B, GluN2D) are synthesized in vitro from linearized cDNA templates.
-
A mixture of the subunit cRNAs (typically at a 1:1 or 1:2 ratio for GluN1:GluN2) is injected into the oocyte nucleus or cytoplasm.
-
Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression on the cell surface.[8]
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).[8]
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for monitoring membrane potential and the other for injecting current.
-
The oocyte membrane potential is clamped at a holding potential, typically between -40 mV and -70 mV, to minimize voltage-dependent block by ifenprodil.[8]
-
NMDA receptor-mediated currents are evoked by applying a solution containing glutamate (B1630785) (e.g., 100 µM) and glycine (B1666218) (e.g., 30 µM).[8][9]
3. Data Acquisition and Analysis:
-
To determine the IC50 value, the agonist-containing solution is co-applied with increasing concentrations of this compound until a steady-state inhibition is observed.
-
The current amplitude in the presence of the antagonist is normalized to the maximal current evoked by the agonists alone.
-
A concentration-response curve is generated by plotting the normalized current against the logarithm of the antagonist concentration.
-
The data are fitted with the Hill equation to determine the IC50 value and the Hill coefficient.[8]
Whole-Cell Patch-Clamp Recording
This technique allows for the study of NMDA receptors in mammalian cells, either in primary neuronal cultures or in cell lines heterologously expressing the receptors (e.g., HEK293 cells).[2]
1. Cell Preparation:
-
For heterologous expression, cell lines like HEK293 are transiently transfected with plasmids encoding the desired NMDA receptor subunits.[2]
-
For native receptors, primary neurons (e.g., from the hippocampus or cortex) are cultured on coverslips.[10]
2. Recording Configuration:
-
A coverslip with the cells is placed in a recording chamber on a microscope stage and perfused with an extracellular solution (e.g., 149 mM NaCl, 3.25 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 11 g/L glucose, pH 7.35).[10][11]
-
A glass micropipette with a tip resistance of 3-7 MΩ is filled with an intracellular solution (e.g., containing CsF, CsCl, EGTA, and HEPES) and brought into contact with a cell.[2][12]
-
A high-resistance "giga-seal" is formed between the pipette and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.[12]
-
The cell is voltage-clamped at a holding potential, typically around -60 mV or -70 mV.[12]
3. Current Measurement and Analysis:
-
NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).[1] To isolate NMDA receptor currents, antagonists for other glutamate receptors (e.g., CNQX for AMPA/kainate receptors) are often included in the extracellular solution.[2]
-
The inhibitory effect of this compound is determined by co-applying it at various concentrations with the agonists.
-
The peak or steady-state current amplitude is measured, and the percentage of inhibition is calculated for each concentration.
-
An IC50 value is determined by fitting the concentration-response data to the Hill equation.[12]
Visualizations
NMDA Receptor Signaling Pathway
Caption: Allosteric inhibition of the NMDA receptor by threo-ifenprodil.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of threo-ifenprodil at NMDA receptors.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Structural Showdown: Ifenprodil and Its Derivatives for GluN2B Receptor Modulation
A deep dive into the structure-activity relationships, receptor selectivity, and signaling pathways of ifenprodil (B1662929) and its analogs reveals a landscape of therapeutic potential for neurological disorders. This guide provides a comparative analysis for researchers and drug development professionals, backed by experimental data and detailed methodologies.
Ifenprodil, a phenylethanolamine compound, has long been a cornerstone in the study of N-methyl-D-aspartate (NMDA) receptors, demonstrating marked selectivity for the GluN2B subunit.[1][2] This selective antagonism has positioned ifenprodil and its derivatives as promising candidates for treating a range of neurological conditions, including stroke, Alzheimer's disease, and depression.[3][4] However, the therapeutic utility of ifenprodil is tempered by its off-target activities, notably its interaction with α1-adrenergic and sigma receptors.[1][5] This has spurred the development of a diverse array of derivatives aimed at enhancing GluN2B selectivity and improving pharmacokinetic profiles.
Unveiling the Structures: A Comparative Overview
The core structure of ifenprodil, characterized by a 4-benzylpiperidine (B145979) moiety linked to a 2-(4-hydroxyphenyl)ethanol (B1682651) group, has been systematically modified to probe the structure-activity relationship (SAR). Key derivatives include stereoisomers, where the relative and absolute configurations of the two chiral centers significantly impact receptor affinity and selectivity, and analogs with modifications to the phenyl rings and the piperidine (B6355638) core.
Performance at the Receptor: A Quantitative Comparison
The binding affinities and inhibitory concentrations of ifenprodil and several key derivatives for the GluN2B-containing NMDA receptor, as well as for off-target α1-adrenergic and sigma-1 (σ1) receptors, are summarized below. These data, primarily derived from radioligand binding assays and electrophysiological studies, highlight the quest for enhanced GluN2B selectivity.
| Compound | GluN2B (Ki, nM) | α1-adrenergic (Ki, nM) | σ1 Receptor (Ki, nM) |
| (±)-erythro-Ifenprodil | 12.5 | 3.4 | 125 |
| (1R,2S)-erythro-Ifenprodil | 29 | 2.8 | - |
| (1S,2R)-erythro-Ifenprodil | 11 | 25 | - |
| (±)-threo-Ifenprodil | 14 | 140 | - |
| Fluorinated threo-derivative | ~10 | >1000 | - |
| Eliprodil | 1.5 | 102 | 260 |
| Ro 25-6981 | 0.9 | 1800 | 1400 |
Delving into the Mechanism: Signaling Pathways
Ifenprodil's antagonism of the GluN2B receptor initiates a cascade of downstream signaling events. Two key pathways that are modulated are the mTOR signaling pathway, crucial for synaptic plasticity and cell growth, and inflammatory cytokine pathways, which play a role in neuroinflammation.
Ifenprodil's Impact on the mTOR Signaling Pathway
Recent studies have shown that ifenprodil can activate the mTOR signaling pathway.[6] This is thought to contribute to its potential antidepressant effects. The proposed mechanism involves the disinhibition of mTORC1, leading to the phosphorylation of its downstream effectors, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and synaptic plasticity.
Caption: Ifenprodil-mediated mTOR pathway activation.
Modulation of Inflammatory Cytokine Production
Ifenprodil has also been shown to modulate the production of pro-inflammatory cytokines.[6] By inhibiting GluN2B receptor activity, ifenprodil can suppress the signaling pathways that lead to the expression of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This anti-inflammatory effect may contribute to its neuroprotective properties. A key pathway implicated in this process is the NF-κB signaling cascade.
Caption: Ifenprodil's anti-inflammatory signaling.
Experimental Corner: Key Methodologies
The characterization of ifenprodil and its derivatives relies on a suite of sophisticated experimental techniques. Here, we detail the protocols for two fundamental assays.
Radioligand Binding Assay
This technique is employed to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for GluN2B, α1-adrenergic, and σ1 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the receptor (e.g., [3H]ifenprodil for the ifenprodil binding site on the NMDA receptor).
-
Test compounds (ifenprodil and its derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture of cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound is incubated in the assay buffer.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is used to measure the ion flow through receptors expressed in a large cell, such as a Xenopus oocyte, and to assess the functional effects of a compound.
Objective: To determine the inhibitory concentration (IC50) of test compounds on NMDA receptor currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Glass microelectrodes.
-
Recording solution (e.g., containing BaCl2 to block endogenous Ca2+-activated Cl- channels).
-
Agonists (glutamate and glycine).
-
Test compounds (ifenprodil and its derivatives).
Procedure:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with the cRNA for the NMDA receptor subunits. The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: A solution containing glutamate (B1630785) and glycine (B1666218) is perfused over the oocyte to activate the NMDA receptors, and the resulting inward current is recorded.
-
Compound Application: The test compound is co-applied with the agonists at various concentrations.
-
Data Analysis: The peak current amplitude in the presence of the test compound is measured and compared to the control current (agonists alone). The data are then plotted to generate a concentration-response curve, from which the IC50 value is determined.
Caption: Two-electrode voltage clamp workflow.
Conclusion: The Path Forward
The structural modifications of ifenprodil have yielded a rich pharmacology, with derivatives exhibiting a wide range of affinities and selectivities for the GluN2B receptor and various off-targets. The ongoing exploration of these compounds, guided by detailed structure-activity relationship studies and robust experimental methodologies, continues to pave the way for the development of novel therapeutics with improved efficacy and safety profiles for a host of debilitating neurological disorders. The insights into their modulation of downstream signaling pathways, such as mTOR and inflammatory cytokine production, further underscore their potential to impact multiple facets of neuronal function and dysfunction.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. mdpi.com [mdpi.com]
- 6. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of threo-Ifenprodil Hemitartrate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like threo-Ifenprodil hemitartrate is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
This compound is a σ receptor agonist and a GluN2B subunit-selective NMDA receptor antagonist. Due to its biological activity, careful handling and disposal are necessary to prevent environmental contamination and potential health hazards.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for complete safety information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH-approved respirator.
-
Body Protection: Wear a lab coat or other protective clothing.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Prevent dust formation.
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
| Parameter | Recommendation |
| Long-term Storage | -20°C |
| Short-term Storage | 2-8°C |
| Data from BioCrick Safety Data Sheet[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations.[2] Research institutions are typically governed by the Resource Conservation and Recovery Act (RCRA) for chemical waste disposal.[3][4]
-
Consult Your Institutional EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and your institution's policies for chemical waste.
-
Waste Classification: Your EHS office will assist in determining if the waste is considered hazardous. While one Safety Data Sheet indicates that this compound is considered non-hazardous for transport, this does not automatically exempt it from hazardous waste regulations for disposal.[1]
-
Collection of Waste:
-
For spills or residues, carefully sweep up the solid material, avoiding dust creation.[1]
-
Place the waste in a clearly labeled, sealed, and appropriate waste container. The container should be suitable for chemical waste and provided by your EHS department.
-
Do not mix with other waste streams unless explicitly instructed to do so by EHS.
-
-
Labeling and Storage of Waste:
-
Label the waste container clearly with "Hazardous Waste" (or as directed by EHS) and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by EHS or a certified waste disposal contractor.
-
-
Final Disposal:
-
Your institution's EHS department will arrange for the final disposal of the chemical waste.[4] Common disposal methods for chemical waste from research laboratories include incineration at a licensed facility.[4][5]
-
Crucially, do not dispose of this compound down the drain. [1] This can lead to environmental contamination.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you contribute to a safer research environment for yourself, your colleagues, and the broader community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
